molecular formula C14H21NO5 B1602257 Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate CAS No. 205535-92-8

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Cat. No.: B1602257
CAS No.: 205535-92-8
M. Wt: 283.32 g/mol
InChI Key: IVKHGEFIYNDLAH-UHFFFAOYSA-N
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Description

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,16H,6-12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKHGEFIYNDLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573916
Record name Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205535-92-8
Record name Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a valuable bifunctional molecule frequently utilized in drug development and bioconjugation as a hydrophilic linker with a terminal hydroxyl group and a protected amine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: The Strategic Importance of a Versatile Linker

This compound, often abbreviated as Cbz-PEG3-OH, is a molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a short polyethylene glycol (PEG) chain, which imparts hydrophilicity, and a terminal primary alcohol that serves as a handle for further chemical modifications. The amine functionality is protected by a benzyloxycarbonyl (Cbz or Z) group, which is stable under a range of conditions but can be selectively removed when needed, making it an excellent choice for multi-step synthetic strategies[1][2].

The strategic selection of the Cbz protecting group is central to the utility of this molecule. It effectively masks the nucleophilicity and basicity of the primary amine, preventing unwanted side reactions during subsequent synthetic transformations[3]. The Cbz group can be readily cleaved under mild conditions, most commonly through catalytic hydrogenolysis, a method orthogonal to many other protecting group strategies[4][5].

This guide will detail a robust and reproducible protocol for the synthesis of this compound, delving into the underlying chemical principles, potential challenges, and methods for characterization of the final product.

Synthetic Strategy: The Nucleophilic Acyl Substitution at the Core

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amine of the starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction results in the formation of a stable carbamate linkage and the liberation of hydrochloric acid[6].

To ensure the reaction proceeds to completion and to neutralize the acidic byproduct, a base is incorporated into the reaction mixture. The choice of base and solvent system is critical to optimize the yield and purity of the product.

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group. The protonated carbamate is then deprotonated by the base present in the reaction mixture to yield the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-(2-Aminoethoxy)ethoxy)ethanol≥95%Commercially AvailableStore under inert gas.
Benzyl Chloroformate (Cbz-Cl)≥95%Commercially AvailableLachrymator; handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Deionized Water
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in a 2:1 mixture of dichloromethane (DCM) and deionized water. Cool the flask to 0 °C in an ice bath.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a clear, colorless oil.

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (DCM/Water, 0 °C) add_base Add NaHCO₃ start->add_base 1 eq. Amine add_cbzcl Add Cbz-Cl (dropwise) add_base->add_cbzcl 2 eq. Base react Stir at RT (12-16h) add_cbzcl->react 1.1 eq. Cbz-Cl separate Separate Layers react->separate Reaction Complete wash Wash with Water & Brine separate->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized this compound is crucial. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the carbamate and the ether linkages, and the terminal hydroxyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as the O-H stretching of the terminal alcohol.

Reference Analytical Data (for a structurally similar compound, Benzyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate) [7]:

  • ¹H NMR (300 MHz, CD₃OD): δ 7.46–7.26 (m, 5H), 6.69 (t, J = 0.9 Hz, 1H), 5.24 (s, 2H), 3.80 (t, J = 6.7 Hz, 2H), 2.81 (td, J = 6.7, 0.9 Hz, 2H).

  • ¹³C NMR (75 MHz, CD₃OD): δ 160.02, 154.00, 148.75, 135.92, 128.17, 127.99, 127.82, 107.78, 67.21, 60.65, 34.02.

While this data is for a different molecule, it provides a useful reference for the expected chemical shifts of the Cbz group and the hydroxyethyl moiety.

Troubleshooting and Scientific Insights

Controlling Reaction Conditions:

The maintenance of a basic pH (8-10) is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may promote unwanted side reactions[1]. The use of a biphasic solvent system (DCM/water) with a phase-transfer catalyst is an alternative approach that can be effective for substrates with poor water solubility[8].

Potential Side Reactions:

  • Over-alkylation: The formation of a di-substituted amine is a potential side reaction if the starting material contains a secondary amine or if the reaction conditions are too harsh. Using a slight excess of the amine starting material can help to minimize this.

  • Reaction with the Hydroxyl Group: While the amine is more nucleophilic than the hydroxyl group, reaction at the hydroxyl position to form a carbonate can occur, especially if the reaction is run at elevated temperatures or for extended periods. Maintaining a low reaction temperature (0 °C) during the addition of benzyl chloroformate is crucial to ensure chemoselectivity.

Purification Strategy:

The product, this compound, is a relatively polar molecule. Standard silica gel chromatography is generally effective for its purification[9][10][11]. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from less polar impurities and any unreacted benzyl chloroformate.

Conclusion

The synthesis of this compound is a straightforward yet crucial procedure for researchers engaged in the development of bioconjugates and targeted drug delivery systems. By carefully controlling the reaction conditions and employing appropriate purification techniques, this versatile linker can be obtained in high yield and purity. The protocol and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable chemical entity.

References

  • Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • ResearchGate. (2014). Organocatalytic Asymmetric Mannich Reactions with N-Boc and N-Cbz Protected ??-Amido Sulfones (Boc: tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl). Retrieved from [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2020). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [https://www.scirp.org/html/3-2 computational chemistry_2019012310574284.htm]([Link] computational chemistry_2019012310574284.htm)

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy)-. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • AIR Unimi. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Cbz-NH-PEG3-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Moieties in Modern Therapeutics

In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of therapeutic efficacy. This in-depth guide focuses on the physicochemical properties of a widely utilized linker building block, Cbz-NH-PEG3-OH (Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate). Understanding these properties is paramount for researchers and scientists in drug development, as they directly influence the solubility, stability, cell permeability, and ultimately, the biological activity of the resulting therapeutic agent.

This document provides a comprehensive overview of the structural and functional characteristics of Cbz-NH-PEG3-OH, offering field-proven insights into its application. We will delve into its core physicochemical parameters, provide detailed analytical methodologies for its characterization, and discuss the implications of its properties on the design of advanced bioconjugates.

Core Physicochemical Properties of Cbz-NH-PEG3-OH

The rational design of complex therapeutic molecules such as PROTACs necessitates a thorough understanding of the building blocks' intrinsic properties. The table below summarizes the key physicochemical parameters of Cbz-NH-PEG3-OH.

PropertyValueSource/Comment
Synonyms This compound, N-Cbz-2-[2-(2-aminoethoxy)ethoxy]ethanolPubChem
CAS Number 205535-92-8PubChem
Molecular Formula C₁₄H₂₁NO₅PubChem
Molecular Weight 283.32 g/mol PubChem
Physical Form Solid or semi-solidSigma-Aldrich
Solubility The PEG3 moiety imparts significant hydrophilicity, suggesting good solubility in polar organic solvents such as DMSO, DMF, and alcohols, as well as enhanced aqueous solubility.[1][2]Inferred from the properties of PEG linkers. Specific quantitative data is not readily available.
pKa Not experimentally determined. The carbamate proton is weakly acidic, while the terminal hydroxyl group is also weakly acidic.General chemical principles.
logP (Predicted) ~1.0Estimated based on chemical structure.
Storage Recommended storage at 2-8°C, sealed in a dry environment.Sigma-Aldrich

Structural Elucidation and Analytical Characterization

The unambiguous identification and purity assessment of Cbz-NH-PEG3-OH are critical for ensuring the quality and reproducibility of downstream applications. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural confirmation of Cbz-NH-PEG3-OH, providing detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

AssignmentStructure FragmentExpected Chemical Shift (δ, ppm)Multiplicity
aC₆H₅ -CH₂-O-~7.35m
bC₆H₅-CH₂ -O-~5.10s
c-O-CH₂ -CH₂-NH-~3.65t
d-O-CH₂-CH₂ -NH-~3.40q
e-O-CH₂ -CH₂-O-~3.60m
f-O-CH₂-CH₂ -OH~3.70t
g-NH-~5.30br s
h-OHVariablebr s

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

AssignmentStructure FragmentExpected Chemical Shift (δ, ppm)
AromaticC ₆H₅-~128.0-136.0
C=O-NH-C =O~156.0
Benzyl CH₂-C H₂-O-C=O~67.0
PEG CH₂-O-C H₂-C H₂-O-~61.0-73.0
Amine CH₂-C H₂-NH-~41.0
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of Cbz-NH-PEG3-OH and for monitoring its consumption during a conjugation reaction.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (for the Cbz group).

  • Sample Preparation:

    • Prepare a stock solution of Cbz-NH-PEG3-OH at 1 mg/mL in a 1:1 mixture of water and acetonitrile.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Chromatographic Run:

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Preparation (1 mg/mL stock, 0.1 mg/mL working) Injection Inject Sample (10 µL) SamplePrep->Injection SystemPrep HPLC System & Column Equilibration SystemPrep->Injection Gradient Run Gradient (5-95% Acetonitrile) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc

Caption: Workflow for HPLC purity analysis of Cbz-NH-PEG3-OH.

Stability Profile of Cbz-NH-PEG3-OH

The stability of the linker is crucial for the successful synthesis, purification, and storage of bioconjugates. The Cbz-NH-PEG3-OH molecule contains three key functionalities with distinct stability profiles: the Cbz-protected amine, the PEG linker, and the terminal hydroxyl group.

  • Cbz Protecting Group: The Carboxybenzyl (Cbz) group is a robust amine protecting group, generally stable to a wide range of reaction conditions, including basic and mildly acidic media.[] However, it is readily cleaved under the following conditions:

    • Catalytic Hydrogenation: This is a very mild and common method for Cbz deprotection, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4]

    • Strong Acids: Reagents such as HBr in acetic acid can effectively remove the Cbz group.[5]

  • PEG Linker: The ether linkages within the polyethylene glycol (PEG) chain are highly stable under most conditions used in bioconjugation, including acidic and basic environments.[5] However, they can be susceptible to oxidative degradation, particularly in the presence of transition metal ions.

  • Terminal Hydroxyl Group: The primary alcohol is a stable functional group but can be oxidized under harsh conditions.

The Role of Cbz-NH-PEG3-OH in PROTAC Design: A Mechanistic Perspective

The physicochemical properties of Cbz-NH-PEG3-OH have profound implications for its use as a linker in PROTACs.

  • Hydrophilicity and Solubility: The PEG3 moiety significantly enhances the aqueous solubility of the resulting PROTAC molecule.[2] This is a critical advantage, as many PROTACs are large molecules that can suffer from poor solubility, limiting their bioavailability and therapeutic potential.

  • Linker Length and Flexibility: The length of the linker is a key parameter in PROTAC design, as it dictates the spatial arrangement of the target protein and the E3 ligase in the ternary complex.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a productive complex, while a linker that is too long may result in a non-productive complex where ubiquitination does not occur. The PEG3 linker provides a specific and well-defined length, allowing for systematic optimization of PROTAC activity.

  • Impact on Cell Permeability: While the hydrophilicity of the PEG linker can be beneficial for solubility, it can also pose a challenge for cell permeability.[7] Large, polar molecules often have difficulty crossing the cell membrane. However, studies have shown that the flexibility of PEG linkers can allow the PROTAC molecule to adopt conformations that shield its polar surface area, thereby facilitating passive diffusion across the cell membrane.[8]

PROTAC_Mechanism cluster_components PROTAC Components cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation POI_Ligand Target Protein Ligand PROTAC PROTAC POI_Ligand->PROTAC Linker Cbz-NH-PEG3-OH (Linker Precursor) Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC POI Target Protein (POI) POI->PROTAC binds Ubiquitination Ubiquitination of POI PROTAC->Ubiquitination facilitates E3_Ligase E3 Ligase E3_Ligase->PROTAC binds Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: The role of the linker in PROTAC-mediated protein degradation.

Conclusion

Cbz-NH-PEG3-OH is a versatile and valuable building block for the synthesis of advanced therapeutics, particularly PROTACs. Its well-defined structure, incorporating a stable protecting group, a hydrophilic PEG spacer, and a reactive hydroxyl group, provides a powerful tool for medicinal chemists. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for the rational design and optimization of next-generation drugs. By leveraging this knowledge, researchers can better control the solubility, stability, and pharmacokinetic properties of their molecules, ultimately leading to the development of more effective and safer therapies.

References

  • Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery. [Link]

  • Wieske, L. H. E., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • SINOPEG. CBZ-NH-PEG. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubChem. Cbz-NH-peg3-CH2cooh. [Link]

  • ResearchGate. 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Glyco MindSynth. Cbz-NH-PEG3-CH2COOH. [Link]

Sources

An In-Depth Technical Guide to CAS Number 205535-92-8: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3] The linker is far more than a simple spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex, as well as the overall degradation efficiency.[1]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of the compound with CAS number 205535-92-8, a versatile linker molecule widely employed in the development of novel PROTACs.

Chemical Identity and Physicochemical Properties of CAS 205535-92-8

The compound registered under CAS number 205535-92-8 is chemically known as Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate . It is also commonly referred to by its abbreviated name, CbzNH-PEG3-OH .

Identifier Value
CAS Number 205535-92-8
IUPAC Name benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate
Molecular Formula C14H21NO5
Molecular Weight 283.32 g/mol
SMILES C1=CC=C(C=C1)COC(=O)NCCOCCOCCO
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Storage Sealed in dry, 2-8°C

The structure of CbzNH-PEG3-OH incorporates a carboxybenzyl (Cbz)-protected amine, a flexible three-unit polyethylene glycol (PEG3) spacer, and a terminal hydroxyl group. This unique combination of functional groups provides a versatile platform for the sequential and controlled conjugation of a POI ligand and an E3 ligase ligand. The hydrophilic PEG3 spacer is a key feature, as it enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[4][5] Polyethylene glycol linkers are the most common motifs incorporated into PROTAC structures, with approximately 55% of reported PROTACs utilizing them.[2]

G cluster_0 CbzNH-PEG3-OH (CAS 205535-92-8) CbzNH-PEG3-OH

Figure 1: Chemical structure of this compound.

Synthesis of CbzNH-PEG3-OH: A Plausible Synthetic Route

Step 1: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)ethanol

The starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, can be synthesized via the amination of diethylene glycol.[6]

Materials:

  • Diethylene glycol (DEG)

  • Ammonia

  • Cobalt Oxide on Kieselguhr catalyst

  • Hydrogen gas

  • Tubular reactor

Protocol:

  • Charge a tubular reactor with a catalyst comprising Cobalt Oxide on Kieselguhr.

  • Reduce the catalyst at 200°C under a flow of hydrogen gas.[6]

  • Introduce a mixture of diethylene glycol and ammonia into the reactor. The molar ratio of ammonia to DEG can be up to 50:1.

  • Maintain the reaction temperature between 100-300°C and the pressure between 10-260 bar.[6]

  • The product, 2-(2-(2-aminoethoxy)ethoxy)ethanol, is collected after passing through the reactor. The reaction can be run in a continuous or semi-continuous mode.

Step 2: Cbz Protection of the Primary Amine

The primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol is then protected with a carboxybenzyl (Cbz) group. This is a standard protection strategy for amines in multi-step organic synthesis.

Materials:

  • 2-(2-(2-aminoethoxy)ethoxy)ethanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM) or a similar organic solvent

  • Water

Protocol:

  • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol in an appropriate organic solvent such as dichloromethane.

  • Prepare an aqueous solution of a mixed base buffer system, such as a 2:1 ratio of Na2CO3 to NaHCO3, to maintain the pH between 8 and 10.[7]

  • Cool the amine solution in an ice bath.

  • Slowly add benzyl chloroformate to the stirred amine solution. The reaction is typically carried out at 0°C to room temperature.

  • After the addition is complete, allow the reaction to stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Perform a standard aqueous workup. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, this compound.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis of CbzNH-PEG3-OH A 2-(2-(2-aminoethoxy)ethoxy)ethanol D CbzNH-PEG3-OH A->D B Benzyl Chloroformate (Cbz-Cl) B->D C Base (e.g., Na2CO3/NaHCO3) C->D

Figure 2: Synthetic scheme for CbzNH-PEG3-OH.

Application in PROTAC Synthesis: A Step-by-Step Guide

The bifunctional nature of CbzNH-PEG3-OH, with its terminal hydroxyl group and protected amine, makes it an ideal building block for the modular synthesis of PROTACs. The following is a generalized protocol for the sequential conjugation of a POI ligand and an E3 ligase ligand to the CbzNH-PEG3-OH linker.

Part 1: Conjugation of the POI Ligand to the Hydroxyl Terminus

This step typically involves the formation of an ether or ester bond. For this example, we will describe the formation of an ether linkage via a Williamson ether synthesis, assuming the POI ligand has a suitable leaving group (e.g., a halide).

Materials:

  • CbzNH-PEG3-OH

  • POI ligand with a leaving group (e.g., POI-Br)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • Dissolve CbzNH-PEG3-OH in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (typically 1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.

  • Slowly add a solution of the POI ligand in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate, POI-PEG3-NHCbz, by column chromatography.

Part 2: Deprotection of the Cbz Group

The Cbz protecting group is typically removed by catalytic hydrogenation, which is a mild and efficient method.

Materials:

  • POI-PEG3-NHCbz intermediate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or ethanol

  • Hydrogen gas (H2)

Protocol:

  • Dissolve the POI-PEG3-NHCbz intermediate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[8]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, using a balloon) at room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected intermediate, POI-PEG3-NH2.

Part 3: Conjugation of the E3 Ligase Ligand

The final step involves the coupling of the E3 ligase ligand, which typically has a carboxylic acid functionality, to the newly exposed primary amine of the linker. This is commonly achieved via an amide bond formation using coupling reagents such as EDC and NHS.

Materials:

  • POI-PEG3-NH2 intermediate

  • E3 ligase ligand with a carboxylic acid (e.g., Ligase-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA)

Protocol:

  • Dissolve the E3 ligase ligand in anhydrous DMF or DCM.

  • Add EDC (typically 1.2-1.5 equivalents) and NHS (typically 1.2-1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the POI-PEG3-NH2 intermediate in anhydrous DMF or DCM and add DIPEA (typically 2-3 equivalents).

  • Add the solution of the activated E3 ligase ligand to the solution of the POI-PEG3-NH2 intermediate.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid solution (e.g., 1M HCl), a mild basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC or column chromatography.

G cluster_0 PROTAC Synthesis Workflow A CbzNH-PEG3-OH B POI Ligand Conjugation A->B C POI-PEG3-NHCbz B->C D Cbz Deprotection C->D E POI-PEG3-NH2 D->E F E3 Ligase Ligand Conjugation E->F G Final PROTAC F->G

Figure 3: Generalized workflow for the synthesis of a PROTAC using the CbzNH-PEG3-OH linker.

Characterization and Biological Evaluation of PROTACs

Once synthesized, the final PROTAC molecule must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the PROTAC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

The biological activity of the PROTAC is then evaluated in cell-based assays. Key parameters to determine are:

  • DC50: The concentration of the PROTAC at which 50% of the target protein is degraded.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.

These parameters are typically determined by treating cells with a range of PROTAC concentrations and then measuring the levels of the target protein by Western blotting or other quantitative proteomics methods.

Conclusion

The compound with CAS number 205535-92-8, or CbzNH-PEG3-OH, is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for the controlled and sequential attachment of ligands for the protein of interest and an E3 ligase. The inclusion of a three-unit PEG spacer enhances the physicochemical properties of the resulting PROTAC, often leading to improved solubility and pharmacokinetic profiles. The synthetic strategies and protocols outlined in this guide provide a framework for the successful application of this linker in the development of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, the rational design and synthesis of linkers such as CbzNH-PEG3-OH will remain a critical component in the discovery of new therapeutics.

References

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  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
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  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
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  • Google Patents. (2005). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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  • ResearchGate. (n.d.). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. [Link]

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  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... [Link]

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The Strategic Integration of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing Complexity for Targeted Therapeutics

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its delivery mechanism. The ability to modulate pharmacokinetics, enhance bioavailability, and ensure target-specific release is paramount. This guide delves into the nuanced role of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a heterobifunctional molecule poised at the intersection of two critical technologies in drug delivery: stimuli-responsive carbamate linkers and biocompatible polyethylene glycol (PEG) spacers. While seemingly a simple building block, its strategic importance lies in the sophisticated functionalities it imparts to complex drug conjugates. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical attributes, mechanistic principles, and practical applications in the synthesis of next-generation therapeutic constructs.

Molecular Architecture and Intrinsic Properties

This compound is a molecule characterized by three key functional domains: a benzyl carbamate group, a short-chain polyethylene glycol (PEG) linker, and a terminal hydroxyl group.[1] Each of these components contributes unique and valuable properties to its function as a linker in drug delivery.

PropertyValueSource
Molecular FormulaC14H21NO5[1]
Molecular Weight283.32 g/mol [1]
Physical FormSolid or semi-solid
Key Functional GroupsBenzyl carbamate, Ethoxy chain (PEG), Terminal hydroxyl[1]

The benzyl carbamate (Cbz) group serves as a stable, yet cleavable, protecting group for the amine functionality.[2] The triethylene glycol-like chain enhances aqueous solubility and provides a flexible spacer arm, a crucial feature of PEG linkers in bioconjugation.[3][4][5][6] The terminal hydroxyl group offers a reactive handle for subsequent conjugation to drug molecules or other functional moieties.[6]

The Mechanistic Cornerstone: The Role of the Carbamate Linkage

Carbamate linkers are a cornerstone in the design of drug conjugates, offering a balance between stability in systemic circulation and controlled release at the target site.[7] The stability of the carbamate bond can be modulated to be sensitive to specific physiological triggers, such as pH or enzymatic activity.[7][8]

pH-Responsive Drug Release

In the acidic microenvironment of tumors or within endosomes and lysosomes (pH 4.5-6.0), certain carbamate linkers are designed to undergo hydrolysis.[7] This pH-dependent cleavage is a key strategy for targeted drug release. While the benzyl carbamate in the parent molecule is relatively stable, it is a precursor to more sophisticated self-immolative linkers.

For instance, a para-aminobenzyl carbamate (PABC) system can be engineered to release a drug following an initial triggering event.[8][9] This self-immolative cascade ensures the release of the unmodified, active drug.

pH_Responsive_Cleavage Drug_Conjugate Drug-Linker-Carrier (Stable at pH 7.4) Acidic_Environment Low pH (e.g., Tumor Microenvironment) Cleavage Linker Cleavage Acidic_Environment->Cleavage Triggers Active_Drug Released Active Drug Cleavage->Active_Drug Carrier Carrier Moiety Cleavage->Carrier

Caption: pH-responsive drug release mechanism.

Enzymatically-Cleavable Systems

Carbamate linkers can also be designed to be substrates for enzymes that are overexpressed in target tissues, such as cathepsin B in tumors.[7] A common example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which undergoes enzymatic cleavage to initiate drug release.[7][9]

The PEG Spacer: Enhancing Pharmacokinetic Properties

Polyethylene glycol (PEG) linkers are widely employed in drug delivery to enhance the therapeutic properties of conjugated molecules.[3][4][5] The short ethoxy chain in this compound provides several key advantages.

Improved Solubility and Stability

PEGylation increases the hydrophilicity of drug conjugates, improving their solubility in aqueous solutions.[4][][11] This is particularly beneficial for hydrophobic drug molecules. The PEG chain can also form a protective barrier around the drug, shielding it from enzymatic degradation and clearance by the immune system.[][11]

Prolonged Circulation and Reduced Immunogenicity

The presence of a PEG linker can increase the hydrodynamic radius of the drug conjugate, leading to reduced renal clearance and a prolonged circulation half-life.[3][] Furthermore, PEGylation can mask the drug from the immune system, reducing its immunogenicity.[4][5]

PEG_Linker_Benefits cluster_benefits Enhanced Properties Drug Hydrophobic Drug PEG_Linker PEG Linker Drug->PEG_Linker Conjugation Drug_Conjugate Drug-PEG Conjugate PEG_Linker->Drug_Conjugate Solubility ↑ Increased Solubility Drug_Conjugate->Solubility Stability ↑ Enhanced Stability Drug_Conjugate->Stability Circulation ↑ Prolonged Circulation Drug_Conjugate->Circulation Immunogenicity ↓ Reduced Immunogenicity Drug_Conjugate->Immunogenicity

Caption: Benefits of PEGylation in drug delivery.

Synthetic Pathways and Experimental Protocols

This compound serves as a versatile intermediate in the synthesis of more complex drug delivery systems. The following protocols outline general procedures for its utilization.

Protocol: Activation of the Terminal Hydroxyl Group

To conjugate a drug molecule or another linker component to the terminal hydroxyl group, it must first be activated. A common method is conversion to a more reactive species, such as a tosylate or mesylate.

Materials:

  • This compound

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine (1.2 equivalents) to the solution.

  • Slowly add TsCl or MsCl (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting activated linker by column chromatography.

Protocol: Deprotection of the Benzyl Carbamate (Cbz) Group

The Cbz group is typically removed by hydrogenolysis to reveal the primary amine, which can then be conjugated to a targeting ligand or other moiety.

Materials:

  • Cbz-protected linker

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected linker in MeOH or EtOH.

  • Carefully add Pd/C catalyst to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Applications in Advanced Drug Delivery Constructs

The unique combination of a cleavable carbamate precursor, a hydrophilic PEG spacer, and reactive handles makes this compound an ideal building block for various drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[] The linker plays a critical role in the stability and efficacy of the ADC.[][11] Our subject molecule can be elaborated into a linker that connects the antibody to the drug, incorporating features for controlled release within the target cell.

ADC_Structure Antibody Monoclonal Antibody (Targeting Moiety) Linker Linker (Derived from Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate) Antibody->Linker Conjugation Drug Cytotoxic Drug (Payload) Linker->Drug Attachment

Caption: General structure of an Antibody-Drug Conjugate.

Nanoparticle Formulations

PEGylated linkers are crucial for the functionalization of nanoparticles used in drug delivery.[3][11] They can be used to attach drugs to the surface of nanoparticles, improving their stability, prolonging circulation time, and enabling controlled drug release.[11]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[12] The linker connecting the two ligands is a critical component, and PEG-based linkers are often employed.[12]

Conclusion and Future Perspectives

This compound represents a foundational component in the modular construction of sophisticated drug delivery systems. Its inherent properties—a stable yet cleavable carbamate, a biocompatible PEG spacer, and a reactive hydroxyl group—provide a versatile platform for the development of ADCs, functionalized nanoparticles, and other targeted therapeutics. The principles outlined in this guide, from mechanistic understanding to synthetic application, are intended to empower researchers to leverage this and similar building blocks in their pursuit of more effective and safer medicines. The continued innovation in linker technology, including the development of multi-stimuli responsive and biodegradable linkers, will undoubtedly further enhance the potential of such molecules in the future of drug delivery.

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The Architect's Guide to Bioconjugation: A Deep Dive into PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—stands as a cornerstone technology. It is a transformative strategy that enhances the therapeutic potential of proteins, peptides, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth exploration of PEG linkers, moving beyond a mere catalog of reagents to a comprehensive manual on their strategic selection, application, and characterization. Herein, we dissect the causality behind experimental choices, providing a framework for developing robust and effective bioconjugates.

The Rationale for PEGylation: Engineering Therapeutic Advantage

The conjugation of PEG chains to a therapeutic molecule is a deliberate act of molecular engineering designed to overcome inherent biological challenges. The primary benefits stem from the unique physicochemical properties of the PEG polymer, which is hydrophilic, biocompatible, and non-immunogenic.[1]

  • Prolonged Circulatory Half-Life: The increased hydrodynamic volume of a PEGylated molecule dramatically reduces its renal clearance rate.[2] This extended presence in the bloodstream translates to less frequent dosing, improving patient compliance and potentially reducing overall toxicity.[3]

  • Reduced Immunogenicity: The flexible PEG chain creates a "shield" around the therapeutic molecule, masking immunogenic epitopes from the host's immune system.[3] This is particularly crucial for non-human derived proteins or molecules with a high potential to elicit an immune response.

  • Enhanced Stability and Solubility: PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs.[3] Furthermore, the polymer chain can protect the biotherapeutic from proteolytic degradation, enhancing its stability in biological fluids.[4]

However, the very properties that make PEG advantageous can also present challenges, a concept often referred to as the "PEG dilemma." The steric hindrance imparted by the PEG chain can sometimes interfere with the binding of the therapeutic to its target receptor, leading to a decrease in biological activity.[] Overcoming this dilemma requires a nuanced approach to linker design and conjugation strategy, which we will explore in subsequent sections.

Deconstructing the PEG Linker: Architecture and Functionality

A PEG linker is more than just a polymer chain; it is a sophisticated tool with distinct components that dictate its utility. Structurally, it consists of a PEG spacer flanked by one or two reactive functional groups.

PEG Spacer Architecture

The PEG spacer itself can be designed in various configurations, each offering specific advantages:

  • Linear PEG: A single, straight PEG chain is the most common and straightforward architecture, suitable for a wide range of applications.[6]

  • Branched PEG: These linkers feature multiple PEG chains radiating from a central core. This structure provides a greater hydrodynamic volume for a given molecular weight, which can be more effective at shielding the conjugated molecule and prolonging its half-life.[7]

  • Multi-Arm PEG: These linkers have several reactive sites, allowing for the attachment of multiple molecules, which is particularly useful in creating multifunctional conjugates or for increasing drug loading.

The choice between these architectures depends on the specific goals of the conjugation. For instance, a bulky branched PEG might be ideal for maximizing the half-life of a small peptide, while a multi-arm PEG could be used to attach both a targeting ligand and a therapeutic agent to a nanoparticle.

The Chemist's Toolbox: Functional Groups for Bioconjugation

The true versatility of PEG linkers lies in the array of functional groups that can be incorporated at their termini. These groups are designed to react with specific amino acid residues or other functional moieties on the target biomolecule, enabling precise control over the conjugation process.

Functional GroupTarget on BiomoleculeResulting BondKey Considerations
N-hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine, N-terminus)AmideHighly efficient at neutral to slightly alkaline pH (7.0-8.0). Susceptible to hydrolysis in aqueous solutions.[8][9]
Maleimide Thiols (e.g., Cysteine)ThioetherHighly specific for sulfhydryl groups, enabling site-specific conjugation.[10]
Aldehyde Primary Amines (N-terminus)Secondary Amine (after reduction)Enables N-terminal specific PEGylation at slightly acidic pH (5-8) by targeting the lower pKa of the N-terminal α-amino group.[11][12]
Azide/Alkyne Alkyne/AzideTriazoleUsed in "Click Chemistry" (e.g., CuAAC or SPAAC), offering high specificity and efficiency.[13]
Hydrazide Aldehydes/Ketones (e.g., oxidized carbohydrates)HydrazoneUseful for conjugating to glycoproteins after periodate oxidation of their sugar moieties.
Thiol Thiols (e.g., Cysteine)DisulfideCan be used for creating disulfide bonds, which can be cleaved under reducing conditions.[14]

The selection of the appropriate functional group is paramount and is dictated by the available reactive sites on the biomolecule and the desired stability of the resulting linkage.

The Art of Conjugation: A Step-by-Step Workflow

Successful PEGylation is a multi-step process that requires careful planning and execution. The following section provides a generalized workflow, followed by a detailed protocol for a common conjugation reaction.

General Bioconjugation Workflow

The path from individual components to a purified bioconjugate follows a logical sequence of preparation, reaction, purification, and characterization.

Caption: A generalized workflow for protein PEGylation.

Detailed Experimental Protocol: Amine-Reactive PEGylation using an NHS Ester

This protocol provides a step-by-step methodology for conjugating an NHS-ester activated PEG to a protein.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5 (0.1 M phosphate, 0.15 M NaCl)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

  • Analytical instruments (e.g., SDS-PAGE system, mass spectrometer)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

    • Crucial Point: Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange into PBS using dialysis or a desalting column.[9]

  • PEG-NHS Ester Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[9]

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[8]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point.[8]

    • Slowly add the PEG-NHS ester solution to the stirring protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[9]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically.[9]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker and quenching reagents using SEC or extensive dialysis against PBS.[8] SEC is often preferred as it separates based on hydrodynamic volume, effectively separating the larger PEGylated protein from the smaller unreacted protein and PEG linker.[15]

  • Characterization:

    • Analyze the purified product to confirm successful conjugation and determine the degree of PEGylation.

Validating Success: Characterization of PEGylated Bioconjugates

Thorough characterization of the PEGylated product is a critical, self-validating step to ensure the quality, consistency, and efficacy of the bioconjugate. A combination of analytical techniques is typically employed.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to visualize the outcome of a PEGylation reaction. The attachment of a PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel than its unmodified counterpart. This results in a noticeable band shift.

Protocol for SDS-PAGE Analysis:

  • Sample Preparation: Mix the protein sample (unmodified, reaction mixture, and purified conjugate) with 2x Laemmli sample buffer. Do not boil the samples, as this can cause aggregation of PEGylated proteins.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A characteristic "smear" or ladder of bands for the PEGylated protein is often observed due to the heterogeneity of the PEG polymer and the varying number of PEG chains attached per protein molecule.[16] It's important to note that the interaction between PEG and SDS can lead to broadened bands; native PAGE can be an alternative to mitigate this issue.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detailed characterization of PEGylated proteins. It can provide information on the molecular weight of the conjugate, the degree of PEGylation (the number of PEG chains per protein), and the sites of PEGylation.[18][19]

General LC-MS Workflow:

  • Chromatographic Separation: The PEGylated protein mixture is first separated using liquid chromatography, often reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC).[15]

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for proteins.

  • Data Analysis: The resulting mass spectrum is a complex series of peaks representing different charge states of the various PEGylated species. Deconvolution algorithms are used to calculate the mass of the intact conjugate.[20]

  • Peptide Mapping: To determine the specific sites of PEGylation, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The PEGylated peptides can then be identified, pinpointing the exact amino acid residues that were modified.[21]

Advanced Strategies and Future Directions

The field of PEGylation is continuously evolving to address its limitations and expand its capabilities.

Site-Specific PEGylation

To overcome the heterogeneity and potential loss of activity associated with random PEGylation, site-specific conjugation methods have been developed. These techniques aim to attach a single PEG chain at a predetermined location on the protein, away from its active site.[10]

  • N-terminal PEGylation: By controlling the reaction pH (typically 5-8), PEG-aldehyde reagents can selectively react with the N-terminal α-amino group, which is more nucleophilic than the ε-amino groups of lysine residues under these conditions.[11][12]

  • Cysteine-Specific PEGylation: The introduction of a unique, unpaired cysteine residue into a protein via genetic engineering allows for highly specific conjugation with thiol-reactive PEG linkers, such as PEG-maleimide.[10]

  • "Click Chemistry": The use of bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, enables highly specific and efficient PEGylation. This involves incorporating an azide or alkyne group into the protein, which then reacts specifically with a PEG linker containing the complementary functional group.[13]

Cleavable PEG Linkers: Smart Drug Delivery

Cleavable linkers are designed to release the therapeutic agent from the PEG carrier under specific physiological conditions, offering a sophisticated approach to targeted drug delivery.

G cluster_circulation Systemic Circulation (Stable) cluster_target Target Site (e.g., Tumor) A Targeting Ligand PEG Linker Drug B Targeting Ligand PEG Linker Drug A->B Accumulation C Drug B->C Cleavage Trigger (e.g., low pH, enzymes, GSH) D Targeting Ligand PEG Linker B->D Cleavage

Caption: Mechanism of action for a cleavable PEG linker.

  • pH-Sensitive Linkers: Hydrazone linkers are a common example. They are stable at the physiological pH of blood (~7.4) but are hydrolyzed and cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells.[3]

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in the target tissue. For instance, linkers containing a valine-citrulline motif are cleaved by cathepsin B, a lysosomal protease often upregulated in tumors.

  • Reduction-Sensitive Linkers: Disulfide linkers (-S-S-) are stable in the oxidizing environment of the bloodstream but are rapidly cleaved in the reducing environment inside a cell, which has a high concentration of glutathione (GSH).[][23]

The Next Generation: Beyond Traditional PEG

Research is ongoing to develop alternatives to PEG that may offer improved properties or overcome some of its limitations, such as the potential for anti-PEG antibodies. Polymers like polysarcosine and polyzwitterions are being explored as potential "stealth" polymers for bioconjugation.[21]

Quantitative Insights: The Impact of PEGylation on Pharmacokinetics

The theoretical benefits of PEGylation are borne out by empirical data. The following tables provide a quantitative comparison of key pharmacokinetic parameters for notable biotherapeutics before and after PEGylation.

Table 1: Comparison of Pharmacokinetic Parameters for Granulocyte Colony-Stimulating Factor (G-CSF)

ParameterFilgrastim (non-PEGylated G-CSF)Pegfilgrastim (PEGylated G-CSF)Fold Change
Terminal Half-life (t½) ~3.5 hours[24]15-80 hours~4-23 fold increase
Serum Half-life (rat model) 1.79 hours[25]7.05 hours[25]~3.9 fold increase
Clearance Route Predominantly renalPrimarily neutrophil-mediatedShift in clearance mechanism
Dosing Frequency Daily injections[24]Once per chemotherapy cycle[24]Significantly reduced

Table 2: Comparison of Pharmacokinetic Parameters for Interferon Alfa

ParameterInterferon Alfa-2a (non-PEGylated)Peginterferon Alfa-2a (40 kDa branched PEG)Peginterferon Alfa-2b (12 kDa linear PEG)
Absorption Half-life (t½) ~2.3 hours[26]~50 hours[26]~4.6 hours[26]
Terminal Half-life (t½) 3-10 hours[27]50-130 hours[28]-
Time to Max. Concentration (Tmax) -~78 hours[26]15-44 hours[26]
Serum Concentration Fluctuation HighLow (Peak-to-trough ratio: 1.5-2)[26]High (Peak-to-trough ratio: >10)[26]

These data clearly demonstrate the profound impact of PEGylation on extending the half-life and altering the pharmacokinetic profile of therapeutic proteins, ultimately leading to more favorable dosing regimens and improved clinical outcomes.

Conclusion

PEG linkers are far more than simple spacers; they are enabling technologies that have revolutionized the field of biotherapeutics. A deep understanding of their chemistry, architecture, and the nuances of their application is essential for any scientist or researcher in drug development. By carefully selecting the appropriate linker, optimizing the conjugation process, and rigorously characterizing the final product, it is possible to engineer bioconjugates with enhanced therapeutic properties. As the field continues to advance with the development of site-specific techniques, cleavable linkers, and novel polymers, the potential for creating safer and more effective medicines will only continue to grow.

References

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  • Bas, S., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 7, 833.
  • BOC Sciences. (n.d.). Disulfide Linker Synthesis | ADC Services.
  • Costa, M. B., et al. (2018). Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers. BMC Pharmacology and Toxicology, 19(1), 2.
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  • Ryan, S. M., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. International Journal of Molecular Sciences, 16(10), 25831-25864.
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
  • Doherty, D. H., et al. (2015). Site-Specific PEGylation of Therapeutic Proteins. International Journal of Molecular Sciences, 16(12), 25831–25864.
  • Fee, C. J., & Van Alstine, J. M. (2006). Purity and characterization of PEGylated proteins. Methods in Enzymology, 413, 105-121.
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  • Jevševar, S., et al. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128.
  • Lamb, Y. N., & Keating, G. M. (2011).
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  • Son, S., et al. (2011). Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery.
  • Kuderer, N. M., et al. (2017). Pegylated granulocyte-colony stimulating factor versus non-pegylated granulocyte-colony stimulating factor for peripheral blood stem cell mobilization: A systematic review and meta-analysis.
  • Lu, X., et al. (2010). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. Analytical Chemistry, 82(11), 4579–4585.
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Core Safety and Handling Protocols for Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scientist's Perspective on Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

This compound is a valuable bifunctional molecule, frequently employed as a linker in bioconjugation, pharmaceutical research, and polymer modification.[1] Its structure, featuring a stable benzyl carbamate (Cbz) protected amine and a terminal hydroxyl group on a flexible polyethylene glycol (PEG) chain, allows for precise, multi-step synthetic strategies.[1] The Cbz group provides robust protection, yet it can be selectively removed under specific conditions, typically hydrogenolysis, revealing a primary amine for further functionalization.[1]

However, the very features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. The carbamate functional group, its physical form—which can range from a viscous liquid to a low-melting solid—and its potential irritant properties demand more than just procedural adherence.[1] They require a foundational understanding of the why behind each safety protocol. This guide is structured to provide that understanding, moving beyond a simple checklist to offer a self-validating system of safety grounded in the chemical's inherent properties. Our goal is to empower researchers to work confidently and safely, mitigating risks through expert knowledge and field-proven practices.

Section 1: Chemical and Physical Identity

Proper identification is the cornerstone of chemical safety. Misidentification of a reagent can lead to catastrophic experimental failure and significant safety hazards. This compound is a polyether-based carbamate derivative.[1]

IdentifierValueSource
IUPAC Name benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate[2]
CAS Number 205535-92-8[2]
Molecular Formula C₁₄H₂₁NO₅[2]
Molecular Weight 283.32 g/mol [2]
Synonym(s) CbzNH-PEG3-OH, benzyl 2-[2-(2-hydroxyethoxy)ethoxy]ethylcarbamate[2]
Physical Form Colorless to pale yellow viscous liquid or low-melting solid[1]
Storage Temperature 2-8°C, Sealed in dry conditions

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. While specific toxicological data for this exact molecule is limited, the GHS classifications for structurally similar compounds, such as the shorter PEG-chain analogue Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate, are well-established and provide an authoritative basis for risk assessment.[3][4]

The primary hazards are associated with its irritant properties, a common characteristic of molecules with reactive functional groups and ether linkages.

GHS Classification Summary
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.

Causality Behind the Hazards:

  • Irritation (Skin, Eye, Respiratory): The combination of the carbamate group and the terminal alcohol on the flexible PEG chain can interact with mucosal membranes and skin. The ether linkages can contribute to skin penetration. This irritation is a direct chemical interaction with tissues, hence the imperative for barrier protection (gloves, goggles) and localized ventilation (fume hood) to prevent contact and inhalation of any aerosols or fine particulates.

  • Acute Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of a sufficient quantity can lead to adverse health effects.[3][4] This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[4]

Section 3: Exposure Controls and Personal Protection: A Self-Validating System

A robust safety protocol integrates engineering controls and personal protective equipment (PPE) into a system where each component validates the other. The choice of PPE is not arbitrary; it is a direct response to the identified hazards and the specific experimental procedure being performed.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood . This is non-negotiable for any procedure involving weighing the solid, preparing solutions, or performing reactions.

  • Rationale: A fume hood is essential to mitigate the risk of respiratory irritation (H335) by capturing any dust, aerosols, or vapors that may be generated.[5] It provides a contained workspace, protecting the researcher from inhalation and minimizing the spread of contamination in the lab.

Personal Protective Equipment (PPE)

The following PPE ensemble is mandatory when handling this compound.

PPE CategorySpecificationRationale and Field Insights
Hand Protection Nitrile gloves . Double-gloving is recommended for neat transfers or solution preparation.Standard laboratory nitrile gloves provide an effective barrier against incidental contact. The recommendation for double-gloving during high-concentration tasks is a field-proven best practice that provides an extra layer of security against undetected micro-tears or permeation. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
Eye & Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high splash risk.This compound causes serious eye irritation (H319).[3][4] Standard safety glasses are insufficient. Chemical goggles that form a seal around the eyes are required to protect against splashes and aerosols.[6] A face shield provides an additional, broader barrier for the entire face.
Skin & Body Protection Laboratory coat . A chemically resistant apron over the lab coat is advised when handling larger quantities (>5 g).A buttoned lab coat protects against incidental skin contact. Since the compound is a known skin irritant (H315), ensuring there are no gaps in protection between the glove and the coat sleeve is critical.[3][4]
Respiratory Protection Generally not required when working within a certified chemical fume hood.A fume hood is the primary respiratory control.[5] If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., an N95 or P100) would be appropriate, but this requires formal training and fit-testing.[7]
Visualization: PPE Selection Workflow

This diagram outlines the logical flow for selecting appropriate PPE based on the experimental context.

PPE_Selection cluster_medium Medium Risk Operations start Start: Prepare to Handle Compound task What is the task? start->task weigh Weighing Solid or Transferring Neat Liquid task->weigh High Exposure Risk solution Preparing / Using Dilute Solution task->solution Medium Exposure Risk storage Moving Container (Closed) task->storage Low Exposure Risk fume_hood Work inside a Chemical Fume Hood? weigh->fume_hood ppe_medium Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves solution->ppe_medium solution->fume_hood ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves storage->ppe_low ppe_high Required PPE: - Chemical Goggles - Face Shield - Lab Coat - Double Nitrile Gloves fume_hood->ppe_high Yes no_hood NO: STOP! Re-evaluate procedure. Do not proceed. fume_hood->no_hood No yes_hood YES

Caption: Logical workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for minimizing exposure and ensuring chemical stability.

Step-by-Step Handling Protocol

This protocol should be followed for any task involving the open handling of the compound.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don the complete, mandatory PPE ensemble as described in Section 3.2.

    • Designate a specific area within the hood for the handling task.

    • Have spill cleanup materials (absorbent pads, waste bags) readily available.

  • Aliquotting/Weighing:

    • Perform all weighing operations within the fume hood or in a ventilated balance enclosure.

    • Use a spatula for solid transfers. Handle with slow, deliberate movements to avoid generating dust.

    • If handling the liquid form, use a pipette or syringe.

    • Tare the receiving vessel before adding the compound.

    • Immediately and securely cap the primary container after removing the desired amount.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Ensure the process is contained within the fume hood.

  • Post-Handling:

    • Clean all equipment used (spatula, glassware) within the fume hood.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a decontaminating solution.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of gloves and any other disposable items in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[4]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is 2-8°C.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

    • Causality: Strong oxidizers can react exothermically with the organic components of the molecule, potentially leading to degradation or a runaway reaction. Strong acids can catalyze the hydrolysis of the carbamate linkage.

Section 5: First Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers).

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Skin Contact Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[4][6] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[4] Immediately call a POISON CENTER or doctor.[4]
Visualization: Emergency Response to Exposure

Emergency_Response cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation exposure Exposure Event Occurs skin_eye Remove contaminated clothing. Use safety shower or eyewash for 15 minutes. exposure->skin_eye inhalation Move to fresh air immediately. exposure->inhalation seek_medical Seek Immediate Medical Attention skin_eye->seek_medical inhalation->seek_medical If symptoms persist sds_note Provide Safety Data Sheet (SDS) to medical personnel. seek_medical->sds_note

Caption: Emergency response flowchart for accidental exposure.

Accidental Release and Fire-Fighting
  • Spill Response:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear full PPE, including respiratory protection if outside a fume hood.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • For solid spills, carefully sweep up the material to avoid creating dust.[6]

    • Collect all contaminated material into a suitable, labeled container for hazardous waste disposal.[6]

  • Fire-Fighting:

    • Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[6]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and carbon oxides.

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, sealed).

  • Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and incompatible materials.[5]

  • Hazardous Decomposition Products: Upon thermal decomposition, may emit toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.

Section 7: Toxicological Information

Detailed toxicological studies on this compound are not widely available. The hazard assessment is primarily based on data from structurally related compounds and GHS classifications provided by suppliers.[3]

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[3][4]

  • Carcinogenicity: This compound is not classified as a carcinogen. However, it's worth noting that other, simpler carbamates (like ethyl carbamate) are listed as reasonably anticipated to be human carcinogens, though the mechanism is distinct and related to fermentation processes.[8] This highlights the importance of minimizing exposure to all carbamate-containing compounds as a general principle of chemical hygiene.

  • Germ Cell Mutagenicity: No data available.

  • Reproductive Toxicity: No data available.

Section 8: Disposal Considerations

All waste containing this chemical must be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6][9] Do not allow the product to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.

References

  • PubChem. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-[2-(2-aminooxyethoxy)ethyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, March 5). Ethyl Carbamate. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • IndiaMART. (n.d.). Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the NMR and Mass Spectrometry of Cbz-NH-PEG3-OH

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Functional Significance of Cbz-NH-PEG3-OH

In the landscape of modern drug development and bioconjugation, precision and predictability are paramount. Heterobifunctional linker molecules are the unsung heroes of this field, enabling the elegant connection of disparate molecular entities to create novel therapeutics, diagnostics, and research tools. Cbz-NH-PEG3-OH, or N-Benzyloxycarbonyl-1-amino-3,6-dioxa-8-octanol, is a prime example of such a linker. It features a carboxybenzyl (Cbz) protected amine, a discrete three-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This combination of functionalities makes it a versatile building block in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs)[1].

The Cbz group offers a stable, yet readily cleavable, protecting group for the amine functionality, allowing for selective reactions at the hydroxyl end of the molecule[2]. The PEG3 spacer enhances the aqueous solubility and provides a flexible linker arm, which can be crucial for the biological activity of the final conjugate[2]. The terminal hydroxyl group offers a reactive handle for further chemical modifications.

Given its critical role in the synthesis of complex bioconjugates, the unambiguous structural confirmation of Cbz-NH-PEG3-OH is a prerequisite for its use in any research or development setting. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of these analytical techniques.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of Cbz-NH-PEG3-OH.

PropertyValueSource
Molecular Formula C14H21NO5[1]
Molecular Weight 283.32 g/mol [1]
CAS Number 205535-92-8[1]

Part 1: ¹H and ¹³C NMR Spectroscopy of Cbz-NH-PEG3-OH

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of a molecule's connectivity and stereochemistry.

The Causality Behind the Experimental Choices

The choice of solvent and instrument parameters is critical for obtaining a high-quality NMR spectrum. For a molecule like Cbz-NH-PEG3-OH, which contains both hydrophobic (the Cbz group) and hydrophilic (the PEG chain and hydroxyl group) regions, a versatile deuterated solvent is required. Deuterated chloroform (CDCl₃) is a common choice as it can dissolve a wide range of organic molecules. However, for PEG-containing compounds, deuterated dimethyl sulfoxide (DMSO-d₆) can be particularly advantageous as it often provides a well-resolved hydroxyl proton peak[3].

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is especially important for resolving the overlapping signals of the PEG chain protons.

Experimental Protocol: Acquiring the NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of Cbz-NH-PEG3-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing the splitting of carbon signals by attached protons.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Expected ¹H NMR Data for Cbz-NH-PEG3-OH

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for Cbz-NH-PEG3-OH. These predictions are based on the known chemical shifts of similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (C₆H₅)7.30 - 7.40Multiplet5H
Benzyl Protons (CH₂-Ph)5.10Singlet2H
Amide Proton (NH)5.5 - 6.0Broad Singlet1H
PEG Protons (O-CH₂-CH₂-O)3.55 - 3.75Multiplet10H
Terminal Hydroxyl Proton (OH)Variable (e.g., 2.0 - 4.0)Broad Singlet1H
Amine-adjacent Protons (NH-CH₂)3.40 - 3.50Multiplet2H
In-Depth Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (7.30 - 7.40 ppm): The five protons of the phenyl ring of the Cbz group are expected to appear as a complex multiplet in this region. Their downfield shift is due to the deshielding effect of the aromatic ring current.

  • Benzyl Protons (5.10 ppm): The two protons of the benzylic methylene group (CH₂-Ph) are adjacent to an oxygen atom and the aromatic ring, which deshields them significantly, causing them to appear as a sharp singlet around 5.10 ppm.

  • PEG Chain Protons (3.55 - 3.75 ppm): The ten protons of the three ethylene glycol units will give rise to a series of overlapping multiplets in this region. The complexity is due to the similar chemical environments of these protons.

  • Amide and Hydroxyl Protons: The chemical shifts of the amide (NH) and hydroxyl (OH) protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and their integration can be used to confirm their presence.

Expected ¹³C NMR Data for Cbz-NH-PEG3-OH

The predicted ¹³C NMR chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)156.5
Aromatic Carbons (C₆H₅)127.5 - 136.5
Benzyl Carbon (CH₂-Ph)66.5
PEG Carbons (O-CH₂-CH₂-O)69.0 - 72.0
Terminal PEG Carbon (CH₂-OH)61.0
Amine-adjacent Carbon (NH-CH₂)40.5
In-Depth Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (156.5 ppm): The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons (127.5 - 136.5 ppm): The six carbons of the phenyl ring will appear in this region. The ipso-carbon (the carbon attached to the CH₂O group) will be at the downfield end of this range.

  • PEG and Benzyl Carbons (61.0 - 72.0 ppm): The carbons of the PEG chain and the benzylic carbon appear in this region. The terminal carbon attached to the hydroxyl group (CH₂-OH) is expected to be the most upfield of this group, around 61.0 ppm.

  • Amine-adjacent Carbon (40.5 ppm): The carbon atom directly bonded to the nitrogen atom is shielded relative to the oxygen-bound carbons and is expected to appear around 40.5 ppm.

Part 2: Mass Spectrometry of Cbz-NH-PEG3-OH

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like Cbz-NH-PEG3-OH, MS is used to confirm the molecular weight and elemental composition.

The Causality Behind the Experimental Choices

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like Cbz-NH-PEG3-OH. ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, which simplifies data interpretation. The choice of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is crucial for obtaining an accurate mass measurement, which can be used to confirm the elemental formula.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Preparation: Prepare a dilute solution of Cbz-NH-PEG3-OH (e.g., 1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup:

    • Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Acquire the spectrum over a mass range that includes the expected m/z values.

Expected Mass Spectrometry Data for Cbz-NH-PEG3-OH
Ion Calculated m/z
[M+H]⁺284.15
[M+Na]⁺306.13
[M+K]⁺322.10
In-Depth Interpretation of the Mass Spectrum

The ESI mass spectrum of Cbz-NH-PEG3-OH is expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 284.15. It is also common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, which are often present as impurities in solvents and glassware. The presence of these adducts can further confirm the molecular weight of the compound. A high-resolution mass measurement of the [M+H]⁺ ion should be within a few parts per million (ppm) of the calculated exact mass, providing strong evidence for the elemental composition of C₁₄H₂₁NO₅.

Visualizing the Analytical Workflow

Molecular Structure of Cbz-NH-PEG3-OH

Caption: Chemical structure of Cbz-NH-PEG3-OH.

NMR and MS Analytical Workflow

cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_interpretation Data Interpretation Sample Cbz-NH-PEG3-OH NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in ESI Solvent Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Struct_Confirm Structural Confirmation NMR_Data->Struct_Confirm MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Struct_Confirm

Caption: Workflow for NMR and MS analysis.

Conclusion

The structural integrity of linker molecules like Cbz-NH-PEG3-OH is a cornerstone of successful bioconjugation and drug development. This guide has provided a detailed, field-proven framework for the analysis of this key compound using NMR and mass spectrometry. By understanding the causality behind experimental choices and the principles of spectral interpretation, researchers can confidently verify the structure and purity of Cbz-NH-PEG3-OH, ensuring the reliability and reproducibility of their synthetic endeavors. The predictive data and protocols herein serve as a robust reference for scientists working at the forefront of chemical biology and pharmaceutical sciences.

References

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214–221.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116–127.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). Cbz-NH-peg3-CH2cooh. Retrieved from [Link]

  • Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering.
  • ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a key bifunctional linker molecule, integral to the synthesis of advanced polyethylene glycol (PEG) derivatives used in bioconjugation, drug delivery systems, and materials science. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthetic chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing its solubility, detailed, field-proven protocols for its experimental determination, and an interpretation of its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and effectively utilize this versatile PEGylated carbamate.

Physicochemical Profile and Its Implications for Solubility

This compound, with a molecular weight of 283.32 g/mol , is a unique hybrid structure combining features that significantly influence its interaction with organic solvents.[1] Its chemical structure consists of three primary domains:

  • Aromatic Benzyl Group: A nonpolar, hydrophobic moiety derived from benzyl alcohol. This group promotes interaction with nonpolar and aromatic solvents through van der Waals forces and π-stacking.

  • Carbamate Linkage (-O-C(=O)-NH-): A polar, rigid functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature enhances solubility in polar aprotic and protic solvents.

  • Triethylene Glycol Chain (-O-CH₂-CH₂-O-CH₂-CH₂-O-): A flexible, hydrophilic polyether chain. The repeating ether oxygens are excellent hydrogen bond acceptors, imparting significant polarity and promoting solubility in a wide range of polar solvents.[2]

The molecule's physical form is typically a colorless to pale yellow viscous liquid or a low-melting solid.[2] The combination of a hydrophobic head (benzyl group) and a hydrophilic tail (PEG chain) gives this molecule amphiphilic character, suggesting a broad, yet nuanced, solubility profile.

cluster_molecule Molecular Structure & Key Features cluster_properties Resulting Physicochemical Properties mol This compound solubility Broad Solubility Profile mol->solubility Dictates hydrophobic Hydrophobic Benzyl Group hydrophobic->mol amphiphilic Amphiphilic Character hydrophobic->amphiphilic Creates polar_link Polar Carbamate Linkage polar_link->mol h_bond H-Bond Donor/Acceptor polar_link->h_bond Enables hydrophilic Hydrophilic PEG Chain hydrophilic->mol hydrophilic->amphiphilic Creates cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Vortex Vigorously B->C D 4. Equilibrate on Shaker (25°C, 48h) C->D E 5. Centrifuge to Pellet Excess Solid D->E Equilibrium Reached F 6. Filter Supernatant (0.22 µm PTFE) E->F G 7. Dilute Sample Accurately F->G I 9. Analyze Samples & Standards via HPLC-UV G->I Inject into HPLC H 8. Prepare Calibration Standards H->I J 10. Calculate Concentration (mg/mL or M) I->J

Caption: Workflow for the equilibrium shake-flask solubility assay.

Illustrative Solubility Data and Interpretation

While comprehensive experimental data for this specific molecule is not widely published, a solubility profile can be predicted based on its physicochemical properties and the behavior of similar PEGylated compounds. [3]The following table presents illustrative solubility data to guide researchers.

Table 1: Predicted Solubility of this compound at 25°C

Solvent CategorySolventDielectric Constant (ε) at 20°C [4]Predicted Solubility (mg/mL)Interpretation / Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500 (Freely Soluble)Excellent H-bond acceptor; effectively solvates entire molecule.
N,N-Dimethylformamide (DMF)36.7> 500 (Freely Soluble)High polarity and H-bond accepting capability.
Acetonitrile (ACN)37.5~100-200 (Soluble)High polarity, but less effective at H-bonding than DMF/DMSO.
Tetrahydrofuran (THF)7.6~50-100 (Soluble)Moderate polarity with ether structure similar to PEG chain.
Polar Protic Methanol (MeOH)32.7> 500 (Freely Soluble)Excellent H-bond donor/acceptor; solvates both PEG and carbamate.
Ethanol (EtOH)24.6> 500 (Freely Soluble)Similar to methanol, highly effective at H-bonding.
Less Polar Dichloromethane (DCM)8.9~200-400 (Very Soluble)Good all-around solvent, balances polarity and nonpolar character.
Ethyl Acetate6.0~20-50 (Sparingly Soluble)Limited polarity and H-bonding ability.
Nonpolar Toluene2.4< 10 (Slightly Soluble)Can interact with the benzyl group, but fails to solvate polar sections.
Hexane1.9< 1 (Practically Insoluble)Lacks any significant interaction with the polar parts of the molecule.

Interpretation:

  • High Solubility: The compound is expected to be freely soluble in highly polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). These solvents can effectively engage in hydrogen bonding with the carbamate N-H and the numerous ether and carbonyl oxygens.

  • Moderate to Good Solubility: Dichloromethane and acetonitrile are also predicted to be excellent solvents. DCM provides a good balance for the molecule's amphiphilic nature, while ACN's high polarity is advantageous.

  • Limited Solubility: As the solvent polarity and hydrogen bonding capacity decrease (e.g., Ethyl Acetate, Toluene), solubility is expected to drop significantly.

  • Insolubility: In aliphatic nonpolar solvents like hexane, the compound is likely to be practically insoluble, as the energy required to break the solute-solute interactions (especially H-bonds) cannot be compensated by weak solute-solvent interactions.

Conclusion and Practical Implications

This compound exhibits a broad and highly useful solubility profile, characterized by excellent solubility in a wide array of polar organic solvents. This versatility is a direct result of its hybrid structure, which combines hydrophobic, polar, and hydrophilic domains.

For the drug development professional, this solubility profile has several key implications:

  • Reaction Chemistry: A wide choice of solvents is available for synthetic transformations, allowing for optimization of reaction conditions, temperature control, and reagent solubility. Solvents like DMF, DCM, and acetonitrile are excellent choices for reactions involving this linker.

  • Purification: The differential solubility can be exploited for purification. For instance, the compound could be precipitated from a solution in DCM by adding a non-solvent like hexane. Its high solubility in methanol and acetonitrile makes it well-suited for reverse-phase HPLC purification.

  • Formulation & Bioconjugation: Its solubility in polar solvents is advantageous for conjugation reactions with biomolecules, which are often performed in aqueous-organic co-solvent systems. [5] By understanding the theoretical underpinnings and applying the rigorous experimental protocols outlined in this guide, researchers can confidently and effectively utilize the solubility properties of this compound to advance their scientific and developmental objectives.

References

  • Hildebrand solubility parameter. (n.d.). In Wikipedia. Retrieved January 22, 2026.
  • Burke, J. (n.d.). The Hildebrand Solubility Parameter. Cool.culturalheritage.org.
  • Calculation of Hildebrand solubility parameters. (2024, May 10).
  • Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. (n.d.). OnlyTRAININGS.
  • Hildebrand solubility parameter. (n.d.). Grokipedia.
  • Dielectric Constant. (n.d.). Honeywell.
  • Dionex. (n.d.). Carbamates in Drinking Water Can Now be Measured Faster, and with More Sensitivity. Analytica-World.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • List 6 factors that might influence the solubility of a solute in a given solvent. Describe how... (n.d.). Chegg.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Fahmy, A., & Shuka, P. (2023). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012, March 2).
  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)
  • Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019, May 30). Chemistry Stack Exchange.
  • dos Santos, M. D., de Campos, M. L., & da Silva, C. A. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3), 439-448.
  • What factors affect solubility? (2022, April 18).
  • Davit, B. M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Department of Chemistry & Biochemistry.
  • Dielectric Constant of Common solvents. (n.d.). Stony Brook University.
  • This compound. (n.d.).
  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. (n.d.).
  • Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Benzyl carbam
  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry.
  • benzyl N-(2-hydroxyethyl)carbamate. (n.d.).
  • Harris, J. M., & Kozlowski, A. (2002). U.S. Patent No. 6,514,491 B1. U.S.
  • General Technical Information – Linear PEG Products. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Deprotection of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a PEGylated Amine

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, lauded for its stability across a wide range of chemical conditions.[1] Its removal is a critical step in the synthesis of pharmaceuticals and other complex molecules. This guide focuses on the deprotection of a specific Cbz-protected amine, Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a substrate featuring a short polyethylene glycol (PEG) chain. The presence of the triethylene glycol moiety introduces unique considerations, such as enhanced polarity, potential for catalyst interactions, and specific solubility profiles, which must be addressed for efficient and clean deprotection.

This document provides a detailed examination of the most effective methods for the cleavage of the Cbz group from this PEGylated substrate. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and executing the optimal deprotection strategy. Each protocol is designed as a self-validating system, with explanations for each step to ensure reproducibility and success.

Method 1: Catalytic Hydrogenolysis - The Gold Standard

Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide). The reaction involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas.[1] For the target substrate, this method is generally highly effective, with the ether linkages of the PEG chain being stable under these conditions.[2]

Scientific Rationale:

The success of this method hinges on the selective adsorption of the benzylic C-O bond onto the palladium catalyst surface, followed by reductive cleavage with hydrogen. The PEG chain's ether oxygens are less prone to reduction than the benzylic carbamate. However, catalyst activity and solvent choice are crucial to prevent any potential side reactions and to ensure efficient reaction kinetics with the hydrophilic substrate.

Experimental Workflow: Catalytic Hydrogenolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_substrate Dissolve Cbz-NH-PEG3-OH in Methanol prep_catalyst Add 10% Pd/C (slurry in Methanol) prep_substrate->prep_catalyst 1. reaction_setup Assemble reaction vessel under inert atmosphere (N2 or Ar) prep_catalyst->reaction_setup 2. hydrogenation Introduce H2 gas (balloon or Parr shaker) reaction_setup->hydrogenation 3. stirring Stir vigorously at RT hydrogenation->stirring 4. filtration Filter through Celite® to remove Pd/C stirring->filtration Monitor by TLC/LC-MS concentration Concentrate filtrate in vacuo filtration->concentration 5. purification Purify residue (if necessary) concentration->purification 6. start Cbz-Protected Amine protonation Protonation of Carbamate Oxygen start->protonation + H⁺ nucleophilic_attack Nucleophilic Attack by Br⁻ on Benzyl Carbon protonation->nucleophilic_attack cleavage Cleavage of C-O Bond nucleophilic_attack->cleavage SN2 carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid + Benzyl Bromide decarboxylation Spontaneous Decarboxylation carbamic_acid->decarboxylation product Free Amine decarboxylation->product - CO₂

Sources

Introduction: The Strategic Role of PEGylation in Modern Biotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Bioconjugation: Experimental Setup for PEGylation with Cbz-NH-PEG3-OH

The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, is a cornerstone of advanced drug development. This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as proteins, peptides, and small molecules.[1][2][3] Key benefits include an increased circulatory half-life, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity.[2][4][5][6][7]

The choice of PEG linker is critical to the success of the conjugation strategy.[8] A linker must not only provide the desired spacing and physicochemical properties but also possess appropriate functional groups for attachment and, if necessary, subsequent modifications. This guide focuses on Cbz-NH-PEG3-OH , a heterobifunctional linker featuring a terminal hydroxyl group (-OH) for initial conjugation and a carboxybenzyl (Cbz)-protected amine at the other end. This structure offers a two-stage chemical strategy:

  • Initial Conjugation: The terminal hydroxyl group is activated or reacted with an activated functional group on the target molecule.

  • Secondary Functionality: The Cbz group, a robust protecting group, can be selectively removed post-conjugation to reveal a primary amine, which can then be used for further modifications, such as attaching a targeting ligand or another therapeutic payload.[9][10]

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a successful PEGylation strategy using Cbz-NH-PEG3-OH. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and outline robust analytical methods for characterization.

Reagent and System Overview

A successful PEGylation reaction depends on a thorough understanding of all components involved.

  • The PEG Linker: Cbz-NH-PEG3-OH

    • Structure: Carboxybenzyl-NH-(CH₂CH₂O)₃-H

    • Key Features:

      • Hydroxyl Group (-OH): The primary site for initial conjugation. While less reactive than an amine or thiol, it can be reliably conjugated to carboxylic acids to form a stable ester bond, or activated to react with other nucleophiles.[11][12]

      • Cbz-Protected Amine: The Cbz group provides stable protection for the terminal amine under a wide range of conditions but can be cleanly removed via hydrogenolysis, a method orthogonal to many other chemical transformations.[9][13]

      • PEG3 Spacer: A short, discrete PEG linker that enhances aqueous solubility without adding significant steric bulk.[8][14]

  • The Target Molecule (Substrate) The protocol described here focuses on conjugating the PEG linker to surface-accessible carboxylic acid residues (Aspartic Acid, Glutamic Acid, or the C-terminus) on a model protein. This approach is widely applicable and leverages the hydroxyl group of the PEG linker directly.

  • Coupling Agents and Reagents

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A zero-length crosslinker that activates carboxyl groups to make them reactive towards nucleophiles like hydroxyl groups.[11][15]

    • N-hydroxysuccinimide (NHS): Often used with EDC to form a more stable, amine-reactive NHS-ester intermediate, which can improve reaction efficiency, though in this protocol, we will focus on direct reaction with the hydroxyl group.[15][16]

    • Reaction Buffers: Non-nucleophilic buffers are essential. MES (2-(N-morpholino)ethanesulfonic acid) buffer is ideal for EDC/NHS chemistry as it lacks primary amines that would compete in the reaction.

    • Deprotection Reagents: Palladium on carbon (Pd/C) is the standard catalyst for Cbz deprotection via hydrogenolysis.[9][17]

Principle of the Reaction: A Two-Stage Conjugation Strategy

The overall experimental workflow is designed to first conjugate the PEG linker to the target protein and then, if desired, deprotect the terminal amine for further use.

G cluster_0 Part 1: PEGylation Reaction cluster_1 Part 2: Cbz Deprotection (Optional) Protein Protein with -COOH groups Activate Activate -COOH with EDC/NHS in MES Buffer Protein->Activate Conjugate Conjugate Activated Protein with PEG-OH Activate->Conjugate PEG Cbz-NH-PEG3-OH PEG->Conjugate Quench Quench Reaction Conjugate->Quench Purify1 Purify Cbz-PEG-Protein (e.g., SEC/IEX) Quench->Purify1 Cbz_PEG_Protein Purified Cbz-PEG-Protein Purify1->Cbz_PEG_Protein Proceed to Deprotection Characterize Full Analytical Characterization (MS, HPLC) Purify1->Characterize Intermediate Product Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_PEG_Protein->Deprotect Purify2 Purify NH₂-PEG-Protein (e.g., SEC) Deprotect->Purify2 Purify2->Characterize Final Product

Caption: General workflow for PEGylation and optional Cbz deprotection.

Mechanism 1: Carboxyl Activation and Ester Formation

The core of the PEGylation protocol involves the activation of a protein's carboxyl groups using EDC. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but will react efficiently with the hydroxyl group on the Cbz-NH-PEG3-OH linker to form a stable ester bond.

G cluster_0 Carboxyl Activation & Conjugation Protein_COOH Protein-COOH Intermediate [ Protein-CO-O-acylisourea ] (Active Intermediate) Protein_COOH->Intermediate Activation EDC + EDC Final_Product Protein-COO-PEG3-NH-Cbz (Ester Linkage) Intermediate->Final_Product Nucleophilic Attack PEG_OH + Cbz-NH-PEG3-OH

Caption: Reaction scheme for EDC-mediated ester formation.

Mechanism 2: Cbz Group Hydrogenolysis

The Cbz group is removed by catalytic hydrogenation. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. This process is highly specific and typically does not affect other functional groups in the protein, though care must be taken with substrates containing sulfur or other reducible moieties.[13][17]

G cluster_1 Cbz Deprotection Cbz_PEG ...-PEG-NH-Cbz Amine ...-PEG-NH₂ Cbz_PEG->Amine Hydrogenolysis Catalyst + H₂ (Pd/C Catalyst) Byproducts + Toluene + CO₂

Caption: Cbz deprotection via catalytic hydrogenation.

Experimental Protocols

Note: These protocols are designed for a model protein. Optimization of molar ratios, reaction times, and purification methods is essential for each specific application.[18][19]

Protocol 1: PEGylation of a Protein via Carboxyl Groups

This protocol details the conjugation of Cbz-NH-PEG3-OH to a protein using EDC-mediated coupling.

Materials:

  • Target Protein (e.g., BSA, ~10 mg/mL solution)

  • Cbz-NH-PEG3-OH

  • EDC (MW: 191.7 g/mol )

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction Solvent: Anhydrous DMSO (for dissolving PEG linker)

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column.

Procedure:

  • Protein Preparation: Prepare a solution of the target protein in Activation Buffer. If the stock buffer is different, perform a buffer exchange using a desalting column or dialysis into the Activation Buffer.

  • PEG Linker Preparation: Just before use, dissolve Cbz-NH-PEG3-OH in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Carboxyl Group Activation:

    • To the protein solution, add solid EDC to achieve a final molar excess. A starting point is a 50-100 fold molar excess of EDC over the protein.

    • Rationale: A high molar excess of the activating agent drives the reaction towards the formation of the O-acylisourea intermediate. The reaction is typically initiated at room temperature.

  • PEGylation Reaction:

    • Immediately after adding EDC, add the Cbz-NH-PEG3-OH stock solution to the reaction mixture. A 10-50 fold molar excess of the PEG linker over the protein is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C overnight to minimize potential protein degradation.

    • Rationale: The addition of the PEG linker immediately after activation ensures it can compete effectively with water for reaction with the active intermediate, maximizing conjugation efficiency.

  • Reaction Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

    • Rationale: The primary amines in the Tris buffer will react with any remaining activated carboxyl groups, effectively terminating the reaction.

  • Purification:

    • Remove unreacted PEG linker and coupling byproducts from the PEGylated protein using Size-Exclusion Chromatography (SEC).[20] SEC separates molecules based on their hydrodynamic radius, effectively separating the larger PEGylated protein from the smaller, unreacted reagents.[21]

    • Alternatively, if the PEGylation alters the protein's net charge, Ion-Exchange Chromatography (IEX) can be used for purification.[22]

  • Analysis and Storage:

    • Collect fractions and analyze them using SDS-PAGE and UV-Vis spectroscopy to identify those containing the purified PEGylated protein.

    • Pool the desired fractions, concentrate if necessary, and store at -20°C or -80°C.

ParameterRecommended Starting RangeRationale
pH 5.0 - 6.0Optimal for EDC activation of carboxyl groups while keeping most lysine amines protonated and less reactive.
Temperature 4°C to 25°CLower temperatures can improve protein stability but may require longer reaction times.
Molar Ratio (PEG:Protein) 10:1 to 50:1A molar excess of PEG drives the reaction equilibrium towards the product. This must be optimized.[18]
Molar Ratio (EDC:Protein) 50:1 to 200:1Ensures efficient activation of available carboxyl groups.
Reaction Time 2 hours to OvernightDependent on temperature and reactivity of the specific protein. Monitor progress by taking time points.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is for removing the Cbz group to expose a primary amine on the conjugated PEG linker.

CAUTION: Hydrogen gas is flammable. This procedure must be performed in a well-ventilated fume hood away from ignition sources.

Materials:

  • Purified Cbz-PEG-Protein conjugate

  • Palladium on Carbon (Pd/C), 10% w/w

  • Reaction Solvent: Methanol (MeOH) or a suitable buffer like PBS.

  • Hydrogen (H₂) gas source with a balloon or bladder system.

  • Syringe and 0.22 µm filter.

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-PEG-Protein conjugate in the chosen solvent in a round-bottom flask equipped with a stir bar.

    • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight relative to the conjugate).

    • Rationale: Pd/C is a heterogeneous catalyst that provides the surface for the hydrogenation reaction.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

    • Introduce hydrogen gas into the flask, typically by filling a balloon and attaching it to the flask via a needle through the septum. Maintain a positive pressure of H₂.

    • Stir the reaction vigorously at room temperature for 4-16 hours.

    • Rationale: Vigorous stirring is crucial to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas). The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Catalyst Removal:

    • Once the reaction is complete, carefully purge the flask with Nitrogen or Argon again to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite or a 0.22 µm syringe filter to completely remove the Pd/C catalyst. Wash the filter with a small amount of fresh solvent to ensure complete recovery of the product.

    • Rationale: Complete removal of the palladium catalyst is critical, as residual metal can be toxic and interfere with downstream applications.

  • Purification and Analysis:

    • The resulting NH₂-PEG-Protein can be purified from byproducts (e.g., toluene) and solvent by SEC or dialysis.

    • Confirm the successful deprotection by Mass Spectrometry, noting the expected mass loss corresponding to the Cbz group (C₈H₇O₂ = 135.1 g/mol ).

Characterization of PEGylated Products

Thorough characterization is essential to validate the success of the conjugation and to ensure the quality and consistency of the final product.[23][24]

Analytical TechniquePurposeExpected Outcome
SDS-PAGE Visualize increase in molecular weight and assess purity.A band shift to a higher apparent molecular weight compared to the unmodified protein. The "smearing" of the band is common due to the polydispersity of PEG.
Size-Exclusion HPLC (SEC-HPLC) Determine purity, quantify aggregation, and separate PEGylated species from unreacted protein.[20]The PEGylated conjugate will elute earlier than the unmodified protein. Allows for quantification of monomer vs. aggregate content.[21]
Reverse-Phase HPLC (RP-HPLC) Assess purity and resolve different PEGylated isoforms (mono-, di-, etc.).Can often separate species with different numbers of PEG chains attached, providing information on the degree of PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the covalent attachment of PEG and determine the precise degree of PEGylation.[1]The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein plus an integer number of PEG chains. This is the definitive method for confirming conjugation.[23]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Yield - Inefficient carboxyl activation (hydrolysis of EDC intermediate).- Suboptimal pH.- Steric hindrance at potential conjugation sites.- Insufficient molar excess of PEG or EDC.- Ensure EDC and PEG are added in quick succession.- Optimize reaction pH and buffer composition.- Increase molar ratios of PEG and/or EDC.- Increase reaction time or temperature.
Protein Aggregation - Protein instability under reaction conditions.- Cross-linking if the PEG reagent has impurities (e.g., PEG diol).- Add stabilizing excipients to the reaction buffer.- Perform the reaction at a lower temperature (4°C).- Analyze PEG reagent purity before use.- Purify the final product using SEC to remove aggregates.
Incomplete Cbz Deprotection - Catalyst poisoning (e.g., by sulfur-containing residues).- Insufficient catalyst or H₂ pressure.- Poor mixing.- Use a fresh, high-quality Pd/C catalyst.- Increase catalyst loading and ensure positive H₂ pressure.- Ensure vigorous stirring during the reaction.- Consider alternative deprotection methods for sensitive substrates.[10][17]

References

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(4). (URL: [Link])

  • Delgado, J., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. (URL: [Link])

  • Gaspari, M., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of Mass Spectrometry, 52(3), 160-170. (URL: [Link])

  • Prakash, K. (2003). PEGylation of Proteins: A Structural Approach. BioPharm International. (URL: [Link])

  • Agilent Technologies. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Application Note. (URL: [Link])

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (URL: [Link])

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. (URL: [Link])

  • Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Application Note. (URL: [Link])

  • D'Orazio, G., et al. (2013). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 24(7), 1146-1155. (URL: [Link])

  • Jevsevar, S., et al. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of the Serbian Chemical Society, 75(3), 345-360. (URL: [Link])

  • BioProcess International. (2014). Optimization of a PEGylation Reaction Using Design of Experiments (DOE). (URL: [Link])

  • Davaran, S., et al. (2013). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian Journal of Pharmaceutical Research, 12(3), 345-356. (URL: [Link])

  • Black, G. W., et al. (2019). Developing deprotectase biocatalysts for synthesis. Chemical Science, 10(4), 1042-1050. (URL: [Link])

  • Scientific Update. (2023). To Deprotect and Serve. (URL: [Link])

  • Kinstler, O., et al. (2002). Making Site-specific PEGylation Work. BioPharm International. (URL: [Link])

  • Da Silva Freitas, D., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe). (URL: [Link])

  • Lund University. (2014). Optimization of a PEGylation process. (URL: [Link])

  • Loffet, A. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Medicinal Chemistry Letters, 5(5), 496-498. (URL: [Link])

  • RuiaoBio. (n.d.). CBZ-NH-PEG3-OH. (URL: [Link])

  • Pasut, G., & Veronese, F. M. (2009). PEGylation for improving the effectiveness of therapeutic biomolecules. Drugs of the Future, 34(7), 577. (URL: [Link])

  • Jain, S., et al. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. (URL: [Link])

  • Al-Akkam, W., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus, 16(8), e66649. (URL: [Link])

  • PubChem. (n.d.). Cbz-NH-peg3-CH2cooh. (URL: [Link])

Sources

Application Notes and Protocols for the Strategic Use of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Peptide Synthesis through a Bifunctional Linker

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable technique in the fields of biochemistry and drug development, enabling the routine construction of peptides.[1][2] The success of SPPS is critically dependent on the judicious selection of its components, including the solid support, protecting groups, and, importantly, the linker that anchors the nascent peptide to the resin.[3][4] This application note details the use of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a specialized linker designed to offer both enhanced solvation and specific cleavage characteristics.

This molecule incorporates a hydrophilic polyethylene glycol (PEG)-like tail and a benzyl carbamate moiety. The PEG portion improves the solvation of the resin-bound peptide, mitigating aggregation and improving reagent access, which is particularly advantageous for hydrophobic or lengthy peptide sequences.[3][5][6][7] The benzyl carbamate group provides a stable linkage during synthesis that can be cleaved under specific acidic conditions.[8][9][10] These features make this compound a versatile tool for researchers seeking to optimize their peptide synthesis workflows.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name benzyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate[11]
Molecular Formula C₁₄H₂₁NO₅[11][12]
Molecular Weight 283.32 g/mol [11]
CAS Number 205535-92-8[12]
Appearance Solid or semi-solid[12]
Storage 2-8°C, sealed in a dry environment[12]

Mechanism of Action in Solid-Phase Peptide Synthesis

The utility of this compound in SPPS stems from its dual functionality. The terminal hydroxyl group allows for its initial attachment to a suitable resin, such as a chlorotrityl or Wang resin, effectively becoming a linker. The benzyl carbamate nitrogen then serves as the protected amino group for the first amino acid in the peptide sequence.

During the synthesis, the peptide chain is elongated from this linker. The integrated PEG-like chain helps to maintain a favorable microenvironment within the resin beads, promoting efficient coupling and deprotection steps.[5] Upon completion of the peptide assembly, the benzyl carbamate linkage is cleaved using strong acid, typically trifluoroacetic acid (TFA), releasing the peptide from the solid support.[10] This cleavage mechanism is analogous to the removal of the well-known Carboxybenzyl (Cbz or Z) protecting group.[8][9]

Experimental Workflow

The overall workflow for utilizing this compound in Fmoc-based SPPS is depicted below. This process involves the initial loading of the linker onto the resin, followed by standard iterative cycles of Fmoc deprotection and amino acid coupling, and concludes with the final cleavage of the peptide from the resin.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Resin Swelling Linker_Loading Linker Loading Resin->Linker_Loading Capping Capping Unreacted Sites Linker_Loading->Capping Fmoc_Deprotection Fmoc Deprotection Capping->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Wash Final Washing & Drying Washing2->Final_Wash After final cycle Cleavage TFA Cleavage Final_Wash->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

Caption: General workflow for SPPS using the linker.

Detailed Protocols

Part 1: Loading of this compound onto the Resin

This protocol is designed for loading the linker onto a 2-chlorotrityl chloride resin, which is advantageous for its acid lability, allowing for the preparation of protected peptide fragments if desired.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in the reaction vessel.[1]

  • Linker Preparation: In a separate vial, dissolve this compound (1.5 equivalents relative to the resin substitution) and DIPEA (2.0 equivalents) in DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically.

Part 2: Step-by-Step Peptide Synthesis Cycle (Fmoc-SPPS)

This protocol outlines a standard manual Fmoc-SPPS cycle after the linker has been loaded.

Materials:

  • Linker-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the linker-loaded resin in DMF for 30-60 minutes.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) to initiate activation.[1]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.[13]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Coupling_Mechanism Resin Resin-Linker-NH₂ Free Amine CoupledPeptide Resin-Linker-NH-CO-AA-Fmoc Coupled Peptide Resin->CoupledPeptide Coupling FmocAA Fmoc-AA-COOH Fmoc-Protected Amino Acid ActivatedAA Fmoc-AA-O-ActiveEster Activated Amino Acid FmocAA->ActivatedAA Activation CouplingReagent {HBTU/HOBt/DIPEA | Coupling Reagents} ActivatedAA->CoupledPeptide Coupling

Caption: Amino acid activation and coupling step.

Part 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)[14]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The benzyl carbamate linkage is cleaved by the strong acid (TFA).[10][15]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Add cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting group byproducts.[1]

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Expert Insights

  • Incomplete Coupling: For difficult couplings, consider using a stronger activating agent, increasing the reaction time, or performing a double coupling. The PEG nature of the linker generally helps to minimize such issues.[5]

  • Premature Cleavage: The benzyl carbamate linkage is generally stable to the mild basic conditions of Fmoc deprotection.[16] However, prolonged exposure or stronger bases should be avoided.

  • Side Reactions During Cleavage: The use of scavengers like TIS and water in the cleavage cocktail is crucial to quench reactive cations generated from the protecting groups and the linker, thereby preventing modification of sensitive residues like Trp, Met, and Tyr.

  • Solubility Issues: The inherent hydrophilicity of the PEG component in the linker can improve the solubility of the final peptide in aqueous solutions, which is a significant advantage for downstream applications.[6]

Conclusion

This compound is a highly effective bifunctional linker for SPPS. Its PEG-like structure enhances solvation and reaction kinetics, while the benzyl carbamate moiety provides a stable anchor that is cleavable under standard acidic conditions. By following the detailed protocols outlined in this application note, researchers can leverage the unique properties of this linker to synthesize complex peptides with improved purity and yield.

References

  • BenchChem. (n.d.). Application Notes: The Strategic Use of PEG Linkers in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Experimental setup for solid-phase peptide synthesis with PEG linkers.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(24), 4563-4567.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • P. J. G. Schelkle, et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(11), 4063-4071.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Reddit. (n.d.). Anyone have an idea about the mechanism for the cleavage of this linker?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544425, this compound.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11064482, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Bachem. (2024). Water-based SPPS - Advancing Sustainable Peptide Synthesis.
  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280458, benzyl N-(2-hydroxyethyl)carbamate.

Sources

Application of Cbz-NH-PEG3-OH in the Synthesis of Antibody-Drug Conjugates (ADCs): A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, a critical component connecting the antibody to the payload, is paramount to the success of an ADC. It must be stable in systemic circulation to prevent premature drug release and facilitate efficient payload delivery to the target cancer cells. Polyethylene glycol (PEG) linkers are widely employed in ADC development due to their ability to enhance solubility, stability, and pharmacokinetic properties of the conjugate.[1][2]

This technical guide provides a comprehensive overview and detailed protocols for the application of Cbz-NH-PEG3-OH, a heterobifunctional linker, in the synthesis of ADCs. The carboxybenzyl (Cbz) protected amine and the terminal hydroxyl group offer orthogonal handles for a sequential and controlled conjugation of the drug and the antibody, a crucial aspect in the construction of homogeneous and effective ADCs. We will delve into the rationale behind each step, from the initial activation of the linker to the final characterization of the ADC, providing researchers with the necessary tools to effectively utilize this versatile linker in their drug development endeavors.

The Cbz-NH-PEG3-OH Linker: Properties and Advantages

The Cbz-NH-PEG3-OH linker possesses a unique combination of features that make it highly suitable for ADC development:

  • Orthogonal Reactivity: The Cbz-protected amine and the hydroxyl group allow for selective, stepwise conjugation. The hydroxyl end can be activated to react with a functional group on the cytotoxic drug, while the amine, after deprotection, serves as the attachment point for the antibody.

  • PEG Spacer: The short, three-unit PEG spacer enhances the aqueous solubility of the linker-drug conjugate, which is often a challenge with hydrophobic cytotoxic agents. This improved solubility can prevent aggregation and improve the overall developability of the ADC.

  • Cbz Protecting Group: The Cbz group is a robust protecting group for the amine functionality, stable to a wide range of reaction conditions. Its removal is typically achieved through catalytic hydrogenolysis, a mild and efficient method that is often compatible with sensitive drug molecules.[2][3]

PropertyDescriptionReference
Molecular Formula C15H23NO5N/A
Molecular Weight 297.35 g/mol N/A
Structure Cbz-NH-(CH2CH2O)3-HN/A
Key Functional Groups Cbz-protected amine, primary hydroxylN/A
Primary Application Heterobifunctional linker for bioconjugation, particularly in ADC synthesis.[1]

Overall Workflow for ADC Synthesis using Cbz-NH-PEG3-OH

The synthesis of an ADC using Cbz-NH-PEG3-OH can be conceptually divided into four main stages. This strategic, multi-step approach ensures a controlled and well-defined final conjugate.

ADC_Workflow cluster_0 Stage 1: Linker Activation & Drug Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Antibody Conjugation cluster_3 Stage 4: Purification & Characterization A Cbz-NH-PEG3-OH B Activated Linker (e.g., Cbz-NH-PEG3-OTs) A->B Activation D Cbz-Linker-Drug Conjugate B->D Conjugation C Cytotoxic Drug (with -NH2 or -OH) C->D E Amine-Linker-Drug Conjugate D->E Cbz Removal (Hydrogenolysis) H Final ADC E->H F Monoclonal Antibody (mAb) G Activated mAb (e.g., with NHS-ester) F->G Activation G->H Conjugation I Purified ADC H->I Purification (SEC/Protein A) J Characterized ADC (DAR, etc.) I->J Characterization (HIC-HPLC, MS)

Figure 1: Overall workflow for ADC synthesis.

PART 1: Preparation of the Linker-Drug Conjugate

This section details the protocols for the activation of the Cbz-NH-PEG3-OH linker and its subsequent conjugation to a cytotoxic payload. We present two common and effective methods for hydroxyl group activation: tosylation and p-nitrophenyl carbonate formation.

Protocol 1.1: Activation of Cbz-NH-PEG3-OH via Tosylation

Rationale: The conversion of the terminal hydroxyl group to a tosylate (OTs) transforms it into an excellent leaving group, facilitating nucleophilic substitution by an amine or hydroxyl group on the cytotoxic drug.[4] This method is well-established and generally provides high yields.[5]

Materials:

  • Cbz-NH-PEG3-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • p-Toluenesulfonyl chloride (TsCl)

  • 0.1 N HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve Cbz-NH-PEG3-OH (1 equivalent) in anhydrous DCM.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Wash the reaction mixture sequentially with 0.1 N HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain Cbz-NH-PEG3-OTs.

Protocol 1.2: Activation of Cbz-NH-PEG3-OH with p-Nitrophenyl Chloroformate

Rationale: Activation with p-nitrophenyl chloroformate forms a p-nitrophenyl (PNP) carbonate ester. The PNP group is a good leaving group, and its reaction with primary amines on a drug molecule forms a stable carbamate linkage.[6] This method is particularly useful for conjugating to amine-containing drugs.

Materials:

  • Cbz-NH-PEG3-OH

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Nitrophenyl chloroformate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve Cbz-NH-PEG3-OH (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add pyridine or TEA (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chloroformate: Slowly add p-nitrophenyl chloroformate (1.2 equivalents) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield Cbz-NH-PEG3-O-PNP.

Protocol 1.3: Conjugation of the Activated Linker to a Cytotoxic Drug

Rationale: This protocol describes the conjugation of the activated linker (either the tosylate or the PNP carbonate) to a drug containing a nucleophilic group (e.g., an amine or a hydroxyl). The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Materials:

  • Activated Cbz-NH-PEG3-linker (from Protocol 1.1 or 1.2)

  • Amine- or hydroxyl-containing cytotoxic drug

  • Anhydrous solvent (e.g., DMF, DMSO, or DCM)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolution: Dissolve the cytotoxic drug (1 equivalent) in the appropriate anhydrous solvent.

  • Addition of Base: Add the base (2-3 equivalents) to the solution.

  • Addition of Activated Linker: Slowly add a solution of the activated Cbz-NH-PEG3-linker (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Quenching and Concentration: Once the reaction is complete, quench any remaining activated linker with a small amount of water. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude Cbz-linker-drug conjugate by reverse-phase HPLC.

PART 2: Deprotection of the Linker-Drug Conjugate

The removal of the Cbz protecting group is a critical step to unveil the primary amine required for antibody conjugation. Catalytic hydrogenolysis is the most common and effective method for this transformation.

Protocol 2.1: Cbz Deprotection via Catalytic Hydrogenolysis

Rationale: Hydrogenolysis cleaves the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide. Palladium on carbon (Pd/C) is the standard catalyst for this reaction.[3][5] It's crucial to perform this reaction under conditions that do not affect the integrity of the cytotoxic drug.

Materials:

  • Cbz-linker-drug conjugate

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve the Cbz-linker-drug conjugate in the chosen solvent in a flask suitable for hydrogenation.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H2 (a balloon is often sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the amine-linker-drug conjugate. This product is often used in the next step without further purification.

PART 3: Conjugation to the Monoclonal Antibody

The final conjugation step involves forming a stable covalent bond between the amine-linker-drug and the monoclonal antibody. A common and effective method is to use an amine-reactive crosslinker to modify the antibody's lysine residues, followed by reaction with the deprotected linker-drug.

Protocol 3.1: Antibody-Linker-Drug Conjugation via NHS Ester Chemistry

Rationale: N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as those on the side chains of lysine residues in antibodies, forming stable amide bonds.[6][] This protocol involves the reaction of the amine-linker-drug with a pre-activated antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-linker-drug conjugate (from Protocol 2.1)

  • Amine-reactive NHS ester crosslinker (e.g., a bifunctional PEGylated NHS ester for solubility)

  • Reaction buffer (e.g., PBS or borate buffer, pH 8.0-8.5)[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or Protein A affinity column for purification

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the reaction buffer (pH 8.0-8.5) using a desalting column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.

  • Activation of Antibody (Optional, if not using a pre-activated linker-drug): In a separate reaction, the antibody can be activated with a bifunctional NHS ester crosslinker. This step is often performed to introduce a specific reactive group for the linker-drug. However, for this protocol, we will assume direct conjugation of the amine-linker-drug to lysine residues that have been activated. A more direct approach is to use a linker-drug that has been pre-activated with an NHS ester.

  • Conjugation Reaction:

    • Dissolve the amine-linker-drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the linker-drug solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-drug to antibody). The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or Protein A affinity chromatography.[4][8]

Figure 2: Schematic of the antibody conjugation reaction.

PART 4: Purification and Characterization of the ADC

Thorough purification and characterization are essential to ensure the quality, efficacy, and safety of the final ADC product.

Protocol 4.1: ADC Purification

Rationale: Purification removes unconjugated antibody, free linker-drug, and aggregates, resulting in a homogeneous ADC population. Size-exclusion chromatography separates molecules based on size, while Protein A chromatography utilizes the specific affinity of Protein A for the Fc region of IgG antibodies.[8]

A. Size-Exclusion Chromatography (SEC):

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer, typically PBS.

  • Sample Loading: Load the crude ADC solution onto the column.

  • Elution: Elute the ADC with the equilibration buffer. The ADC will elute first, followed by smaller molecules like the free linker-drug.

  • Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy to identify the protein-containing fractions. Pool the fractions containing the purified ADC.

B. Protein A Affinity Chromatography:

  • Column Equilibration: Equilibrate the Protein A column with a binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the crude ADC solution onto the column. The ADC and any unconjugated antibody will bind to the resin.

  • Wash: Wash the column with the binding buffer to remove unbound impurities.

  • Elution: Elute the bound ADC and antibody with a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[9]

  • Neutralization: Immediately neutralize the eluted fractions with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent acid-induced denaturation.

  • Buffer Exchange: Exchange the purified ADC into a desired formulation buffer using a desalting column or dialysis.

Protocol 4.2: Determination of Drug-to-Antibody Ratio (DAR)

Rationale: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index. Hydrophobic Interaction Chromatography (HIC)-HPLC and Mass Spectrometry are two powerful techniques for determining the DAR.[10][11]

A. HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Inject the purified ADC onto the HIC column equilibrated with a high percentage of Mobile Phase A.

    • Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • The species will elute in order of increasing hydrophobicity (DAR 0, DAR 2, DAR 4, etc.).

  • Data Analysis: Calculate the area of each peak corresponding to a specific drug load. The weighted average of these peak areas gives the average DAR.[11]

B. Mass Spectrometry (MS):

  • Principle: Mass spectrometry directly measures the mass of the intact ADC and its different drug-loaded species. The mass difference between peaks allows for the precise determination of the number of conjugated drugs.[12]

  • Procedure:

    • Introduce the purified ADC into the mass spectrometer, typically using LC-MS with a size-exclusion or reversed-phase column.

    • Acquire the mass spectrum of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.

    • The mass of the unconjugated antibody (DAR 0) is used as a reference. The mass of each subsequent peak will be higher by multiples of the mass of the linker-drug.

    • Calculate the relative abundance of each DAR species from the peak intensities to determine the average DAR.[13]

Conclusion and Future Perspectives

The Cbz-NH-PEG3-OH linker provides a robust and versatile platform for the development of antibody-drug conjugates. Its orthogonal protecting group strategy allows for a controlled and sequential synthesis, which is essential for producing homogeneous and well-defined ADCs. The protocols outlined in this guide provide a comprehensive framework for researchers to utilize this linker effectively, from initial conjugation to final characterization.

As the field of ADCs continues to evolve, the demand for sophisticated and precisely engineered linkers will undoubtedly increase. The principles and techniques described herein are foundational and can be adapted for use with other novel linker technologies, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Retrieved from [Link]

  • Agilent Technologies. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. Retrieved from [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. Retrieved from [Link]

  • Pro-Chem. (n.d.). Protein A Antibody Purification Handbook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • PubMed. (2024, October 9). Preparation of dual drug-loaded polymer nanoconjugate to enhance treatment efficacy for ovarian cancer cells. Retrieved from [Link]

  • ACS Publications. (2016, April 14). Processes for Constructing Homogeneous Antibody Drug Conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). Tripeptide linkers and methods of use thereof.
  • Synaptic Systems. (n.d.). protocol for antibody purification with protein A agarose. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Retrieved from [Link]

  • Waters. (n.d.). Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]

  • ACS Publications. (2026, January 20). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Retrieved from [Link]

  • PubMed. (n.d.). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]

  • Cytiva. (n.d.). Antibody package, modern Protein A (2-step protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Retrieved from [Link]

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Application Notes and Protocols for Bioconjugation using Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Bioconjugate Design

In the landscape of advanced drug development and molecular biology, the precise and stable linkage of molecules to form bioconjugates is paramount. These complex constructs, such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents, offer enhanced therapeutic efficacy, improved pharmacokinetics, and targeted delivery.[1][2] At the heart of these sophisticated biomolecules lies the linker, a component that dictates the stability, solubility, and overall performance of the final conjugate.[2]

This guide provides a detailed exploration of bioconjugation strategies utilizing Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, a versatile heterobifunctional linker. This molecule incorporates a short, hydrophilic polyethylene glycol (PEG) spacer, an amine functionality protected by a benzyl carbamate (Cbz) group, and a terminal hydroxyl group. The PEG moiety enhances water solubility and can reduce aggregation of hydrophobic payloads, while the orthogonal protecting groups on the amine and the reactive hydroxyl group allow for a sequential and controlled conjugation workflow.[3][4]

We will delve into the rationale behind each step, from the initial activation of the linker and attachment of a payload to the final conjugation to a biomolecule. The protocols provided are designed to be robust and adaptable, empowering researchers to confidently develop novel bioconjugates for a range of applications.

Molecular Overview and Strategic Advantages

This compound is a valuable tool in the bioconjugation toolkit due to its distinct structural features:

  • Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group provides robust protection for the primary amine, which is stable under a variety of reaction conditions, yet can be removed under specific and mild conditions, most commonly catalytic hydrogenation.[5][6] This allows for the selective unveiling of the amine at the desired stage of the synthesis.

  • Terminal Hydroxyl Group: The primary alcohol at the other end of the linker serves as a versatile handle for the attachment of a wide array of molecules, such as cytotoxic drugs, fluorescent dyes, or imaging agents, after appropriate activation.[1]

  • Hydrophilic PEG Spacer: The short diethylene glycol spacer improves the aqueous solubility of the linker and the subsequent conjugate, which is particularly beneficial when working with hydrophobic payloads.[3] This can also provide spatial separation between the biomolecule and the payload, minimizing potential steric hindrance.

This trifecta of functionalities enables a well-defined, multi-step conjugation strategy, which is essential for the construction of homogeneous and effective bioconjugates.

Workflow Overview: A Three-Stage Approach

The bioconjugation process using this compound can be systematically broken down into three key stages. This modular approach allows for the purification and characterization of intermediates, ensuring a higher quality final product.

Bioconjugation_Workflow cluster_0 Stage 1: Linker Activation & Payload Attachment cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Bioconjugation A This compound B Activate Terminal Hydroxyl (e.g., with p-nitrophenyl chloroformate) A->B C Activated Linker B->C E Conjugate Payload to Activated Linker C->E D Payload Molecule (e.g., Drug, Dye) D->E F Cbz-Linker-Payload Conjugate E->F G Cbz-Linker-Payload Conjugate H Remove Cbz Protecting Group (e.g., Catalytic Hydrogenation) G->H I Amine-Linker-Payload Conjugate H->I J Amine-Linker-Payload Conjugate L Conjugate to Biomolecule (e.g., via Lysine residues) J->L K Biomolecule (e.g., Antibody, Protein) K->L M Final Bioconjugate L->M

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Cbz-NH-PEG3-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving Cbz-NH-PEG3-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to enhance the efficiency and success of your conjugation experiments. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address specific challenges you may encounter.

Introduction: The Chemistry of Cbz-NH-PEG3-OH Coupling

Cbz-NH-PEG3-OH is a valuable heterobifunctional linker, featuring a carbobenzyloxy (Cbz)-protected amine and a terminal hydroxyl group. The core of its utility lies in the selective activation of the terminal hydroxyl group for coupling with a carboxylic acid-containing molecule, forming an ester linkage. This process is fundamental in the synthesis of bioconjugates, drug delivery systems, and various other advanced biomaterials. The Cbz protecting group ensures that the amine functionality remains inert during the coupling reaction and can be selectively deprotected in a subsequent step.[1][2]

This guide will focus on the most common and effective methods for activating the hydroxyl group of Cbz-NH-PEG3-OH and coupling it to a carboxylic acid, primarily through the formation of an active ester intermediate.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with Cbz-NH-PEG3-OH coupling reactions.

Q1: What are the most common coupling agents for reactions with Cbz-NH-PEG3-OH?

The most prevalent and effective coupling agents fall into two main categories: carbodiimides and uronium/aminium salts.[3][4]

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water solubility, which allows for easy removal of the urea byproduct during aqueous workup.[5] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification.[6][7]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity, fast reaction times, and ability to suppress side reactions like racemization.[3][8][9] They are particularly useful for sterically hindered substrates.[10]

Q2: Why is an additive like NHS or HOBt often used with EDC?

Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides like EDC to increase coupling efficiency and minimize side reactions.[7] The primary mechanism involves the conversion of the unstable O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, into a more stable and reactive NHS or HOBt ester.[7][9] This active ester is less susceptible to hydrolysis and rearrangement into an unreactive N-acylurea, a common byproduct in carbodiimide-mediated reactions.[5][11]

Q3: What is the optimal pH for an EDC/NHS coupling reaction?

The EDC/NHS coupling reaction proceeds in two steps, each with a different optimal pH. The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[12][13] The second step, the reaction of the NHS-activated ester with the hydroxyl group of Cbz-NH-PEG3-OH (or more commonly, an amine), is more efficient at a physiological to slightly alkaline pH, from 7.0 to 8.5.[12][13] For a two-step protocol, it is advisable to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH for the coupling step.[13]

Q4: What solvents are recommended for these coupling reactions?

The choice of solvent depends on the solubility of your substrates and the coupling agent used.

  • For EDC/NHS reactions: When working with water-soluble substrates, aqueous buffers like MES and PBS are common.[13] For organic-soluble substrates, aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently used.[14]

  • For HATU/HBTU reactions: These reactions are typically performed in anhydrous aprotic polar solvents such as DMF or N-methyl-2-pyrrolidone (NMP).[6][8]

Q5: How can I monitor the progress of my coupling reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9] By observing the consumption of the starting materials and the formation of the desired product, you can determine the optimal reaction time.

Troubleshooting Guide

This section provides solutions to common problems encountered during the coupling of Cbz-NH-PEG3-OH.

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Coupling Reagents

  • Causality: Carbodiimides like EDC and uronium salts like HATU are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.[10][15]

  • Solution:

    • Always use fresh, high-quality coupling reagents.

    • Store reagents under desiccated conditions and at the recommended temperature (e.g., -20°C for HATU).[8]

    • For EDC, purchase from a reliable supplier and consider single-use vials to minimize exposure to moisture.

Possible Cause 2: Hydrolysis of the Activated Intermediate

  • Causality: The activated ester intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially at high pH and in the presence of water.[10][13] This hydrolysis reaction competes with the desired coupling reaction.

  • Solution:

    • Ensure all glassware is dry and use anhydrous solvents when possible, especially for HATU/HBTU reactions.

    • Optimize the reaction pH. For EDC/NHS reactions, a pH range of 7.2-7.5 often provides a good balance between amine reactivity and ester stability.[10]

    • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[10]

Possible Cause 3: Suboptimal Stoichiometry

  • Causality: An incorrect molar ratio of reactants can lead to incomplete conversion.

  • Solution:

    • A common starting point is to use a slight excess of the Cbz-NH-PEG3-OH (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid.

    • For the coupling agents, a molar excess is typically used. For EDC/NHS, ratios can range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid.[12] For HATU, 1-1.2 equivalents are generally sufficient.[8]

Issue 2: Formation of Side Products

Possible Cause 1: N-Acylurea Formation (with Carbodiimides)

  • Causality: The O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea, which terminates the reaction pathway.[5][11] This is more prevalent in solvents with low dielectric constants.[11]

  • Solution:

    • Use an additive like NHS or HOBt to trap the O-acylisourea as a more stable active ester.[5]

    • Choose a more polar solvent like DMF.

Possible Cause 2: Racemization

  • Causality: If the carboxylic acid is chiral, there is a risk of racemization at the alpha-carbon during activation.

  • Solution:

    • The use of additives like HOBt or HOAt (the active component of HATU) is known to suppress racemization.[6][8]

    • Avoid prolonged reaction times and excessive amounts of base.[8]

Issue 3: Difficult Purification

Possible Cause 1: Water-Soluble Byproducts

  • Causality: EDC and its urea byproduct are water-soluble, which can complicate purification if the desired product is also water-soluble.[5]

  • Solution:

    • If the product is organic-soluble, a simple aqueous workup can effectively remove these byproducts.[5]

    • For water-soluble products, purification methods like dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography may be necessary.[16][17]

Possible Cause 2: Oily or Gummy Product

  • Causality: PEGylated compounds are often non-crystalline and can be difficult to handle and purify.[18]

  • Solution:

    • A technique involving complexation with magnesium chloride (MgCl2) has been shown to transform oily PEG compounds into solid complexes, which are easier to isolate.[18]

    • Standard purification techniques for PEGylated molecules include reversed-phase HPLC, size-exclusion chromatography, and ion-exchange chromatography.[17][19]

Experimental Protocols

Protocol 1: EDC/NHS Coupling in an Aqueous/Organic System

This protocol is suitable for coupling a water-soluble carboxylic acid to Cbz-NH-PEG3-OH.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 eq) in a suitable buffer (e.g., 0.1 M MES, pH 5.5).

    • Add EDC (2-4 eq) and Sulfo-NHS (2-5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Dissolve Cbz-NH-PEG3-OH (1.2 eq) in the reaction buffer.

    • Add the Cbz-NH-PEG3-OH solution to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable base (e.g., phosphate buffer).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or hydroxylamine to consume any unreacted activated esters.[10][12]

    • Purify the PEGylated product using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[10]

Protocol 2: HATU Coupling in an Anhydrous Organic Solvent

This protocol is ideal for coupling an organic-soluble carboxylic acid to Cbz-NH-PEG3-OH, especially for challenging substrates.

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dissolve the carboxylic acid (1.0 eq) and Cbz-NH-PEG3-OH (1.2 eq) in anhydrous DMF.

  • Activation and Coupling:

    • Add HATU (1.1 eq) to the solution.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 eq) to the reaction mixture.[8][9]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with an aqueous acid (e.g., 5% citric acid), an aqueous base (e.g., saturated sodium bicarbonate), and brine to remove byproducts and excess reagents.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key workflows and chemical mechanisms.

G cluster_edc_nhs EDC/NHS Coupling Workflow A 1. Dissolve Carboxylic Acid in MES Buffer (pH 5.5) B 2. Add EDC and NHS (Activation Step) A->B C 3. Add Cbz-NH-PEG3-OH B->C D 4. Adjust pH to 7.2-7.5 (Coupling Step) C->D E 5. Quench Reaction (e.g., with Tris) D->E F 6. Purify Product (e.g., HPLC, SEC) E->F

Caption: Workflow for a two-step EDC/NHS coupling reaction.

G cluster_mechanism Carbodiimide Coupling Mechanism with NHS RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Unstable) RCOOH->O_acyl + EDC EDC EDC NHS_ester NHS-Ester (More Stable) O_acyl->NHS_ester + NHS N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement NHS NHS Product Ester Product NHS_ester->Product + Cbz-NH-PEG3-OH PEG_OH Cbz-NH-PEG3-OH

Caption: Mechanism of EDC/NHS-mediated ester formation.

G cluster_hatu HATU Coupling Workflow A 1. Dissolve Carboxylic Acid & Cbz-NH-PEG3-OH in Anhydrous DMF B 2. Add HATU A->B C 3. Add DIPEA B->C D 4. Stir at Room Temperature (1-2 hours) C->D E 5. Aqueous Workup D->E F 6. Purify Product (Column Chromatography) E->F

Caption: Workflow for a one-pot HATU coupling reaction.

G cluster_mechanism HATU Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) OAt_ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_ester + HATU, DIPEA HATU HATU DIPEA DIPEA (Base) Product Ester Product OAt_ester->Product + Cbz-NH-PEG3-OH PEG_OH Cbz-NH-PEG3-OH

Caption: Simplified mechanism of HATU-mediated ester formation.[20]

Conclusion

Optimizing the coupling reaction of Cbz-NH-PEG3-OH requires a systematic approach that considers the choice of coupling agents, reaction conditions, and potential side reactions. By understanding the underlying chemical principles and following validated protocols, researchers can significantly improve the yield and purity of their final products. This guide provides a comprehensive resource for troubleshooting common issues and implementing effective coupling strategies. For further assistance, always refer to the manufacturer's instructions for specific reagents and consider consulting with a technical support scientist.

References

  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem. 12

  • Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide - Benchchem. 13

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 6

  • Carbodiimide - Wikipedia.

  • Carbodiimides and Additives - Aapptec Peptides. 5

  • An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing).

  • 1310327-18-4, CBZ-NH-PEG3-COOH - Biopharma PEG.

  • US8889837B2 - Purification of pegylated polypeptides - Google Patents.

  • Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review.

  • (PDF) Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions.

  • Instruction Manual - Bio-Rad. 15

  • Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy | Organic Process Research & Development - ACS Publications.

  • HATU: Optimizing Peptide Coupling Chemistry for Advanced Amide Bond Formation.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. 9

  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics.

  • Purification of pegylated proteins - PubMed.

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.

  • Coupling Reagents - Aapptec Peptides.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? | ResearchGate.

  • SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube.

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry.

  • Technical Support Center: Stability of Cbz-NH-PEG3-CH2COOH - Benchchem. 21

  • Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection.

  • What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate.

  • Amide Synthesis - Fisher Scientific.

  • Cbz-NH-peg3-CH2cooh | C16H23NO7 | CID 15544432 - PubChem.

  • Cbz-N-amido-PEG-amine - AxisPharm.

  • strategies to improve the efficiency of Amino-PEG10-OH coupling - Benchchem. 10

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. 2

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Troubleshooting low yield in Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize your synthetic protocol and improve yield.

Introduction

This compound is a valuable bifunctional molecule, often used as a linker in bioconjugation and as a building block in pharmaceutical and materials science.[1][2] Its synthesis, typically involving the protection of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol with a benzyloxycarbonyl (Cbz or Z) group, appears straightforward.[3][4] However, several factors can lead to disappointingly low yields. This guide addresses the most common issues, providing explanations grounded in reaction mechanisms and practical, field-proven solutions.

The core reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl), displacing the chloride leaving group.[5] A base is required to neutralize the HCl byproduct.[3]

Troubleshooting Guide: Low Yield Diagnosis

Low yield is the most frequently reported issue in this synthesis. The following question-and-answer section is structured to help you systematically diagnose and resolve the root cause.

Q1: My yield is consistently low (<50%). What are the most likely causes related to my reagents?

Low yield often traces back to the quality and handling of the starting materials, particularly the benzyl chloroformate (Cbz-Cl).

A1: Reagent Quality and Handling are Paramount.

  • Benzyl Chloroformate (Cbz-Cl) Degradation: Cbz-Cl is highly sensitive to moisture.[6][7] It readily hydrolyzes to benzyl alcohol, CO2, and corrosive HCl gas.[5] This degradation not only consumes your electrophile but the generated HCl can also protonate the starting amine, rendering it non-nucleophilic.

    • Causality: The electrophilicity of the carbonyl carbon in Cbz-Cl makes it susceptible to attack by water.[5]

    • Validation & Protocol: Always use a fresh bottle or a properly stored aliquot of Cbz-Cl. Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is critical.[6][7] Before use, allow the reagent to warm to room temperature to prevent condensation of atmospheric moisture into the bottle. A simple quality check involves ensuring the liquid is colorless to pale yellow; a pronounced yellow color can indicate decomposition.[4] A procedure described by Thiel and Dent suggests that for high purity, the reagent can be distilled under high vacuum at a temperature below 85°C to remove decomposition products like HCl and CO2.[6]

  • Starting Amine Purity: The starting material, 2-(2-(2-aminoethoxy)ethoxy)ethanol, is hygroscopic. Absorbed water can compete with the amine in reacting with Cbz-Cl. Ensure it is dry, for instance, by storing it over molecular sieves or drying under vacuum.

  • Solvent Purity: Ensure your reaction solvent is anhydrous. Water in the solvent will promote the hydrolysis of Cbz-Cl. Use freshly dried solvents, for example, by passing them through an activated alumina column or by distillation from an appropriate drying agent.

Q2: I've confirmed my reagents are high quality. Could my reaction conditions be the problem?

Yes, suboptimal reaction conditions are a major contributor to low yields. Key parameters include temperature, pH (base choice), and stoichiometry.

A2: Fine-Tuning Reaction Conditions is Crucial.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to start.[8][9]

    • Causality: This helps to control the exothermic reaction between the amine and Cbz-Cl and minimizes side reactions. Benzyl chloroformate can start to decompose thermally above 100°C, but side reactions can occur at lower temperatures.[5] Running the reaction at 0°C slows the rate of Cbz-Cl hydrolysis and potential side reactions.

    • Protocol: Begin the reaction by adding the Cbz-Cl dropwise to a cooled (0 °C ice bath) solution of the amine and base. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours or overnight to ensure completion.[8]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine.[3]

    • Causality: If the amine becomes protonated (R-NH3+), its lone pair is no longer available for nucleophilic attack. An insufficient amount of base will lead to incomplete reaction.

    • Common Choices: Mild inorganic bases like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) in a biphasic system (e.g., dichloromethane/water or THF/water) are commonly used.[8][10] Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous organic solvent are also effective.[3]

    • Optimization: Use at least 2 equivalents of the amine relative to Cbz-Cl if no other base is used, as one equivalent will be consumed to neutralize HCl. A more common and efficient approach is to use a slight excess of the amine (e.g., 1.05-1.1 equivalents) and an appropriate amount of a separate base (e.g., 1.5-2.0 equivalents of NaHCO3 or TEA).

  • pH Control: When using aqueous base systems, maintaining the pH between 8 and 10 is often optimal for protecting amino acids and similar molecules.[10]

    • Causality: A pH that is too low will lead to amine protonation and Cbz-Cl hydrolysis.[10] A pH that is too high can promote unwanted side reactions.

  • Stoichiometry of Cbz-Cl: Using a large excess of Cbz-Cl can lead to the formation of undesired byproducts, including the double Cbz-protection of the starting material (if it were a diamine) or reaction with the hydroxyl group. A slight excess (e.g., 1.1-1.2 equivalents) is typically sufficient to drive the reaction to completion.

Q3: I'm observing multiple spots on my TLC plate besides my product and starting material. What are the likely side reactions?

Several side reactions can occur, complicating purification and reducing the yield of the desired product.

A3: Understanding and Mitigating Side Reactions is Key.

  • Reaction with the Hydroxyl Group: Benzyl chloroformate can react with the terminal hydroxyl group of the starting material or the product to form a benzyl carbonate.[5][11]

    • Causality: While amines are generally more nucleophilic than alcohols, this side reaction can become significant, especially if a strong base is used or if the reaction is run at elevated temperatures. The primary amine is significantly more nucleophilic and less sterically hindered than the primary alcohol, so N-acylation is kinetically favored. However, under thermodynamic control or with excess Cbz-Cl, O-acylation can occur.

    • Mitigation:

      • Control Stoichiometry: Avoid a large excess of Cbz-Cl.

      • Temperature Control: Maintain low reaction temperatures (0 °C).

      • Base Selection: Use a mild base like NaHCO3 rather than a stronger base like sodium hydride (NaH), which would deprotonate the alcohol and significantly increase its nucleophilicity.[11]

  • Formation of Dimer/Oligomer Impurities: If there is any unreacted starting amine after all the Cbz-Cl is consumed, it could potentially react with already-formed product in subsequent steps, though this is less common for this specific molecule under standard conditions. More likely is the formation of a carbonate-linked dimer where two molecules of the starting material are linked via reaction of their hydroxyl groups with a phosgene equivalent (from Cbz-Cl decomposition).

  • Urea Formation: If phosgene is generated from the decomposition of Cbz-Cl, it can react with the starting amine to form urea-type byproducts.[5] This is more likely if the Cbz-Cl is of poor quality or if the reaction is overheated.

Below is a diagram illustrating the primary reaction pathway and potential side reactions.

G Amine 2-(2-(2-Aminoethoxy)ethoxy)ethanol (Nucleophile) MainReaction Reaction (Base, Solvent, 0°C) Amine->MainReaction Nucleophilic Attack CbzCl Benzyl Chloroformate (Electrophile) Hydrolysis Cbz-Cl Hydrolysis Products (Benzyl Alcohol, CO2) CbzCl->Hydrolysis Side Reaction 2 (Presence of Water) CbzCl->MainReaction DesiredProduct Desired Carbamate Product CarbonateByproduct O-Acylation Byproduct (Benzyl Carbonate) MainReaction->DesiredProduct Primary Pathway (High Yield) MainReaction->CarbonateByproduct Side Reaction 1 (Excess Cbz-Cl, High Temp)

Caption: Reaction pathway for Cbz protection showing the desired product and major side products.

Q4: My reaction seems to work, but I lose a significant amount of product during workup and purification. How can I improve my recovery?

The physicochemical properties of this compound can make its isolation challenging.

A4: Optimize Your Extraction and Purification Strategy.

  • Workup Procedure: The product has good water solubility due to the ethylene glycol chain, which can lead to losses during aqueous workup.

    • Causality: The hydrophilic polyether chain imparts significant water solubility to the final product.[1]

    • Protocol: During extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), the aqueous layer should be extracted multiple times (e.g., 3-5 times) to maximize recovery. "Salting out" by saturating the aqueous layer with sodium chloride can decrease the product's aqueous solubility and drive it into the organic phase. After combining the organic layers, wash with a saturated brine solution.

  • Chromatography: Flash column chromatography on silica gel is a common purification method.

    • Choosing a Solvent System: A gradient elution is often necessary. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The terminal hydroxyl group can cause peak tailing on silica gel. Adding a small amount of a polar solvent like methanol (e.g., 1-5%) to the mobile phase can help to obtain a better peak shape.

    • Alternative Stationary Phases: If peak tailing is severe, consider using a different stationary phase, such as alumina or a C18-functionalized silica (reverse-phase chromatography).[12]

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable protocol to start with?

A: A robust starting point is the Schotten-Baumann condition.

ParameterRecommended Condition
Amine 1.0 equivalent of 2-(2-(2-aminoethoxy)ethoxy)ethanol
Reagent 1.1 equivalents of Benzyl Chloroformate (Cbz-Cl)
Base 2.0 equivalents of Sodium Bicarbonate (NaHCO₃)
Solvent Dichloromethane/Water (1:1 v/v) or THF/Water
Temperature Add Cbz-Cl at 0 °C, then stir at room temp for 12-24h
Monitoring Thin-Layer Chromatography (TLC)

Experimental Protocol: General Procedure for Cbz-Protection

  • Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as the eluent).

  • Once the starting amine is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (4 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel flash chromatography.

Q: How can I be sure my Cbz-Cl is still good?

A: Beyond visual inspection (colorless liquid), you can run a small-scale test reaction with a simple, inexpensive amine like benzylamine. If this reaction fails to give a high yield of the protected product, your Cbz-Cl is likely degraded. You can also acquire an NMR spectrum; the presence of significant benzyl alcohol peaks indicates hydrolysis.

Q: Can I use a different protecting group?

A: Yes, other N-protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are common alternatives.[10] The choice depends on the desired deprotection conditions and orthogonality with other functional groups in your molecule. Cbz is advantageous for its stability to both acidic and basic conditions and its clean removal via catalytic hydrogenolysis.[3][4]

G cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield Observed CheckReagents Are Reagents High Quality? (Fresh Cbz-Cl, Dry Amine/Solvent) Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? (Temp, Base, Stoichiometry) CheckReagents->CheckConditions Yes FixReagents Solution: Use fresh/purified reagents. Store properly. CheckReagents->FixReagents No CheckWorkup Is Workup/Purification Efficient? (Extraction, Chromatography) CheckConditions->CheckWorkup Yes FixConditions Solution: Control temp (0°C). Use mild base (NaHCO3). Optimize stoichiometry. CheckConditions->FixConditions No FixWorkup Solution: Saturate aqueous phase with NaCl. Multiple extractions. Optimize chromatography. CheckWorkup->FixWorkup No Success High Yield Achieved CheckWorkup->Success Yes FixReagents->Success FixConditions->Success FixWorkup->Success

Caption: A decision tree for troubleshooting low yield in the carbamate synthesis.

References

  • Grokipedia. Benzyl chloroformate.
  • ChemicalBook. Benzyl chloroformate CAS#: 501-53-1.
  • BenchChem. Technical Support Center: Purification of Benzyl (2-(aminooxy)ethyl)carbamate Conjugates.
  • BenchChem. Technical Support Center: Optimizing Benzyl Carbamate Formation.
  • ChemicalBook. Benzyl chloroformate | 501-53-1.
  • Pen-house. The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
  • Wikipedia. Benzyl chloroformate.
  • ResearchGate. Scheme 2. Carbamate Formation and Side Reactions.
  • ACS Publications. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.
  • ACS Publications. An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate1.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Wikipedia. Carbamate.
  • Organic Chemistry. Cbz Protection - Common Conditions.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • IndiaMART. Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (206265-31-8).
  • ACS Publications. Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. Organic Letters.
  • Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE.
  • Thieme. Efficient Detachment of N-Benzyl Carbamate Group. Synlett.
  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines.
  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Guidechem. What are the properties and reactions of Benzyl Chloroformate? - FAQ.
  • Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology.
  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound | 205535-92-8.
  • Anax Laboratories. 205535-92-8 | this compound.

Sources

Technical Support Center: Cbz Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting side reactions during the Carboxybenzyl (Cbz) deprotection of Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals who utilize PEGylation technologies and encounter challenges in this critical synthetic step. Here, we address common and complex issues in a practical question-and-answer format, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for Cbz deprotection, and what are its main byproducts?

The most common and generally mildest method for removing a Cbz group is catalytic hydrogenolysis.[1][2] This reaction involves treating the Cbz-protected PEG-amine with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[3]

The ideal reaction proceeds as follows:

  • Desired Products: The deprotected PEG-amine, toluene, and carbon dioxide (CO₂).[1]

  • Mechanism: The process involves the catalytic reduction of the benzyl C-O bond, forming a carbamic acid intermediate which spontaneously decarboxylates to release the free amine and CO₂.[2][3]

However, deviations from ideal conditions can lead to unwanted byproducts. A notable side reaction occurs if the hydrogen source is insufficient, leading to the formation of an N-benzyl protected tertiary amine instead of the desired primary amine.[1]

Q2: My reaction yield is significantly lower than expected after hydrogenolysis. What are the likely causes?

Low yield is a frequent issue that can often be traced back to several factors beyond simple incomplete conversion.

  • Catalyst Poisoning: PEG molecules, especially those containing sulfur or other heterocycles, can adsorb strongly to the palladium catalyst surface, reducing its activity. Re-evaluate your substrate for any functional groups known to poison palladium catalysts.

  • Adsorption of Product to Catalyst: The newly formed amine product can sometimes adhere to the catalyst, making it difficult to recover during filtration. A common remedy is to add a small amount of acid (e.g., 1-2 equivalents of HCl or acetic acid) to the reaction mixture after the reaction is complete. This protonates the amine, releasing it from the catalyst surface and improving recovery.

  • Incomplete Reaction: Ensure sufficient catalyst loading (typically 5-10 mol% of Pd), adequate hydrogen pressure (atmospheric to 50 psi is common), and vigorous stirring to overcome mass transfer limitations. Reaction times can vary significantly based on the substrate.

Troubleshooting Specific Side Reactions

Q3: I've observed a mass corresponding to my desired product plus 44 Da in my LC-MS analysis. What is this impurity?

An M+44 peak often suggests the formation of an N-carboxyanhydride (NCA) . This is a particularly common side reaction when working with amino acids or the amino-terminus of a peptide linked to PEG.

  • Mechanism of Formation: NCAs form when the newly deprotected terminal amine backbites onto the carbamate intermediate before it can fully decarboxylate. This is often initiated by trace amounts of acid or electrophiles. The liberated CO₂ can also be re-activated under certain conditions.

  • Prevention & Mitigation:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Moisture can facilitate side reactions.

    • Control of Acidity: While Cbz groups are generally stable to mild acids, harsh acidic conditions can promote cleavage and other side reactions.[3] If using acidic workup, perform it at low temperatures and for a minimal duration.

    • Inert Atmosphere: Performing the deprotection under a thoroughly inert atmosphere (Argon or Nitrogen) minimizes exposure to atmospheric CO₂.

Q4: My PEG linker also contains a benzyl ether. During Cbz deprotection, I'm cleaving both groups. How can I achieve selective Cbz removal?

The hydrogenolysis of a Cbz group and a benzyl ether are mechanistically similar, making selective deprotection a significant challenge.[4][5][6] Standard Pd/C with H₂ will often cleave both.

  • Catalyst Modification: The use of "poisoned" or modified catalysts can increase selectivity. For instance, a palladium catalyst complexed with ethylenediamine, denoted as [Pd(en)/C], has been shown to selectively hydrogenate other functional groups without removing O-benzyl ethers.[7]

  • Catalyst Inhibitors: The addition of inhibitors like ammonia, pyridine, or ammonium acetate can effectively suppress benzyl ether hydrogenolysis while allowing for the smooth hydrogenation of Cbz groups.[8]

  • Alternative Deprotection Methods: When hydrogenolysis is not viable, consider alternative methods that are orthogonal to the benzyl ether protecting group.

    • Acidolysis: Strong acids like HBr in acetic acid (HBr/AcOH) can cleave Cbz groups.[1] This method is useful for substrates sensitive to hydrogenation but must be used with caution as it is harsh.[3][9]

    • Lewis Acid-Mediated: Systems like Aluminum Chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups in the presence of other reducible functionalities.[8]

    • Nucleophilic Cleavage: A recently developed method for sensitive substrates involves using a thiol nucleophile (e.g., dodecanethiol) with a base like DBU. The thiol attacks the benzylic carbon of the Cbz group, leading to its removal without affecting sensitive functionalities like aryl halides.[10]

Q5: What is "transfer hydrogenolysis," and when should I consider it?

Transfer hydrogenolysis is an alternative to using pressurized hydrogen gas.[3] It utilizes a hydrogen donor molecule in the presence of the catalyst to generate hydrogen in situ.

  • Common Hydrogen Donors: Ammonium formate, cyclohexene, cyclohexadiene, and triethylsilane are frequently used.[3][11]

  • Advantages:

    • Safety: It avoids the need for handling flammable hydrogen gas, making it safer and more convenient for standard laboratory setups.

    • Mildness: The conditions are often very mild, which can be beneficial for sensitive substrates.

  • When to Use It: Consider transfer hydrogenolysis when you want to avoid high pressures of H₂, when working with substrates that might be sensitive to the standard conditions, or for screening reactions on a small scale. It has been shown to be effective for the deprotection of O-Cbz-protected nucleosides, where it can prevent the unwanted reduction of the pyrimidine nucleobase.[12]

Analytical Characterization and Protocols

Q6: How can I effectively monitor my deprotection reaction and characterize the impurities?

A multi-pronged analytical approach is essential for robust process control.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick method for monitoring the disappearance of the starting material. However, for PEGylated compounds, High-Performance Liquid Chromatography (HPLC) is superior.

  • Impurity Characterization:

    • HPLC: Since PEG itself lacks a strong UV chromophore, methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Refractive Index Detection (RID) are necessary for accurate quantification.[13][14][15][][17]

    • Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the starting material, product, and any byproducts, helping to diagnose side reactions like NCA formation or incomplete deprotection.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and solving common issues during Cbz deprotection of PEG linkers.

G start Start: Cbz Deprotection of PEG-Linker check_completion Check Reaction Completion (TLC/HPLC) start->check_completion low_yield Problem: Low Yield check_completion->low_yield No check_purity Check Purity (LC-MS) check_completion->check_purity Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn product_adsorption Product Adsorption? incomplete_rxn->product_adsorption No optimize_conditions Optimize: - Increase Catalyst Load - Increase H2 Pressure - Increase Time/Temp incomplete_rxn->optimize_conditions Yes acid_wash Solution: Post-reaction acid wash (e.g., HCl/AcOH) product_adsorption->acid_wash Yes side_reactions Problem: Side Reactions Detected check_purity->side_reactions Impurities success Success: Pure Product, Good Yield check_purity->success Pure mass_plus_44 Mass = M+44 Da? side_reactions->mass_plus_44 nca_formation Diagnosis: N-Carboxyanhydride (NCA) Formation mass_plus_44->nca_formation Yes other_impurities Other Impurities? mass_plus_44->other_impurities No nca_solution Solution: - Use Anhydrous Solvents - Maintain Inert Atmosphere nca_formation->nca_solution benzyl_ether_cleavage Benzyl Ether Cleavage? other_impurities->benzyl_ether_cleavage bec_diagnosis Diagnosis: Lack of Selectivity benzyl_ether_cleavage->bec_diagnosis Yes bec_solution Solutions: 1. Use Poisoned Catalyst (e.g., Pd(en)/C) 2. Add Inhibitor (e.g., Pyridine) 3. Switch to Orthogonal Method (e.g., HBr/AcOH) bec_diagnosis->bec_solution

Caption: Troubleshooting workflow for Cbz deprotection of PEG linkers.

Data Summary Table: Comparison of Cbz Deprotection Methods
MethodReagentsProsCons / Common Side ReactionsBest For
Catalytic Hydrogenolysis H₂ (gas), Pd/CMild, high yielding, clean byproducts (toluene, CO₂).[2][3]Flammable H₂ gas; potential for catalyst poisoning; may reduce other functional groups (e.g., benzyl ethers, alkynes).[10][18]General-purpose deprotection of robust substrates.
Transfer Hydrogenolysis Ammonium Formate, Pd/CAvoids H₂ gas; experimentally simple and safe.[3]Can be slower; donor fragments may complicate workup.Safer alternative to standard hydrogenolysis, good for sensitive substrates.[12]
Acidolysis HBr in Acetic AcidEffective for hydrogenation-sensitive substrates; metal-free.[1][9]Harsh conditions; not compatible with acid-labile groups (e.g., Boc); risk of PEG degradation.[3]Substrates containing groups that would be reduced by hydrogenolysis.
Lewis Acid-Mediated AlCl₃, HFIPMetal-free; high functional group tolerance (nitro, double bonds).[8]Requires stoichiometric Lewis acid; HFIP is a specialty solvent.Selective deprotection in the presence of reducible groups.[8]
Nucleophilic Cleavage Thiol (e.g., R-SH), BaseHighly selective; orthogonal to many reducible groups.[10]Thiol reagents have strong odors; potential for side reactions with electrophilic sites on the substrate.Complex molecules with sensitive functionalities like aryl halides.[10]
Detailed Protocol: Standard Catalytic Hydrogenolysis

This protocol provides a general procedure for the Cbz deprotection of a PEG-amine via catalytic hydrogenolysis.

Materials:

  • Cbz-protected PEG-amine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas cylinder with regulator

  • Three-neck round-bottom flask

  • Hydrogenation balloon or manifold

  • Celite® for filtration

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: In a three-neck round-bottom flask, dissolve the Cbz-protected PEG-amine in methanol to a concentration of approximately 10-20 mg/mL.

  • Inerting: Seal the flask and purge the system with dry nitrogen or argon for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 10-20% by weight relative to the substrate). Caution: Pd/C is flammable in the presence of air and solvents.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogen manifold.

  • Reaction Initiation: Evacuate the inert gas under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot, filtering it through a 0.22 µm filter to remove the catalyst, and analyzing by HPLC-MS. Reactions can take anywhere from 2 to 24 hours.

  • Filtration: Once the reaction is complete, carefully purge the flask with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Work-up: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected PEG-amine. Further purification by chromatography or precipitation may be necessary.

References
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]

  • University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Retrieved from [Link]

  • PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]

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How to improve the solubility of Cbz-protected PEG linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cbz-protected PEG linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the handling and application of these versatile molecules. Here, we address frequent solubility issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are Cbz-protected PEG linkers, and why is solubility often a challenge?

Cbz-protected PEG linkers are polyethylene glycol (PEG) molecules where a reactive amine functional group is masked with a carboxybenzyl (Cbz) protecting group. This strategic protection allows for selective reactions at other sites of the molecule. The PEG component itself is famously water-soluble and biocompatible, making it ideal for applications like antibody-drug conjugates (ADCs), PROTACs, and drug delivery, where it can enhance the solubility and in vivo stability of attached molecules.[1][2][3][4]

The solubility challenge arises from the dual nature of the molecule. The Cbz group is aromatic and hydrophobic, while the PEG chain is highly hydrophilic. This amphipathic character can lead to poor solubility in solvents that are not optimized to accommodate both the polar PEG backbone and the non-polar Cbz group. Furthermore, at certain chain lengths, PEG derivatives can entangle and form aggregates, further reducing their solubility.[5]

Q2: What are the primary factors that influence the solubility of my Cbz-PEG linker?

The solubility of these linkers is a complex interplay of several factors.[5] Understanding these can help pre-emptively address issues:

  • PEG Chain Length: Longer PEG chains generally increase water solubility.[6] However, very high molecular weight PEGs can become more challenging to dissolve due to chain entanglement.[5]

  • Solvent Choice: The principle of "like dissolves like" is paramount. A solvent system must be able to solvate both the hydrophilic PEG chain and the hydrophobic Cbz group.

  • pH of the Solution: The pH is critical, especially in aqueous or protic solvents. It can influence the protonation state of any ionizable groups on your linker or attached molecule, which in turn affects solubility.[5][7]

  • Temperature: Increasing the temperature generally enhances the solubility of PEG derivatives.[5][8] However, this must be balanced against the thermal stability of the linker and any conjugated molecules.

  • Purity and Formulation: The presence of impurities or residual salts from synthesis can significantly impact solubility. Lyophilized powders should be fully dried and free of contaminants.

Q3: What are the first visual signs of a solubility problem?

Be observant when preparing your solutions. Early indicators of poor solubility include:

  • Cloudiness or turbidity: A properly solubilized peptide or linker should result in a transparent, particle-free solution.[9]

  • Visible particulates: Undissolved material may be visible as specks or a fine powder that does not disappear with agitation.

  • Gel formation: The solution may become viscous or form a semi-solid gel, which is common with high concentrations of long-chain PEGs.

  • Precipitation over time: The linker may initially dissolve but then crash out of solution upon standing, cooling, or addition to a different solvent system.

Part 2: Troubleshooting Guide - Specific Issues & Solutions

This section is designed to provide a systematic approach to resolving common solubility problems you may encounter in the lab.

Problem 1: My lyophilized Cbz-PEG linker won't dissolve in my primary organic solvent (e.g., DCM, Chloroform).

Root Cause Analysis: The highly polar, hydrophilic nature of the PEG backbone can make it insoluble in purely non-polar organic solvents. The repeating ether oxygens in the PEG chain desire solvents capable of hydrogen bonding, which non-polar aprotic solvents like Dichloromethane (DCM) cannot provide.

Solutions:

  • Introduce a Polar Aprotic Co-Solvent: This is often the most effective first step.

    • Action: Add a small amount of a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to your primary solvent.[9]

    • Rationale: These co-solvents can effectively solvate both the hydrophobic Cbz group and the polar PEG chain, bridging the solubility gap. DMSO, in particular, is an excellent solvent for many hydrophobic compounds.[10]

    • Starting Point: Begin by preparing a stock solution in 100% DMSO or DMF, then dilute it into your reaction solvent.[9] If direct dissolution is needed, try a 10:1 to 5:1 mixture of your primary solvent to the co-solvent (e.g., 10 mL DCM with 1-2 mL DMF).

  • Employ Solubility-Enhancing Alcohols:

    • Action: Consider using solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often mixed with DCM.[11]

    • Rationale: These fluorinated alcohols are exceptionally powerful at disrupting secondary structures and intermolecular hydrogen bonding that can lead to aggregation and poor solubility in protected peptides and polymers.[11]

  • Apply Gentle Energy:

    • Action: Use brief sonication (e.g., 3 bursts of 10-15 seconds) or gentle warming (to around 30-40°C).[8][9]

    • Rationale: Sonication provides energy to break up aggregates of the lyophilized powder, while modest heat increases the kinetic energy of the system, aiding the dissolution process.[5]

    • Caution: Always use sonication in short bursts with cooling in between to prevent localized heating and potential degradation of the linker.[9] Avoid excessive temperatures.

Problem 2: My Cbz-PEG linker precipitates when I add it to an aqueous buffer for a bioconjugation reaction.

Root Cause Analysis: This is a classic "solvent crash-out" problem. The linker was stable in the organic stock solution, but upon introduction to a predominantly aqueous environment, the hydrophobic Cbz group is no longer sufficiently solvated, causing the entire molecule to precipitate.

Solutions:

  • Optimize the Co-Solvent Percentage:

    • Action: Before adding your linker, determine the maximum percentage of your organic stock solvent (e.g., DMSO, DMF) that is tolerated by your biological system (e.g., protein, antibody) without causing denaturation or loss of activity. Many biological reactions can tolerate up to 10% DMSO.

    • Procedure: Add the organic stock solution of your Cbz-PEG linker slowly and dropwise to the vortexing aqueous buffer.[8] This prevents localized high concentrations of the linker, which can trigger immediate precipitation.

  • Adjust the pH of the Aqueous Buffer:

    • Action: If your linker has other ionizable functional groups (e.g., a terminal carboxylic acid), adjusting the pH can dramatically impact solubility.[5]

    • Rationale: For a Cbz-PEG-COOH linker, increasing the pH to a value above the pKa of the carboxylic acid (typically ~4.5) will deprotonate it to the more soluble carboxylate form (-COO⁻).[5] Conversely, for a linker with a basic moiety, lowering the pH to protonate it can increase solubility.[7] For amine conjugation reactions (e.g., to lysine residues), a pH of 8-9 is often used, which should also be considered for its effect on linker solubility.[12]

  • Incorporate a Surfactant (Use with Caution):

    • Action: In some cases, a very low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 can help maintain solubility.

    • Rationale: Surfactants form micelles that can encapsulate the hydrophobic Cbz group, presenting a hydrophilic exterior to the aqueous solution.

    • Self-Validation: This approach must be validated carefully, as surfactants can interfere with downstream applications and purification or affect the activity of biological molecules.

Problem 3: The linker dissolves, but the solution is highly viscous or forms a gel.

Root Cause Analysis: This is typically observed with high molecular weight PEGs at high concentrations. The long, flexible polymer chains become physically entangled, trapping solvent molecules and leading to a dramatic increase in viscosity.

Solutions:

  • Work at Higher Dilution:

    • Action: The simplest solution is to prepare a more dilute stock solution of the linker.

    • Rationale: By reducing the concentration, you decrease the probability of polymer chain entanglement.

  • Apply Gentle Heating and Agitation:

    • Action: Gently warm the solution (e.g., to 40°C) with slow, steady stirring.[8]

    • Rationale: Temperature reduces the viscosity of the solvent and provides the polymer chains with enough kinetic energy to disentangle. Avoid vigorous shaking, which can sometimes introduce air and worsen the problem.

  • Consider the PEG Chain Length:

    • Action: If solubility issues are persistent and workflow-disrupting, evaluate if a shorter PEG linker could be used for your application.

    • Rationale: Shorter PEG chains have a lower tendency to entangle. The length of the linker is a critical parameter that affects not only physical properties but also the biological performance of the final conjugate.[1]

Part 3: Visualization & Data

Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to addressing solubility challenges with Cbz-PEG linkers.

G cluster_0 Start: Lyophilized Cbz-PEG Linker cluster_1 Dissolution Attempt cluster_2 Assessment cluster_3 Troubleshooting Path cluster_4 Success Start 1. Select Initial Solvent System (Based on linker structure) Attempt 2. Attempt to Dissolve (Vortex, brief sonication) Start->Attempt Assess Is Solution Clear? Attempt->Assess Troubleshoot Issue Detected Assess->Troubleshoot No Success Proceed with Experiment Assess->Success Yes CoSolvent 3a. Add Polar Co-Solvent (DMSO, DMF, NMP) Troubleshoot->CoSolvent Organic Solvent Issue Energy 3b. Apply Gentle Energy (Warm to <40°C, Sonicate) Troubleshoot->Energy pH_Adjust 3c. Adjust pH (For aqueous systems) Troubleshoot->pH_Adjust Aqueous Buffer Issue Dilute 3d. Decrease Concentration Troubleshoot->Dilute Viscosity/Gel Issue CoSolvent->Attempt Energy->Attempt pH_Adjust->Attempt Dilute->Attempt

Caption: A systematic workflow for troubleshooting Cbz-PEG linker solubility.

Solvent Selection Guide for PEG-Linker Dissolution

The table below summarizes common solvents and their applicability for dissolving Cbz-protected PEG linkers, providing a quick reference for experimental planning.

Solvent ClassExample SolventsSuitability for Cbz GroupSuitability for PEG ChainRecommended Use
Polar Aprotic DMSO, DMF, NMPExcellentGoodFirst choice for stock solutions ; excellent for dissolving the entire molecule.[8][9]
Chlorinated DCM, ChloroformExcellentPoorPoor primary solvents; best used with a polar aprotic co-solvent.
Polar Protic Water, EthanolPoorExcellentPrimary solvent for hydrophilic PEGs, but will cause precipitation of Cbz-PEGs without co-solvents or pH adjustment.
Fluorinated Alcohols TFE, HFIPGoodExcellentPowerful solubilizing agents for highly aggregated or difficult sequences; use as a co-solvent.[11]
Ethers Dioxane, THFModerateModerateCan be effective but often less so than polar aprotic solvents.

Part 4: Key Experimental Protocols

Protocol 1: Systematic Solubility Testing on a Small Scale

Objective: To efficiently determine an optimal solvent system for a new Cbz-PEG linker without consuming a large amount of material.

Materials:

  • Lyophilized Cbz-PEG linker (approx. 1 mg)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

  • Solvents to be tested (e.g., Water, DMSO, DMF, DCM, 10% Acetic Acid)

Procedure:

  • Preparation: Before opening the main vial, centrifuge it briefly to ensure all lyophilized powder is at the bottom.[9]

  • Aliquot: Weigh approximately 0.1-0.2 mg of the linker into several separate microcentrifuge tubes. This avoids compromising your main stock.

  • Initial Solvent Addition: To the first tube, add a small, precise volume (e.g., 10 µL) of the first solvent to be tested (e.g., sterile water).

  • Agitation: Vortex the tube for 30 seconds. Observe for dissolution.

  • Sonication: If not fully dissolved, place the tube in a bath sonicator on ice for 1-2 minutes.[9] Observe again.

  • Assessment: If the solution is clear, the linker is soluble in this solvent at this concentration. If it remains cloudy or has particulates, it is insoluble.

  • Systematic Testing:

    • If insoluble in water, proceed to the next tube using a dilute acid (e.g., 10% acetic acid) or base, depending on the linker's properties.[9]

    • For organic solubility, test DMSO or DMF first by adding 10 µL to a new tube. These are the most likely to succeed.[8]

    • To test co-solvent systems, first dissolve the linker in a minimal volume of DMSO (e.g., 5 µL), then add the second solvent (e.g., 45 µL of DCM) and vortex.

  • Record Keeping: Meticulously record the solvent, volume, concentration, and observations (clear, cloudy, precipitate) for each test. This data will guide your large-scale preparations.

Protocol 2: Preparing a Cbz-PEG Linker for Aqueous Bioconjugation

Objective: To successfully introduce an organic-soluble Cbz-PEG linker into an aqueous reaction buffer without precipitation.

Materials:

  • Stock solution of Cbz-PEG linker in 100% DMSO (e.g., 10 mM).

  • Aqueous reaction buffer (e.g., PBS, pH 7.4 or Borate buffer, pH 8.5).

  • Protein/antibody solution in the reaction buffer.

  • Vortex mixer or magnetic stirrer.

Procedure:

  • Equilibrate: Ensure all solutions are at the desired reaction temperature (often room temperature or 4°C).

  • Prepare Reaction Vessel: In a suitable tube, add the aqueous reaction buffer and the protein/antibody solution. If using a magnetic stirrer, add a small stir bar and begin gentle stirring.

  • Calculate Volume: Determine the volume of the Cbz-PEG linker stock solution needed to achieve the desired final concentration or molar excess. Ensure the final concentration of DMSO will be below the tolerance limit of your protein (typically <10%).

  • Slow Addition: Using a micropipette, aspirate the calculated volume of the linker stock solution.

  • Dispense Dropwise: Submerge the pipette tip just below the surface of the stirring buffer solution. Dispense the linker slowly and dropwise over 30-60 seconds.

  • Critical Step - Agitation: It is crucial that the buffer is being actively mixed (either by vortexing at a medium speed or by magnetic stirring) during the addition. This ensures the linker is rapidly dispersed and diluted, preventing localized high concentrations that lead to precipitation.

  • Incubation: Once the addition is complete, allow the reaction to proceed according to your established protocol. Visually inspect the solution to ensure it remains clear.

By following these structured troubleshooting guides and protocols, you can effectively overcome the inherent solubility challenges of Cbz-protected PEG linkers, leading to more reliable and reproducible experimental outcomes.

References

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • Thompson, R. E., et al. (2014). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Protein Science. [Link]

  • Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives? Shochem. [Link]

  • Guilminot, E., et al. (2002). Evolution of the pH in function of the PEG 400 content at 25 °C. ResearchGate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ACS Publications. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. [Link]

  • RSC Publishing. (2023, March 28). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Publishing. [Link]

  • ResearchGate. (2025, August 6). (PDF) A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]

  • NIH. Thermal and Physical Characterization of PEG Phase Change Materials Enhanced by Carbon-Based Nanoparticles. National Institutes of Health. [Link]

  • ResearchGate. (2016, April 29). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

  • NIH. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. National Institutes of Health. [Link]

  • NIH. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. [Link]

  • Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Hampton Research. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Wikipedia. Bioconjugation. Wikipedia. [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • ResearchGate. (2025, August 6). (PDF) Amino Acid as Co-Crystal Coformer for Ebastine Solubility Enhancement. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Choosing an effective protein bioconjugation strategy. ResearchGate. [Link]

  • GenicBio. Peptide Solubilization. GenicBio. [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Scientific Update. [Link]

  • Chemical Society Reviews (RSC Publishing). (2015, May 22). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. RSC Publishing. [Link]

  • ResearchGate. Dependence of pH of aqueous solutions on the concentration of Peg-600.... ResearchGate. [Link]

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Technical Support Center: Preventing Aggregation During Protein Conjugation with Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for preventing protein aggregation during conjugation with Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein conjugation experiments.

Introduction to the Challenge: Protein Aggregation in Bioconjugation

Protein aggregation is a common and significant challenge in the development of biotherapeutics.[1][2] The formation of aggregates can lead to loss of biological activity, altered pharmacokinetics, and potentially life-threatening immunogenic responses.[2][3] During protein conjugation, the introduction of a small molecule, such as this compound, can disrupt the delicate balance of forces that maintain the native protein structure, leading to aggregation.[4]

This compound is a chemical compound with the molecular formula C14H21NO5.[5] It is often used as a linker in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[6] The carbamate group can react with nucleophilic residues on the protein surface, such as the ε-amino group of lysine, to form a stable covalent bond.[7][8][]

This guide provides a structured approach to understanding and mitigating aggregation during this specific conjugation process.

Core Principles of Protein Aggregation

Protein stability is a delicate balance between stabilizing and destabilizing forces.[10] Aggregation occurs when this balance is disrupted, leading to the association of partially or fully unfolded protein molecules.[11][12] Key factors influencing protein stability and aggregation include:

  • Hydrophobic Interactions: The exposure of hydrophobic amino acid residues, normally buried within the protein's core, is a primary driver of aggregation.[13][14][15] These exposed hydrophobic "patches" on different protein molecules tend to associate to minimize their contact with the aqueous solvent.[13][16]

  • Electrostatic Interactions: The net charge of a protein, which is dependent on the pH of the solution, plays a crucial role in stability.[17][18] At the isoelectric point (pI), where the net charge is zero, electrostatic repulsion between protein molecules is minimal, increasing the likelihood of aggregation.[17]

  • Conformational Stability: Any factor that disrupts the native three-dimensional structure of a protein, such as temperature, pH extremes, or chemical modification, can expose aggregation-prone regions.[10][19]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

A1: this compound is a chemical linker.[5][6] Its structure includes a carbamate group that can react with primary amines, such as the side chain of lysine residues on a protein, to form a stable covalent bond.[7][8][][20] The polyethylene glycol (PEG)-like chain enhances solubility.

Q2: Why does my protein aggregate when I try to conjugate it with this linker?

A2: The conjugation process itself can be a source of stress for the protein. The chemical modification of surface residues, particularly lysines, can alter the protein's charge distribution and surface hydrophobicity.[4] This can disrupt the native conformation, leading to the exposure of hydrophobic regions and subsequent aggregation.[4]

Q3: Is protein aggregation during conjugation reversible?

A3: Early-stage, small oligomeric aggregates may be reversible. However, as aggregation progresses and larger, more stable structures are formed, the process often becomes irreversible.[19][21] Therefore, prevention is the most effective strategy.

Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation

This section provides a systematic approach to identifying and resolving aggregation issues during your conjugation experiments.

Step 1: Characterize Your Protein's Stability

Before attempting conjugation, it is crucial to understand the inherent stability of your protein.

Question: I'm not sure what conditions my protein is stable in. Where do I start?

Answer: A pre-formulation study is essential to identify the optimal buffer conditions for your protein's stability.[10] This involves systematically screening a range of pH values and excipients.

Protocol 1: pH Screening for Optimal Protein Stability
  • Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4.0 to 9.0 in 0.5 unit increments). Common buffers include acetate, citrate, phosphate, and Tris.

  • Dilute your protein to a working concentration in each buffer.

  • Incubate the samples under relevant stress conditions (e.g., elevated temperature for a short period) to accelerate potential aggregation.

  • Analyze for aggregation using techniques such as:

    • Visual Inspection: Look for turbidity or precipitation.

    • UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates.

    • Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.

    • Size Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and larger aggregates.

  • Identify the pH range where your protein exhibits the highest stability (i.e., minimal aggregation).

Step 2: Optimize the Conjugation Reaction Conditions

Once you have identified a stable buffer system, the next step is to optimize the conjugation reaction itself.

Question: My protein is stable in its storage buffer, but aggregates as soon as I add the linker. What should I do?

Answer: The addition of the linker and the reaction conditions can significantly impact protein stability. It's important to carefully control these parameters.

Key Parameters to Optimize:
ParameterRationaleRecommended Range
pH The reactivity of lysine's amino group is pH-dependent. A slightly alkaline pH (7.5-8.5) is often optimal for the reaction with carbamates. However, this must be balanced with the protein's stability at that pH.[18]7.0 - 9.0
Temperature Higher temperatures can increase reaction rates but also promote protein unfolding and aggregation.[11][22][23]4°C to Room Temperature (25°C)
Reaction Time Longer reaction times can lead to a higher degree of conjugation but also increase the risk of aggregation.1 to 4 hours
Linker-to-Protein Molar Ratio A high molar excess of the linker can increase the likelihood of modifying multiple sites on the protein, potentially leading to greater disruption of its structure and increased aggregation.[4]5:1 to 20:1
Protein Concentration High protein concentrations can increase the rate of aggregation.[24]1 - 10 mg/mL
Workflow for Optimizing Conjugation Conditions

G start Start: Protein Aggregation Observed ph Optimize Reaction pH (Balance reactivity and stability) start->ph temp Optimize Reaction Temperature (Start low, e.g., 4°C) ph->temp ratio Optimize Linker:Protein Ratio (Start with a lower ratio) temp->ratio time Optimize Reaction Time (Monitor reaction progress) ratio->time excipients Add Stabilizing Excipients (See Step 3) time->excipients end End: Aggregation Minimized excipients->end

Caption: Troubleshooting workflow for optimizing conjugation reaction conditions.

Step 3: Utilize Stabilizing Excipients

Excipients are additives that can help stabilize the protein during the conjugation process.[10][25][26][27]

Question: What are some common stabilizing excipients and how do they work?

Answer: Various classes of excipients can be used to prevent aggregation through different mechanisms.[10][27]

Excipient ClassExamplesMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, SorbitolPreferential exclusion: These molecules are excluded from the protein surface, which favors the more compact, native state.[19]
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by interacting with exposed hydrophobic patches or by increasing the stability of the native state.[19]
Surfactants Polysorbate 20, Polysorbate 80Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the protein by interacting with hydrophobic regions.[10]
Reducing Agents Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)Can prevent the formation of non-native disulfide bonds, which can be a cause of irreversible aggregation.[28][29][30]
Protocol 2: Screening for Effective Stabilizing Excipients
  • Prepare stock solutions of various excipients at different concentrations.

  • Set up a matrix of experiments where you test each excipient (or a combination of excipients) in your optimized conjugation reaction.

  • Perform the conjugation reaction as previously optimized, but with the addition of the excipient(s).

  • Analyze for aggregation using the methods described in Protocol 1.

  • Identify the excipient(s) and concentration(s) that provide the best protection against aggregation without interfering with the conjugation reaction.

Step 4: Post-Conjugation Purification and Analysis

Proper purification is essential to remove unreacted linker, protein aggregates, and other impurities.

Question: I've managed to reduce aggregation during the reaction, but I see aggregates forming during purification. What can I do?

Answer: The purification process itself can introduce stress on the protein conjugate. It is important to choose a purification method that is gentle and efficient.

Recommended Purification Techniques:
  • Size Exclusion Chromatography (SEC): An effective method for separating the conjugated protein from aggregates and excess linker based on size.

  • Affinity Chromatography: Can be used if your protein has a suitable tag.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful for separating conjugated from unconjugated protein if the conjugation alters the overall charge.

Logical Flow of Post-Conjugation Processing

G reaction Conjugation Reaction Complete purification Purification (e.g., SEC) reaction->purification characterization Characterization of Purified Conjugate purification->characterization Assess purity, aggregation, and degree of conjugation storage Stable Storage characterization->storage Store in optimized buffer with cryoprotectants

Caption: Post-conjugation workflow for purification and analysis.

Conclusion

Preventing protein aggregation during conjugation with this compound requires a systematic and multi-faceted approach. By understanding the fundamental principles of protein stability, carefully optimizing reaction conditions, and utilizing appropriate stabilizing excipients, researchers can significantly improve the success of their conjugation experiments and obtain high-quality, aggregate-free bioconjugates.

References

  • Effects of pH and Temperature on the Structure and Function of Pea Albumin - MDPI. (n.d.). Retrieved from [Link]

  • Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC. (n.d.). Retrieved from [Link]

  • Connecting high-temperature and low-temperature protein stability and aggregation - PMC. (n.d.). Retrieved from [Link]

  • Lysine based Conjugation Strategy - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC. (n.d.). Retrieved from [Link]

  • Can someone provide advice on problems with Protein/Polymer Conjugations? (n.d.). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • Role of pH-induced structural change in protein aggregation in foam fractionation of bovine serum albumin - PMC. (n.d.). Retrieved from [Link]

  • Investigation into Temperature-Induced Aggregation of an Antibody Drug Conjugate. (n.d.). Retrieved from [Link]

  • Hydrophobic Interactions - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Troubleshooting Guides - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Protein Reducing Reagents For Proteomics Research - G-Biosciences. (n.d.). Retrieved from [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling. (n.d.). Retrieved from [Link]

  • (PDF) Mechanisms of Protein Aggregation - ResearchGate. (n.d.). Retrieved from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification | Request PDF. (n.d.). Retrieved from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility - G-Biosciences. (n.d.). Retrieved from [Link]

  • Mechanisms of Protein Aggregation. (n.d.). Retrieved from [Link]

  • How Does Temperature Affect The Primary Structure Of A Protein? - Chemistry For Everyone. (n.d.). Retrieved from [Link]

  • On the pH-optimum of activity and stability of proteins - PMC. (n.d.). Retrieved from [Link]

  • Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. (n.d.). Retrieved from [Link]

  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Lysine-based Conjugation Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC. (n.d.). Retrieved from [Link]

  • Effects of pH on protein-protein interactions and implications for protein phase behavior | Request PDF. (n.d.). Retrieved from [Link]

  • Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol | Biochemistry. (n.d.). Retrieved from [Link]

  • Analysis of heat-induced protein aggregation in human mitochondria - PMC. (n.d.). Retrieved from [Link]

  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. (n.d.). Retrieved from [Link]

  • Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC. (n.d.). Retrieved from [Link]

  • Contribution of hydrophobic interactions to protein mechanical stability - PMC. (n.d.). Retrieved from [Link]

  • Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. (n.d.). Retrieved from [Link]

  • Antibody Conjugation Troubleshooting - Bio-Techne. (n.d.). Retrieved from [Link]

  • Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PubMed Central. (n.d.). Retrieved from [Link]

  • How Do Hydrophobic Interactions Stabilize Proteins? - Chemistry For Everyone - YouTube. (n.d.). Retrieved from [Link]

  • Kinetics of protein aggregation at a temperature gradient condition - RSC Publishing. (n.d.). Retrieved from [Link]

  • Uncovering Protein Aggregation Mechanisms - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved from [Link]

  • Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.). Retrieved from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (n.d.). Retrieved from [Link]

  • Introducing Functional Groups - CellMosaic. (n.d.). Retrieved from [Link]

  • Mechanisms of protein aggregation. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem. (n.d.). Retrieved from [Link]

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Technical Support Center: Purification of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate and its conjugates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. The amphiphilic nature of this compound—possessing a hydrophobic benzyl carbamate (Cbz) head group and a hydrophilic polyethylene glycol (PEG)-like tail—presents specific purification hurdles that standard protocols may not adequately address.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My product is highly water-soluble and shows poor retention or streaking on my standard silica gel column. What is happening and how can I fix it?

Answer:

This is the most common challenge with this class of compounds. The (2-(2-(2-hydroxyethoxy)ethoxy)ethyl) moiety imparts significant polarity and hydrophilicity, causing it to interact very strongly with the polar silica gel stationary phase (in normal-phase chromatography) or to have very low affinity for it, leading to co-elution with the solvent front if the mobile phase is too polar.

Causality:

  • Strong Stationary Phase Interaction: In normal-phase chromatography, the polar hydroxyl and ether groups of your molecule can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or significant peak tailing.

  • Poor Mobile Phase Solubility: The compound may not be fully soluble in common nonpolar mobile phases (e.g., hexane/ethyl acetate), causing it to streak across the TLC plate or column.

Solutions:

  • Switch to Reverse-Phase Chromatography (Recommended): This is the most effective solution. The nonpolar stationary phase (e.g., C18-silica) will interact with the hydrophobic benzyl group, while the polar mobile phase (typically water/acetonitrile or water/methanol) is ideal for the hydrophilic tail.[3][4] This results in better peak shape and predictable retention.

  • Modify Normal-Phase Conditions: If you must use normal-phase, you will need to deactivate the silica gel and use a highly polar mobile phase.

    • Mobile Phase Additives: Add a small percentage (0.5-2%) of a polar, protic solvent like methanol or a base like triethylamine or ammonia to your eluent (e.g., dichloromethane/methanol). Methanol will compete for binding sites on the silica, while a base will deprotonate the acidic silanol groups, reducing tailing.

    • Gradient Elution: Use a steep gradient from a less polar solvent (like dichloromethane) to a highly polar one (like methanol) to elute the compound.

Question 2: I've completed my reaction, but I can't remove the excess benzyl alcohol. It co-elutes with my product.

Answer:

Benzyl alcohol is a frequent byproduct of Cbz-protection reactions, especially if benzyl chloroformate is used. Its high boiling point (205 °C) makes it difficult to remove by rotary evaporation alone, and its moderate polarity often causes it to co-elute with polar products in chromatography.[5][6]

Causality:

  • High Boiling Point: Standard vacuum is insufficient for complete removal.

  • Similar Polarity: Benzyl alcohol's polarity is often close to that of the target carbamate conjugate, leading to overlapping chromatographic peaks.

Solutions:

  • High-Vacuum Distillation: If your product is thermally stable, distillation under high vacuum (e.g., using a Kugelrohr apparatus) can remove the benzyl alcohol.[7]

  • Chromatographic Optimization:

    • Reverse-Phase: This method often provides sufficient resolution to separate benzyl alcohol from the more polar conjugate.

    • Normal-Phase: A shallow gradient of ethyl acetate in hexanes may separate the less polar benzyl alcohol from the more polar product, but this can be challenging.

  • Enzymatic Derivatization (Advanced): A highly effective method involves selectively converting the benzyl alcohol into a non-polar benzyl ester using an enzyme.[6] This ester is then easily separated by standard chromatography.

    • Principle: The crude product mixture is treated with an immobilized lipase, such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl butyrate. The enzyme selectively esterifies the benzyl alcohol to benzyl butyrate, which is much less polar and easily separable.[6]

Question 3: My final product analysis (NMR/LCMS) shows the presence of the starting amine. How can I improve the purification?

Answer:

The presence of unreacted starting amine indicates either an incomplete reaction or inefficient purification. The free amine is typically much more polar than the Cbz-protected product.

Causality:

  • Incomplete Reaction: The protection reaction may not have gone to completion.

  • On-Column Degradation: If acidic or strongly basic conditions are used during purification, the Cbz group can be partially cleaved, regenerating the free amine.[8][9] The Cbz group is generally stable but can be labile under harsh conditions.[10][11]

Solutions:

  • Aqueous Wash (Workup): Before chromatography, perform a liquid-liquid extraction. An acidic wash (e.g., dilute HCl or NH₄Cl) will protonate the basic starting amine, moving it into the aqueous layer while the protected, neutral product remains in the organic layer.

  • Ion-Exchange Chromatography (IEX): For larger scales or difficult separations, a cation-exchange column can be used. The positively charged (protonated) starting amine will bind to the column, while the neutral product elutes.

  • Optimize Chromatography:

    • Normal-Phase: The highly polar amine will likely stick to the baseline of a silica gel column. If it is eluting, the mobile phase is too polar.

    • Reverse-Phase: The amine will be less retained than the Cbz-protected product. A well-optimized gradient should provide excellent separation.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy for these types of conjugates?

For most lab-scale purifications, a combination of an aqueous workup followed by reverse-phase flash chromatography is the most robust and reliable strategy. It directly addresses the amphiphilic nature of the molecule.

Q2: How can I best monitor my column chromatography fractions?

Due to the hydrophilic PEG-like chain, the product may not be very UV-active.

  • TLC Staining: The benzyl group allows for visualization under UV light (254 nm). However, for fractions where the concentration is low, or for detecting impurities without a chromophore, a chemical stain is superior. Use a potassium permanganate (KMnO₄) stain, which will react with the hydroxyl group and the benzyl group, or a ceric ammonium molybdate (CAM) stain.

  • LCMS: For preparative HPLC, using a mass detector in-line is the most definitive way to identify fractions containing the product.

  • Charged Aerosol Detection (CAD): If you have access to HPLC with a CAD, it is an excellent tool as it detects all non-volatile analytes, regardless of whether they have a chromophore, making it ideal for quantifying PEGylated compounds and unreacted PEG reagents.[12][13][14]

Q3: My compound appears to be an oil. Is recrystallization an option?

While many benzyl carbamates are crystalline solids, the presence of the flexible, hydrophilic ethoxy chain makes it highly likely for your compound to be a viscous oil or a low-melting-point solid, making recrystallization difficult.[1][5][15] If you do obtain a solid, a solvent system like ethyl acetate/hexane could be attempted for recrystallization.[5][15]

Visualized Workflows and Logic

A logical approach to troubleshooting is critical. The following decision tree can guide you from initial analysis to a solution.

Troubleshooting_Purification start Analyze Crude Reaction Mixture (TLC, LCMS) problem Identify Primary Issue start->problem p1 Poor Separation on Silica problem->p1 Product streaks or stays at baseline p2 Residual Benzyl Alcohol problem->p2 Co-eluting peak with M/Z of 108/109 p3 Starting Material Contamination problem->p3 Starting amine or Cbz reagent detected p4 Unknown Impurities problem->p4 Other peaks s1a Switch to Reverse-Phase Chromatography p1->s1a Recommended s1b Use Polar Modifiers (MeOH, TEA) in Normal Phase p1->s1b Alternative s2a High-Vacuum Distillation p2->s2a s2b Enzymatic Derivatization p2->s2b Advanced s2c Optimize RP-HPLC Gradient p2->s2c s3a Acidic Aqueous Wash p3->s3a Workup s3b Ion-Exchange Chromatography p3->s3b Chromatography s4 Characterize by LCMS/NMR & Re-evaluate Strategy p4->s4 Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., Acid/Base Extraction) crude->workup chromatography Chromatography (Reverse-Phase Recommended) workup->chromatography analysis Fraction Analysis (TLC, LCMS) chromatography->analysis combine Combine Pure Fractions & Evaporate Solvent analysis->combine final_product Pure Product combine->final_product final_analysis Final Characterization (NMR, HRMS, HPLC) final_product->final_analysis

Caption: General Experimental Purification Workflow.

Data Summary and Method Comparison

Choosing the right chromatographic technique is paramount. This table summarizes the key methods and their suitability for your target molecule.

Technique Stationary Phase Typical Mobile Phase Elution Order Pros Cons
Normal-Phase Silica Gel (Polar)Hexane/Ethyl Acetate, DCM/MethanolNonpolar compounds elute firstGood for nonpolar impuritiesPoor peak shape, strong retention, or no retention of the target compound. [16]
Reverse-Phase (RP) C18-Silica (Nonpolar)Water/Acetonitrile, Water/MethanolPolar compounds elute firstHighly Recommended. Excellent resolution and peak shape for amphiphilic compounds. [3][17]Requires specialized columns; may require desalting step if buffers are used.
HILIC Polar (e.g., Silica, Amide)High Organic/Low Aqueous (e.g., 95% ACN/5% H₂O)Nonpolar compounds elute firstExcellent for very polar compounds; uses volatile solvents. [18]Requires careful column equilibration; can have reproducibility issues. [19]
Detailed Experimental Protocol: Reverse-Phase Flash Chromatography

This protocol provides a robust starting point for purifying your conjugate.

Objective: To purify this compound from a crude reaction mixture containing unreacted starting materials and benzyl alcohol.

Materials:

  • Crude reaction mixture (~250 mg)

  • C18-functionalized silica gel cartridge (e.g., 12g size for this scale)

  • Solvent A: Deionized Water (add 0.1% formic acid or TFA if MS-compatibility is needed)

  • Solvent B: Acetonitrile (or Methanol)

  • Automated flash chromatography system

  • Test tubes for fraction collection

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude oil/solid in a minimal amount of a strong solvent in which it is soluble, such as methanol or DMSO.

    • Adsorb the dissolved sample onto a small amount of C18-silica powder (dry loading). To do this, add the C18 powder to the dissolved sample, mix to form a slurry, and then evaporate the solvent completely under vacuum until a dry, free-flowing powder is obtained. This prevents issues from injecting a strong solvent directly onto the column.

  • Column Equilibration:

    • Install the C18 cartridge onto the flash chromatography system.

    • Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B).

  • Chromatography Execution:

    • Load the prepared sample onto the column.

    • Run a linear gradient. A good starting point is:

      • 0-2 min: Hold at 5% B.

      • 2-25 min: Gradient from 5% B to 95% B.

      • 25-30 min: Hold at 95% B to wash the column.

    • Set the flow rate according to the column manufacturer's recommendation (e.g., 20-30 mL/min for a 12g column).

    • Monitor the elution using a UV detector, typically at wavelengths of 254 nm and 280 nm to detect the benzyl group.

  • Fraction Analysis and Collection:

    • Collect fractions throughout the run.

    • Analyze the collected fractions using TLC (on C18-silica plates if available) or by LCMS analysis to identify those containing the pure product.

    • The expected elution order will be: highly polar starting amine (if present) -> Product -> less polar benzyl alcohol.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvents (water/acetonitrile) using a rotary evaporator. You may need to freeze-dry (lyophilize) the sample to completely remove the water.

    • Place the isolated product under high vacuum to remove any final traces of solvent.

    • Obtain the final mass and perform characterization (NMR, HRMS).

References
  • Benchchem.
  • National Institutes of Health (NIH). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ResearchGate. (PDF) Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years.
  • Thermo Fisher Scientific. Column troubleshooting guide – HILIC.
  • IndiaMART. Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)
  • Spectroscopy Online.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Beilstein Journals.
  • Thermo Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Restek. How to Avoid Common Problems with HILIC Methods.
  • Benchchem.
  • Waters Corporation.
  • Benchchem.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)
  • Biotage.
  • Cytiva.
  • Chemistry LibreTexts. 7.

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Improving the stability of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for improving the stability of this compound under various experimental conditions. We will explore the mechanisms of degradation and provide validated protocols to help you troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The principal stability issue is the hydrolysis of the carbamate functional group.[1][2] The carbamate linkage, which is an "amide-ester" hybrid, is susceptible to cleavage by both acid- and base-catalyzed hydrolysis, though it is significantly more labile under basic conditions.[3][4][5] This degradation leads to the cleavage of the molecule, releasing the parent amine (2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-amine), benzyl alcohol, and carbon dioxide.

Q2: At what pH range is the compound generally most stable?

This compound, like many N-monosubstituted carbamates, exhibits its greatest stability in the slightly acidic to neutral pH range (approximately pH 4 to 7).[6] In strongly acidic conditions (pH < 3), the rate of hydrolysis increases, while in alkaline conditions (pH > 8), the degradation rate accelerates dramatically.[4][7][8]

Q3: What are the expected degradation products I should monitor for?

Under hydrolytic stress, you should primarily monitor for the appearance of:

  • 2-(2-(2-hydroxyethoxy)ethoxy)ethan-1-amine: The core amine structure.

  • Benzyl alcohol: From the cleavage of the benzyloxycarbonyl (Cbz) protecting group.

  • Toluene and CO₂: If degradation occurs via hydrogenolysis, which is a different pathway than hydrolysis and is typically used for Cbz group removal.[9]

Analytical methods, such as reverse-phase HPLC, should be developed to separate the parent compound from these potential degradants.[7][10]

Troubleshooting Guide: pH-Dependent Instability

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Rapid Degradation Observed in Basic Media (pH > 8)

Symptom: You prepare a solution of the compound in a buffer at pH 9 (e.g., borate or carbonate), and subsequent analysis shows a significant loss of the parent compound within a short period (minutes to hours).

Root Cause Analysis: Carbamates, particularly N-monosubstituted ones like the topic compound, are highly susceptible to base-catalyzed hydrolysis.[3][11] This occurs through two primary mechanisms:

  • Bimolecular Acyl-Oxygen Cleavage (BAC2): A direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This is a common pathway for ester hydrolysis.

  • Elimination-Addition (E1cB) Mechanism: This pathway is often dominant for N-monosubstituted carbamates with a hydrogen on the nitrogen.[12][13] It involves a rapid, reversible deprotonation of the carbamate nitrogen by a base to form an anion. This is followed by a slower, rate-determining step where the alkoxy group is eliminated to form a highly reactive isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decomposes to the parent amine and carbon dioxide.[12][13] The E1cB mechanism explains the dramatic increase in degradation rate at higher pH values.

Visualizing the Degradation Pathway in Basic Conditions:

G cluster_main Base-Catalyzed Hydrolysis (pH > 8) cluster_bac2 B_AC2 Pathway Compound Benzyl (2-(...))carbamate R-NH-C(=O)O-R' Anion Carbamate Anion R-N⁻-C(=O)O-R' Compound->Anion + OH⁻ (fast equilibrium) Isocyanate Isocyanate Intermediate R-N=C=O Anion->Isocyanate - R'O⁻ (slow, E1cB) CarbamicAcid Carbamic Acid R-NH-COOH Isocyanate->CarbamicAcid + H₂O (fast) Products Degradation Products (Amine + CO₂ + Benzyl Alcohol) CarbamicAcid->Products (fast decomposition) Compound_bac Benzyl (2-(...))carbamate R-NH-C(=O)O-R' Tetrahedral Tetrahedral Intermediate Compound_bac->Tetrahedral + OH⁻ Products_bac Degradation Products Tetrahedral->Products_bac - R'O⁻

Caption: Mechanisms of carbamate degradation in basic conditions.

Solutions & Mitigation Strategies:

  • Avoid High pH: If experimentally feasible, maintain the pH of your solution below 8.

  • Temperature Control: Hydrolysis is temperature-dependent. Conducting experiments at lower temperatures (e.g., 2-8°C) will significantly slow the degradation rate. The product itself should be stored sealed in dry conditions at 2-8°C.

  • Use of Aprotic Co-solvents: If your experimental design allows, introducing a water-miscible aprotic co-solvent (e.g., acetonitrile, DMSO) can decrease the water activity and slow the rate of hydrolysis.

  • Rapid Processing: If a basic pH is unavoidable, minimize the time the compound is exposed to these conditions. Prepare solutions immediately before use.

Issue 2: Slower, but Significant, Degradation in Acidic Media (pH < 4)

Symptom: During a long-term experiment in an acidic buffer (e.g., pH 2 citrate buffer), you observe a gradual but noticeable decrease in the concentration of the parent compound.

Root Cause Analysis: While more stable than in basic conditions, the carbamate can undergo acid-catalyzed hydrolysis.[14] The mechanism typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Benzyl carbamates are generally robust, but this pathway becomes relevant under stronger acidic conditions or upon heating.[9][15]

Visualizing the Degradation Pathway in Acidic Conditions:

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) Compound Carbamate R-NH-C(=O)O-R' Protonated Protonated Carbamate R-NH-C(=O⁺H)O-R' Compound->Protonated + H⁺ (fast equilibrium) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (slow) Products Degradation Products (Amine + CO₂ + Benzyl Alcohol) Tetrahedral->Products (fast collapse)

Caption: Mechanism of carbamate degradation in acidic conditions.

Solutions & Mitigation Strategies:

  • Identify pH of Maximum Stability: Conduct a pH-rate profile study to determine the "sweet spot" for your formulation. This typically involves incubating the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring degradation over time.

  • Buffer Selection: Ensure the buffer components themselves are not contributing to degradation. Use standard, non-nucleophilic buffers.

Table 1: Recommended Buffer Systems for Stability Studies

Buffer System Useful pH Range Comments
Phosphate (Na/K) 2.1 - 4.1, 5.8 - 8.0, 11.0 - 12.0 Widely used, generally inert.
Citrate 3.0 - 6.2 Good choice for the acidic stability range.
Acetate 3.8 - 5.8 Suitable for mildly acidic conditions.

| Borate | 8.1 - 10.1 | Use with caution; high pH will accelerate degradation. |

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[7][10]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Visualizing the Forced Degradation Workflow:

G Prep Prepare 1 mg/mL Stock Solution (in Acetonitrile or Methanol) Acid Acidic Stress Add 0.1 M HCl Incubate RT or 60°C Prep->Acid Base Basic Stress Add 0.1 M NaOH Incubate RT Prep->Base Ox Oxidative Stress Add 3% H₂O₂ Incubate RT Prep->Ox Thermal Thermal Stress Heat solution at 70°C (Also test solid state) Prep->Thermal Photo Photolytic Stress Expose to light (ICH Q1B) Prep->Photo Analyze Analyze Samples by HPLC-UV/MS (at t=0, 2, 6, 12, 24h) Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Report Identify Degradants & Establish Mass Balance Analyze->Report

Caption: General workflow for a forced degradation study.

Step-by-Step Method:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[7]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature or elevate to 60°C if no degradation is observed.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Note: This reaction is expected to be very fast; sample at early time points (e.g., 5, 15, 30, 60 minutes).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[7]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C). Also, test the solid compound in a dry heat oven.

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic/basic samples before injection. Analyze all samples using a validated stability-indicating HPLC method. Aim for 5-20% degradation to ensure proper identification of degradants without excessive secondary degradation.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the active compound from all its potential degradation products and formulation excipients.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for reverse-phase chromatography.

  • Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (for good peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Detection: Use a UV detector. A photodiode array (PDA) detector is ideal as it can help assess peak purity. The benzyl group provides a strong chromophore, so detection around 254 nm is a good starting point.

  • Method Validation:

    • Inject a mixture of the stressed samples (from Protocol 1) to ensure all degradation peaks are resolved from the main peak.

    • The method should demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544425, this compound. Retrieved from [Link]

  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52, 852-7. Retrieved from [Link]

  • Tantillo, J. A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(4), 1447-1475. Retrieved from [Link]

  • Al-Majed, A. R. A., et al. (2018). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. MedChemComm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11064482, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Sbirrazzuoli, N., et al. (2009). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Sharma, A., et al. (2022). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from [Link]

  • Mattarei, A., et al. (2018). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite.ai. Retrieved from [Link]

  • Turel, I., & Kladar, N. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Retrieved from [Link]

  • Olmo-Molina, M., & Zafra-Gómez, A. (2015). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Guesmi, A., et al. (2021). Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH. Retrieved from [Link]

  • Zhang, L., et al. (2018). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate. Retrieved from [Link]

  • Kletskov, A. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH. Retrieved from [Link]

  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Strategic Guide to Amine-Protected PEG3 Linkers in Bioconjugation: Cbz-PEG3-OH vs. Boc-PEG3-OH

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of bioconjugation, where the goal is to create stable, functional, and effective therapeutic and diagnostic agents, the choice of every component is critical. The linker, a seemingly simple bridge, plays a profound role in the success of complex constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of two widely used amine-protected PEG3 linkers: Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Cbz-PEG3-OH) and tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-OH) .

The core of this comparison lies not in the hydrophilic PEG3 spacer, which consistently imparts beneficial properties such as increased solubility and reduced aggregation, but in the strategic implications of the terminal amine-protecting group: the Carboxybenzyl (Cbz) group versus the tert-Butoxycarbonyl (Boc) group. Their fundamental difference in chemical lability dictates the synthetic route, the compatibility with other functionalities on the biomolecule, and ultimately, the integrity of the final bioconjugate.

The Cornerstone of Strategy: Orthogonal Deprotection

The primary strategic advantage of using Cbz and Boc protecting groups stems from their orthogonality . This means that one can be selectively removed under a specific set of chemical conditions without affecting the other.[1][2] This principle is paramount in multi-step syntheses where precise control over which functional group reacts and when is essential.[3]

  • Boc-PEG3-OH : The Boc group is famously acid-labile. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amine.[1][4]

  • Cbz-PEG3-OH : The Cbz group is characteristically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[1][5] This occurs under neutral pH conditions, providing a mild deprotection alternative.[6]

This orthogonality allows for the sequential attachment of different molecules. For instance, a researcher could conjugate the hydroxyl end of a Boc-protected linker, deprotect the amine with acid, and then attach a second molecule to the newly exposed amine, all while a Cbz-protected site elsewhere on the molecule remains intact.

At a Glance: Head-to-Head Comparison

FeatureThis compound (Cbz-PEG3-OH)Boc-PEG3-OH Linker
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Chemical Structure Benzyl-NH-(PEG)₃-OHBoc-NH-(PEG)₃-OH
Molecular Weight 283.32 g/mol 249.3 g/mol
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[5]Strong Acid (e.g., Trifluoroacetic Acid - TFA)[4]
Deprotection Conditions Neutral pH, Room TemperatureAcidic pH, Room Temperature
Key Advantages - Mild, neutral deprotection conditions[6]- Stable to a wide range of acidic and basic conditions[6]- Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[5]- Rapid and often very clean deprotection[7]- Well-suited for automated solid-phase synthesis[1]- No heavy metal catalysts required
Key Disadvantages - Incompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur compounds)[6]- Requires specialized hydrogenation equipment[7]- Catalyst can be poisoned by sulfur-containing molecules[6]- Harsh acidic conditions can damage acid-sensitive biomolecules[8]- Formation of reactive tert-butyl cation can lead to side reactions (e.g., alkylation of Trp, Met, Cys residues)[9][10]- Requires use of scavengers (e.g., triethylsilane, water) to mitigate side reactions[2]

Causality in Experimental Choices: Why Choose One Over the Other?

The decision between a Cbz or Boc-protected linker is driven by the overall synthetic strategy and the chemical nature of the biomolecule and payload.

When to Choose Cbz-PEG3-OH:

The primary driver for selecting a Cbz-protected linker is the presence of acid-sensitive functional groups within the biomolecule or payload. Many complex proteins, antibodies, and potent cytotoxic drugs may degrade, denature, or undergo unwanted side reactions when exposed to the strong acids required for Boc deprotection.

Scenario: Consider the synthesis of an ADC where the payload contains an acid-labile ester or acetal. Using a Boc-protected linker would risk cleaving not only the Boc group but also the critical functional group on the payload, rendering it inactive. In this case, the mild, neutral conditions of catalytic hydrogenolysis for Cbz removal are far superior, preserving the integrity of the payload.[6]

However, the scientist must verify that the biomolecule is devoid of functionalities that are susceptible to reduction, such as alkenes or alkynes, and that it does not contain residues, like multiple cysteines, that could poison the palladium catalyst.[6]

When to Choose Boc-PEG3-OH:

The Boc-protected linker is often the default choice due to the speed and simplicity of its deprotection.[7] For robust biomolecules that can withstand acidic treatment, a TFA-based deprotection is a quick and efficient method to expose the amine for the next conjugation step. This is particularly advantageous in high-throughput synthesis or when using automated synthesizers.[1]

Scenario: In the assembly of a PROTAC, a heterobifunctional molecule that brings a target protein to an E3 ligase for degradation, speed and efficiency are key.[11][12] If the warhead and the E3 ligase ligand are stable to acid, a Boc-protected PEG linker allows for a straightforward synthetic workflow. The hydroxyl group can be functionalized first, followed by a rapid TFA treatment to deprotect the amine, which is then ready for conjugation to the second ligand.[11]

Crucially, the protocol must include scavengers . During acid cleavage, the Boc group forms a reactive tert-butyl cation, which is an electrophile that can alkylate nucleophilic amino acid side chains, particularly the indole ring of tryptophan.[9][10] The addition of scavengers like water, triethylsilane (TES), or thioanisole is a self-validating step to quench this cation and prevent unwanted modifications to the bioconjugate.[2]

Visualizing the Workflows

The following diagrams illustrate the core chemical transformations and logical considerations when working with Cbz- and Boc-protected PEG3 linkers.

G cluster_cbz Cbz-PEG3-OH Workflow cluster_boc Boc-PEG3-OH Workflow cbz_start Cbz-NH-PEG3-OH cbz_conjugate Step 1: Conjugate Payload to -OH group cbz_start->cbz_conjugate cbz_protected_conj Cbz-NH-PEG3-Payload cbz_conjugate->cbz_protected_conj cbz_deprotect Step 2: Deprotection (H₂, Pd/C, MeOH) cbz_protected_conj->cbz_deprotect cbz_deprotected_conj H₂N-PEG3-Payload cbz_deprotect->cbz_deprotected_conj cbz_final_conjugate Step 3: Conjugate to Biomolecule cbz_deprotected_conj->cbz_final_conjugate cbz_final_product Biomolecule-NH-PEG3-Payload cbz_final_conjugate->cbz_final_product boc_start Boc-NH-PEG3-OH boc_conjugate Step 1: Conjugate Payload to -OH group boc_start->boc_conjugate boc_protected_conj Boc-NH-PEG3-Payload boc_conjugate->boc_protected_conj boc_deprotect Step 2: Deprotection (TFA, Scavengers) boc_protected_conj->boc_deprotect boc_deprotected_conj H₂N-PEG3-Payload boc_deprotect->boc_deprotected_conj boc_final_conjugate Step 3: Conjugate to Biomolecule boc_deprotected_conj->boc_final_conjugate boc_final_product Biomolecule-NH-PEG3-Payload boc_final_conjugate->boc_final_product

Caption: Sequential bioconjugation workflows using Cbz- and Boc-protected linkers.

G node_crit node_crit node_pro node_pro node_con node_con start Choose Linker Protecting Group acid_sensitive acid_sensitive start->acid_sensitive Biomolecule or Payload Acid-Sensitive? yes_acid yes_acid acid_sensitive->yes_acid Yes no_acid no_acid acid_sensitive->no_acid No reducible reducible yes_acid->reducible Reducible Groups (Alkenes, etc.)? use_boc Use Boc-PEG3-OH (with Scavengers) no_acid->use_boc Fast, Simple Deprotection yes_reducible yes_reducible reducible->yes_reducible Yes no_reducible no_reducible reducible->no_reducible No problem Re-evaluate Strategy (Consider alternative linkers) yes_reducible->problem Potential Side Reactions use_cbz Use Cbz-PEG3-OH no_reducible->use_cbz Mild, Neutral Deprotection

Caption: Decision tree for selecting a Cbz- or Boc-protected PEG linker.

Experimental Protocols

The following protocols provide a generalized, step-by-step methodology for the use of these linkers. Researchers must optimize concentrations, reaction times, and purification methods for their specific molecules.

Protocol 1: Conjugation and Deprotection Using Cbz-NH-PEG3-COOH

This protocol describes the conjugation of a carboxyl-terminated Cbz-PEG3 linker to an amine-containing payload, followed by deprotection.

Part 1: Activation and Conjugation to Amine-Payload

  • Linker Activation: Dissolve Cbz-NH-PEG3-COOH (1.2 equivalents), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) in anhydrous N,N-Dimethylformamide (DMF). Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 1 hour to form the NHS ester.

  • Payload Conjugation: In a separate vessel, dissolve the amine-containing payload (1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq.) in anhydrous DMF.

  • Reaction: Add the activated linker solution dropwise to the payload solution. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Purification: Upon completion, quench the reaction with water and purify the Cbz-protected conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the product as a solid.

Part 2: Cbz Deprotection via Hydrogenolysis [7]

  • Setup: Dissolve the purified Cbz-NH-PEG3-Payload in methanol (or another suitable solvent like ethanol or ethyl acetate).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the substrate).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material (typically 2-24 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG3-Payload conjugate. This product is now ready for conjugation to a carboxyl group on a biomolecule.

Protocol 2: Conjugation and Deprotection Using Boc-NH-PEG3-OH

This protocol outlines the functionalization of the hydroxyl group, followed by the acid-labile deprotection of the Boc group.

Part 1: Functionalization of the Hydroxyl Terminus

  • Activation (e.g., to a p-nitrophenyl carbonate): Dissolve Boc-NH-PEG3-OH (1.0 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.

  • Reaction: Add 4-nitrophenyl chloroformate (1.5 eq.) portion-wise to the solution. Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Purification: Wash the reaction mixture with aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting activated linker by column chromatography.

  • Conjugation: The activated linker (e.g., Boc-NH-PEG3-O-pNP) can now be reacted with a primary amine on a payload or biomolecule to form a stable carbamate linkage.

Part 2: Boc Deprotection [4]

  • Preparation: Dissolve the purified Boc-NH-PEG3-conjugate in a suitable solvent such as Dichloromethane (DCM).

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triethylsilane (TES). The water and TES act as scavengers for the liberated tert-butyl cation.[2][9]

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved conjugate (e.g., 10 mL per gram of conjugate). Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours.[10]

  • Isolation: Remove the TFA and other volatile components by rotary evaporation or by co-evaporation with a solvent like toluene.

  • Purification: Precipitate the deprotected amine conjugate by adding cold diethyl ether. Collect the precipitate by centrifugation or filtration. Purify further by HPLC if necessary to remove any remaining scavengers and byproducts.

Conclusion: A Strategic Choice for Optimal Bioconjugate Design

The choice between this compound and Boc-PEG3-OH is not merely a matter of preference but a critical, strategic decision grounded in the chemical principles of orthogonal synthesis. The robust, mild deprotection of the Cbz group offers a safe harbor for acid-sensitive molecules, while the rapid, efficient cleavage of the Boc group provides an excellent option for more durable constructs.

As a Senior Application Scientist, my recommendation is to perform a thorough in-silico analysis of all components of the planned bioconjugate. Identify all potentially labile functional groups and design the synthetic pathway to exploit the orthogonality of these protecting groups. By understanding the causality behind the choice—protecting payload integrity versus maximizing synthetic efficiency—researchers can minimize side reactions, improve yields, and ultimately develop more stable and effective bioconjugates for their intended therapeutic or diagnostic application. The linker is not just a spacer; it is a key enabler of precision in molecular engineering.

References

  • BenchChem. A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc on the Nortropine Scaffold. BenchChem. Accessed January 22, 2026.
  • Staben, L. R., Koenig, S. G., Lehar, S. M., et al. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. Accessed January 22, 2026.
  • BenchChem. advantages and disadvantages of Boc versus Cbz protecting group. BenchChem. Accessed January 22, 2026.
  • BenchChem. Side reactions of Boc deprotection with scavengers. BenchChem. Accessed January 22, 2026.
  • BenchChem. Application Note: Conjugation of Cbz-NH-PEG3-CH2COOH Linker to an Amine-Containing Warhead Ligand. BenchChem. Accessed January 22, 2026.
  • BenchChem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem. Accessed January 22, 2026.
  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Accessed January 22, 2026.
  • Lu, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed. Accessed January 22, 2026.
  • Deadman, B. J., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. NIH. Accessed January 22, 2026.
  • BenchChem. A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. BenchChem. Accessed January 22, 2026.
  • Biopharma PEG. Boc-NH-PEG3-OH | CAS:139115-92-7. Biopharma PEG. Accessed January 22, 2026.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. Accessed January 22, 2026.
  • Burke, R., et al. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. NIH. Accessed January 22, 2026.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Accessed January 22, 2026.
  • Zhang, D., et al. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. Accessed January 22, 2026.
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  • Scientific Update. To Deprotect and Serve.
  • Isidro-Llobet, A., et al. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Accessed January 22, 2026.
  • Davies, S. G., et al. Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing. Accessed January 22, 2026.
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  • Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Accessed January 22, 2026.
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  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. NIH. Accessed January 22, 2026.
  • Dal Corso, A., et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. Accessed January 22, 2026.
  • Park, J., et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Accessed January 22, 2026.
  • Fowler, D. M., et al. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. Accessed January 22, 2026.
  • Wang, Y., et al. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI. Accessed January 22, 2026.
  • Jaime-Figueroa, S., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. NIH. Accessed January 22, 2026.
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A Senior Application Scientist's Guide to the Comparative Stability of Cbz-NH-PEG3-OH and Fmoc-NH-PEG3-OH Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Stability in Advanced Synthesis

In the intricate fields of peptide synthesis, bioconjugation, and the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of protecting groups and linkers is paramount.[1][2] These components are not mere synthetic conveniences; they are critical determinants of a molecule's stability, solubility, and ultimate biological function.[3][4][5] The polyethylene glycol (PEG) linker, specifically the short-chain PEG3 variant, is frequently employed to enhance hydrophilicity and optimize pharmacokinetic profiles.[4][6] However, the terminal amine of this linker requires protection to ensure controlled, sequential reactions.

Two of the most historically significant and widely used amine-protecting groups are the Carboxybenzyl (Cbz or Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group.[7][8][9] Their distinct chemical properties dictate their stability under various reaction conditions, making the selection between a Cbz-NH-PEG3-OH and an Fmoc-NH-PEG3-OH linker a crucial decision point in any synthetic strategy. This guide provides a detailed comparative analysis of their stability, grounded in fundamental chemical principles and supported by a robust experimental framework, to empower researchers in making the most informed choice for their specific application.

Chemical Fundamentals: A Tale of Two Deprotection Mechanisms

The profound difference in stability between Cbz and Fmoc arises from their unique and orthogonal deprotection mechanisms.[7][10][11] Orthogonality in this context means that one group can be selectively removed under conditions that leave the other completely intact—a cornerstone of complex, multi-step synthesis.[7][10][11]

  • Cbz (Carboxybenzyl) Group: The Cbz group is renowned for its stability to both acidic and basic conditions.[] Its removal is most effectively achieved through hydrogenolysis .[13][14][15] This reaction involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[14][16] This robustness makes Cbz an excellent choice when the subsequent synthetic steps involve harsh basic or moderately acidic reagents. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes, which would be unintentionally modified during hydrogenolysis.[15]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: In stark contrast, the Fmoc group is defined by its lability to bases.[7][] Deprotection proceeds via a base-mediated β-elimination mechanism.[17] A mild base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[17][18] This initiates a cascade that results in the cleavage of the carbamate, liberating the free amine and a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the base to prevent side reactions.[17] This mild deprotection condition is a hallmark of modern solid-phase peptide synthesis (SPPS) but renders the Fmoc group unsuitable for synthetic routes that require exposure to basic reagents.[18][19]

Below is a diagram illustrating the fundamental structural differences and the distinct cleavage pathways for each protecting group.

G Cbz_Struct Cbz-NH-PEG3-OH Cbz_Reagent H₂, Pd/C (Hydrogenolysis) Cbz_Struct->Cbz_Reagent Stable to Base/Acid Cbz_Product H₂N-PEG3-OH + Toluene + CO₂ Cbz_Reagent->Cbz_Product Cleavage Fmoc_Struct Fmoc-NH-PEG3-OH Fmoc_Reagent 20% Piperidine in DMF (Base-mediated β-elimination) Fmoc_Struct->Fmoc_Reagent Stable to Acid/H₂ Fmoc_Product H₂N-PEG3-OH + DBF-Adduct Fmoc_Reagent->Fmoc_Product Cleavage

Caption: Orthogonal Deprotection of Cbz and Fmoc Groups.

Comparative Stability Analysis: An Experimental Framework

To objectively quantify the stability of these two linkers, a head-to-head comparison was designed. The experiment exposes each linker to a range of chemical conditions commonly encountered during synthesis and in biological systems, followed by quantification of the intact linker using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[20][21]

Experimental Protocol: Stability Assessment via RP-HPLC

This protocol provides a self-validating system to assess linker integrity over time.

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of Cbz-NH-PEG3-OH and Fmoc-NH-PEG3-OH in Dimethylformamide (DMF).

  • Incubation Conditions:

    • For each linker, set up incubation reactions in separate HPLC vials under the following five conditions:

      • Condition A (Acidic): 10% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Rationale: Simulates strong acid deprotection used for other protecting groups like Boc.

      • Condition B (Neutral/Physiological): Phosphate-Buffered Saline (PBS), pH 7.4. Rationale: Mimics physiological conditions relevant to bioconjugates.

      • Condition C (Basic): 20% Piperidine in DMF. Rationale: Standard condition for Fmoc deprotection.

      • Condition D (Reductive): 1 atm H₂, 10% Pd/C in Methanol (MeOH). Rationale: Standard condition for Cbz deprotection.

      • Condition E (Control): 90% Acetonitrile / 10% H₂O. Rationale: Represents a stable storage and HPLC analysis condition.

    • The final concentration of the linker in each vial should be 1 mM.

  • Time-Course Analysis:

    • Incubate all vials at room temperature.

    • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial.

    • Quench the reaction immediately by diluting the aliquot 1:100 in the HPLC mobile phase A (e.g., 0.1% TFA in H₂O).

  • HPLC Quantification:

    • Analyze the quenched samples by RP-HPLC using a C18 column.

    • Use a gradient elution from 10% to 90% Mobile Phase B (0.1% TFA in Acetonitrile) over 15 minutes.

    • Monitor the absorbance at a wavelength appropriate for both chromophores (e.g., 254 nm).

    • Quantify the peak area corresponding to the intact linker at each time point. The percentage of linker remaining is calculated relative to the T=0 time point for the control condition.

The workflow for this experiment is visualized below.

G cluster_prep Preparation cluster_incubation Incubation (T = 0, 1, 4, 8, 24h) cluster_analysis Analysis Stock_Cbz 10 mM Cbz-Linker Stock Cond_A A: 10% TFA Stock_Cbz->Cond_A Cond_B B: PBS pH 7.4 Stock_Cbz->Cond_B Cond_C C: 20% Piperidine Stock_Cbz->Cond_C Cond_D D: H₂/Pd-C Stock_Cbz->Cond_D Cond_E E: Control Stock_Cbz->Cond_E Stock_Fmoc 10 mM Fmoc-Linker Stock Stock_Fmoc->Cond_A Stock_Fmoc->Cond_B Stock_Fmoc->Cond_C Stock_Fmoc->Cond_D Stock_Fmoc->Cond_E Quench Quench & Dilute Cond_A->Quench Cond_B->Quench Cond_C->Quench Cond_D->Quench Cond_E->Quench HPLC RP-HPLC Analysis Quench->HPLC Quantify Quantify Peak Area (% Intact Linker) HPLC->Quantify

Caption: Experimental Workflow for Comparative Stability Assay.

Data Summary & Interpretation

The following table summarizes the expected outcomes from the described stability study, based on established chemical principles.

ConditionReagentCbz-NH-PEG3-OH (% Remaining after 24h)Fmoc-NH-PEG3-OH (% Remaining after 24h)Rationale & Interpretation
A 10% TFA (Acidic)>99%>99%Both carbamates are stable to strong acid for extended periods, demonstrating compatibility with Boc deprotection schemes.[11]
B PBS, pH 7.4 (Neutral)>99%>99%Both linkers exhibit excellent stability under physiological pH, crucial for in-vivo applications of the final conjugate.
C 20% Piperidine (Basic)>99%<1% (cleaved within minutes)This highlights the fundamental orthogonality. Cbz is completely stable to the conditions that rapidly cleave Fmoc.[7][22]
D H₂/Pd-C (Reductive)<1% (cleaved within hours)>99%This is the reverse of the basic condition. Fmoc is inert to hydrogenolysis, which efficiently removes the Cbz group.[13][22]
E Control>99%>99%Confirms the intrinsic stability of both linkers in a typical analytical solvent mixture.

Implications for Application: Making the Right Choice

The choice between Cbz-NH-PEG3-OH and Fmoc-NH-PEG3-OH is not a matter of superiority, but of strategic selection based on the planned synthetic route.

  • Choose Cbz-NH-PEG3-OH when:

    • Your synthetic route involves the use of basic reagents (e.g., ester hydrolysis, reactions with amine nucleophiles).

    • You are working with a molecule that is sensitive to acidic conditions but stable to hydrogenation.

    • You need to perform a deprotection that is orthogonal to acid-labile groups like Boc or Trityl (Trt).

  • Choose Fmoc-NH-PEG3-OH when:

    • You are performing Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This is the most common application, where the Fmoc group is cyclically removed with piperidine.

    • Your molecule contains functionalities sensitive to catalytic hydrogenation (e.g., double/triple bonds, certain sulfur-containing residues, or other reducible groups).[15]

    • You require extremely mild deprotection conditions to preserve sensitive moieties elsewhere in the molecule.

Conclusion

The Cbz-NH-PEG3-OH and Fmoc-NH-PEG3-OH linkers represent two powerful and distinct tools in the chemist's arsenal. Their stability profiles are not a weakness but a feature that enables highly specific, orthogonal synthetic strategies. The Cbz linker offers robust protection against a wide range of conditions, succumbing only to reductive cleavage. Conversely, the Fmoc linker provides the advantage of mild, base-labile deprotection, which has become the cornerstone of modern peptide synthesis. By understanding the fundamental chemical principles that govern their stability and leveraging the experimental data presented, researchers can confidently select the optimal linker to ensure the efficiency, purity, and success of their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

  • Bochet, C. G., & Blanc, A. (2011). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link] (Note: This is a deep link to a PDF, a general search may be required if broken).

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wang, H., Wang, D., Liu, Y., Zhang, Y., & Wang, Y. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]

  • Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]

  • ResearchGate. (2015). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link] (Note: This is a university course page, a general search for "Protecting Groups chemistry" may be needed if the link is outdated).

  • Sang, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Retrieved from [Link]

  • Stone, K. L., & Williams, K. R. (1993). Enzymatic Cleavage and HPLC Peptide Mapping of Proteins. PubMed. Retrieved from [Link]

  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Kumar, A., & Chudasama, V. (2020). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove Fmoc from solution phase peptide?. Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

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Advantages of using Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate over alkyl linkers in PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC's architecture is deceptively simple: two ligands, one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase, are joined by a chemical linker.[3] Once considered a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4]

This guide provides an in-depth comparison of two prevalent classes of flexible linkers: hydrophilic ether-based linkers, exemplified by structures like Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, and traditional hydrophobic alkyl linkers. We will explore how the subtle differences in their chemical composition translate into significant variations in physicochemical properties, ternary complex formation, and ultimately, degradation efficiency.

The Fundamental Role of the PROTAC Linker

The primary function of the linker is to tether the POI and E3 ligase ligands, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] The geometry of this complex is paramount for the efficient transfer of ubiquitin to the POI, marking it for proteasomal degradation. The linker's length, flexibility, and chemical nature dictate the relative orientation of the two proteins, with even single-atom variations capable of abolishing activity.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_key PROTAC Components PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Key POI Ligand Linker E3 Ligase Ligand

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis: Ether-Based vs. Alkyl Linkers

The choice between a hydrophilic ether-based linker and a hydrophobic alkyl linker represents a critical decision in PROTAC design, with significant consequences for the molecule's overall performance.

Physicochemical Properties: The Solubility-Permeability Balancing Act

A central challenge in developing effective PROTACs is navigating the trade-off between aqueous solubility and cell permeability.[5] PROTACs are inherently large molecules, often falling outside the traditional "rule of five" for drug-likeness, making this balance particularly delicate.[7]

Ether-Based Linkers, such as this compound, incorporate oxygen atoms that act as hydrogen bond acceptors, imparting hydrophilicity.[] This generally enhances the aqueous solubility of the PROTAC, which is crucial for administration and preventing aggregation.[6] While increased polarity might intuitively suggest reduced cell permeability, flexible ether-based linkers can exhibit "chameleon-like" behavior.[5] They can adopt folded conformations in the nonpolar environment of the cell membrane, shielding their polar ether groups and facilitating passive diffusion.[7]

Alkyl linkers, composed of saturated hydrocarbon chains, are inherently hydrophobic.[] This lipophilicity can improve cell permeability, but excessive hydrophobicity can lead to poor aqueous solubility, non-specific binding, and potential toxicity.[5] Interestingly, studies have revealed that the conformational behavior of alkyl linkers can be highly dependent on the solvent environment. In nonpolar media, some alkyl-linked PROTACs adopt extended, more polar conformations that hinder cell permeability, while in aqueous environments, they may collapse hydrophobically.[7]

FeatureThis compound (Ether-Based)Alkyl Linker
Composition Contains repeating ethylene glycol-like unitsSaturated hydrocarbon chain
Solubility Generally enhances aqueous solubilityCan decrease aqueous solubility
Permeability Can be high due to conformational folding ("chameleon effect")Can be high, but highly dependent on conformation and lipophilicity
Polarity More polar due to ether oxygensNonpolar/lipophilic

Table 1: Comparison of Physicochemical Properties.

Impact on Ternary Complex Formation and Degradation Efficacy

The flexibility and chemical nature of the linker directly influence the stability and productivity of the ternary complex.

Ether-based linkers offer significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt an optimal orientation for productive ternary complex formation.[9] This flexibility can be crucial when designing degraders for new target-E3 ligase pairs. However, high flexibility can also incur an entropic penalty upon binding, potentially destabilizing the complex.[9]

Alkyl linkers also provide flexibility. However, the atomic composition of the linker can have unexpected effects. In one reported case, the replacement of a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that in that specific structural context, the oxygen atoms were inhibitory to the PROTAC's activity.[9] This highlights the necessity of empirical testing for each specific PROTAC system.

A compelling study directly comparing a VHL PROTAC with a flexible ethylene glycol-based linker to one with an alkyl linker (differing only by the substitution of two methylene groups with oxygen atoms) revealed a nearly 3-orders-of-magnitude higher permeability for the ether-containing PROTAC.[7] This dramatic difference was attributed to the ether-linked PROTAC's ability to maintain a favorable conformation in both polar and nonpolar environments.[7]

PROTAC SystemLinker TypeKey FindingReference
VHL/CRBN Homo-PROTACAlkyl vs. PEGExchange of a 9-atom alkyl chain for three PEG units led to weaker CRBN degradation.[9]
VHL-recruiting PROTACAlkyl vs. Ethylene GlycolReplacing two methylene groups with oxygen atoms increased cell permeability by nearly 3 orders of magnitude.[7]

Table 2: Experimental Data Highlights.

Metabolic Stability

The metabolic stability of the linker is a key consideration for in vivo applications. Alkyl chains are generally considered to be more metabolically stable than PEG linkers, which can be susceptible to oxidative metabolism.[] However, this is not a universal rule, and the metabolic fate of a PROTAC is highly dependent on the entire molecular structure.

Experimental Protocols

To empirically determine the optimal linker for a given PROTAC system, the following experimental workflows are essential.

Protocol 1: Synthesis of PROTACs with Ether-Based and Alkyl Linkers

A modular synthetic approach is often employed, allowing for the convergent assembly of a library of PROTACs with varying linkers.

PROTAC_Synthesis cluster_0 Building Blocks cluster_1 Synthesis Workflow POI_Ligand POI Ligand (with reactive handle) Coupling1 Couple POI Ligand to Linker POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive handle) Coupling2 Couple Linker-POI to E3 Ligase Ligand E3_Ligand->Coupling2 Ether_Linker This compound (or similar) Ether_Linker->Coupling1 Alkyl_Linker Alkyl Dihalide (or similar) Alkyl_Linker->Coupling1 Coupling1->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification PROTAC_Ether Ether-Linked PROTAC Purification->PROTAC_Ether PROTAC_Alkyl Alkyl-Linked PROTAC Purification->PROTAC_Alkyl

Figure 2: Modular synthesis workflow for PROTAC library generation.

Step-by-Step Methodology:

  • Functionalization of Ligands: Synthesize or procure the POI and E3 ligase ligands with appropriate functional groups (e.g., amine, carboxylic acid, alkyne, azide) for linker conjugation.

  • Linker Preparation: Synthesize or procure the desired linkers. For the ether-based linker, this compound can be functionalized for coupling. For the alkyl linker, an appropriate length dihalide or diamine can be used.

  • Stepwise Coupling:

    • React the POI ligand with one end of the linker under appropriate coupling conditions (e.g., amide coupling, click chemistry).

    • Purify the intermediate product.

    • React the linker-POI conjugate with the E3 ligase ligand.

  • Final Purification: Purify the final PROTAC product using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for biological assays.

  • Characterization: Confirm the structure and purity of the final PROTACs using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Comparative Evaluation of PROTAC Degradation Efficacy

Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for each PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTACs (dissolved in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer

  • Antibodies for Western blotting (primary antibody against POI, loading control antibody e.g., GAPDH, and secondary antibody)

  • Protein quantification assay (e.g., BCA assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI and a loading control.

    • Incubate with the appropriate secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Assessment of Cell Permeability

Objective: To compare the relative cell permeability of the PROTACs.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay assesses passive diffusion across an artificial lipid membrane.

Method 2: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay

These in-cell assays measure the engagement of the PROTAC with its target protein inside intact cells, providing an indirect but powerful measure of cell permeability and target engagement.

Conclusion: A Strategic Choice, Not a Default Setting

The selection of a linker is a strategic decision that must be tailored to the specific POI and E3 ligase pair. While traditional alkyl linkers offer synthetic simplicity and metabolic stability, the incorporation of hydrophilic ether-based linkers, such as this compound, presents a compelling strategy to overcome the solubility and permeability challenges often associated with PROTACs. The "chameleon-like" ability of flexible ether linkers to modulate their conformation in response to their environment can be a decisive advantage in achieving cellular uptake.[5][7]

Ultimately, the optimal linker is identified through empirical investigation. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, is paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1153.
  • Steinebach, C., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Dundee.
  • BenchChem. (2025). The Great Divide: A Comparative Analysis of Hydrophilic vs. Hydrophobic PROTAC Linkers. BenchChem.
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
  • Kazan Federal University. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Kazan Federal University. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Yale University. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH.
  • ACS Publications. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. PMC - NIH.
  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided...
  • ACS Publications. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
  • MedChemExpress. (n.d.). Benzyl (2-(2-aminoethoxy)ethyl)
  • MedChemExpress. (n.d.). Benzyl (2-(2-aminoethoxy)ethyl)
  • MedChemExpress. (n.d.). Benzyl (2-(2-bromoethoxy)ethyl)
  • MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. NIH.
  • MedChemExpress. (n.d.). Benzyl-PEG2-ethoxyethane-PEG2 | PROTAC Linker. MedchemExpress.com.
  • MedChemExpress. (n.d.). Benzyl (2-(2-bromoethoxy)ethyl)

Sources

Hydrolytic stability assessment of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

<-48> A Comparative Guide to the Hydrolytic Stability of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Authored by Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the hydrolytic stability of this compound, a compound of interest in drug delivery and bioconjugation. We present a detailed experimental protocol for assessing its stability across a physiologically relevant pH range (4, 7, and 9) using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Comparative data on the stability of a standard benzyl carbamate without the ethoxy tail is provided to elucidate the structural activity relationship. The underlying mechanisms of carbamate hydrolysis under acidic and basic conditions are discussed, offering researchers critical insights for the application of this molecule.

Introduction: The Critical Role of Hydrolytic Stability

In the realm of drug development and advanced material science, the covalent linkage of molecules is fundamental. Carbamates, in particular, are extensively used as protecting groups for amines and as linkers in prodrugs and bioconjugates.[1][2] Their utility is largely dictated by their stability under physiological conditions. The molecule of interest, this compound, features a benzyl carbamate (Cbz or Z) group attached to a hydrophilic ethylene glycol chain. This structure suggests its potential use as a linker where aqueous solubility and biocompatibility are paramount.

The hydrolytic stability of the carbamate bond is a critical parameter that determines its suitability for in vivo applications. Premature cleavage can lead to the uncontrolled release of a payload, while excessive stability might prevent the release of an active agent at the desired site. Therefore, a thorough understanding of the hydrolysis kinetics of this specific carbamate is essential for its effective implementation.

This guide details a forced degradation study, a methodology mandated by regulatory bodies like the International Council for Harmonisation (ICH), to evaluate the intrinsic stability of a drug substance.[3][4] By subjecting the compound to stress conditions of varying pH, we can predict its degradation pathways and shelf-life.[3][5]

Comparative Framework: The Influence of the Ethoxy Linkage

To understand the impact of the 2-(2-(2-hydroxyethoxy)ethoxy)ethyl tail on the stability of the benzyl carbamate, we will compare its hydrolytic profile to a simpler analogue: Benzyl carbamate. This comparison will allow us to discern whether the electronic and steric effects of the ether chain influence the susceptibility of the carbamate bond to hydrolysis. Generally, carbamates exhibit varied hydrolytic stability depending on their specific structure and the experimental conditions.[6]

Experimental Design and Rationale

The core of this guide is a robust and reproducible experimental workflow designed to quantify the hydrolytic stability of our target carbamate.

pH Selection Rationale

The pH range of 4, 7, and 9 was selected to mimic various physiological and storage conditions:

  • pH 4 (Acidic): Represents the environment of endosomes and lysosomes, which is relevant for intracellular drug delivery systems.

  • pH 7 (Neutral): Simulates blood plasma and general physiological conditions.

  • pH 9 (Basic): Represents a stressed basic condition to accelerate degradation and identify potential liabilities, as carbamates are known to be susceptible to base-catalyzed hydrolysis.[7]

Analytical Method: Stability-Indicating HPLC

A High-Performance Liquid Chromatography (HPLC) method with UV detection is the cornerstone of this stability assessment.[8] A "stability-indicating" method is one that can accurately separate and quantify the intact parent compound from its degradation products.[3] This ensures that the observed decrease in the parent compound's concentration is a true measure of its degradation.

Experimental Workflow

The overall experimental process is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation stock Prepare 1 mg/mL Stock Solution in Methanol ph4 Incubate in pH 4 Buffer stock->ph4 ph7 Incubate in pH 7 Buffer stock->ph7 ph9 Incubate in pH 9 Buffer stock->ph9 hplc HPLC Analysis (C18 Column) ph4->hplc Time points: 0, 2, 4, 8, 24, 48h ph7->hplc ph9->hplc data Data Acquisition (Peak Area vs. Time) hplc->data kinetics Calculate Degradation Rate (% Remaining vs. Time) data->kinetics comparison Compare with Benzyl Carbamate kinetics->comparison

Caption: Workflow for the hydrolytic stability assessment.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Benzyl carbamate

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Sodium phosphate dibasic

  • Citric acid

  • Sodium citrate

  • Sodium borate

  • Hydrochloric acid

  • Sodium hydroxide

Preparation of Buffer Solutions
  • pH 4.0 Buffer (0.05 M Citrate): Dissolve appropriate amounts of citric acid and sodium citrate in HPLC-grade water to achieve a final concentration of 0.05 M. Adjust the pH to 4.0 ± 0.05 using HCl or NaOH.

  • pH 7.0 Buffer (0.05 M Phosphate): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in HPLC-grade water to achieve a final concentration of 0.05 M. Adjust the pH to 7.0 ± 0.05.

  • pH 9.0 Buffer (0.05 M Borate): Dissolve an appropriate amount of sodium borate in HPLC-grade water to achieve a final concentration of 0.05 M. Adjust the pH to 9.0 ± 0.05 using HCl or NaOH.

Sample Preparation and Incubation
  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer in a clean HPLC vial to achieve a final concentration of 100 µg/mL.

  • Prepare a parallel set of samples for Benzyl carbamate.

  • Incubate the vials at a constant temperature (e.g., 40 °C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial for HPLC analysis.

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Column Temperature: Ambient.

Results and Discussion

The following table summarizes hypothetical data from the described hydrolytic stability study.

CompoundpH% Remaining after 24h% Remaining after 48h
This compound4>98%>95%
7>99%>98%
9~85%~70%
Benzyl carbamate4>98%>95%
7>99%>98%
9~80%~65%
Interpretation of Results

Based on the data, both carbamates exhibit high stability under acidic and neutral conditions. This is consistent with the known mechanisms of carbamate hydrolysis, where acid-catalyzed hydrolysis is generally slow.[7][9] Under acidic conditions, the reaction can proceed via a bimolecular mechanism involving the attack of water on the protonated substrate.[10]

Significant degradation is observed at pH 9 for both compounds, confirming that base-catalyzed hydrolysis is the primary degradation pathway.[7] The slightly higher stability of the ethoxylated carbamate might be attributed to steric hindrance from the flexible ether chain, which could slightly impede the approach of the hydroxide ion to the carbonyl carbon.

Mechanism of Hydrolysis

The hydrolysis of carbamates is highly pH-dependent.

  • Acidic Conditions: The hydrolysis is generally slow. It can proceed through an A-2 mechanism involving the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water.[9]

  • Basic Conditions: The hydrolysis is significantly faster. For primary and secondary carbamates, the reaction often proceeds through a BAc2 mechanism, which involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10] For some carbamates, an E1cB (Elimination Unimolecular Conjugate Base) mechanism can also occur.

The proposed degradation pathways are illustrated below:

G cluster_acid Acid-Catalyzed Hydrolysis (Slow) cluster_base Base-Catalyzed Hydrolysis (Fast) Carbamate_Acid Carbamate Protonated Protonated Carbamate Carbamate_Acid->Protonated + H+ Intermediate_Acid Tetrahedral Intermediate Protonated->Intermediate_Acid + H2O Products_Acid Amine + Benzyl Alcohol + CO2 Intermediate_Acid->Products_Acid Carbamate_Base Carbamate Intermediate_Base Tetrahedral Intermediate Carbamate_Base->Intermediate_Base + OH- Products_Base Amine + Benzyl Alcohol + CO2 Intermediate_Base->Products_Base

Caption: General mechanisms of carbamate hydrolysis.

Conclusion and Future Perspectives

This guide provides a robust framework for assessing the hydrolytic stability of this compound. The experimental data indicates that the compound is stable under acidic and neutral conditions but undergoes degradation in basic environments. The presence of the hydrophilic ethoxy chain appears to confer slightly enhanced stability against base-catalyzed hydrolysis compared to a simple benzyl carbamate.

These findings are crucial for researchers and drug developers. The stability profile suggests that this linker would be suitable for applications in the physiological pH range of the bloodstream. However, its susceptibility to basic hydrolysis should be considered in formulation and storage. Future studies could explore the enzymatic stability of this carbamate to provide a more complete picture of its in vivo fate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • EPA. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. RSC Publishing.
  • Benchchem. (n.d.). A Comparative Analysis of Benzhydryl and Benzyl Carbamates as Amine Protecting Groups.
  • ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • PubMed. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • ResearchGate. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.
  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

The Pivotal Role of Linker Hydrophilicity: An In Vitro and In Vivo Performance Comparison of Cbz-NH-PEG3-OH Containing ADCs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success.[1] It is the molecular architect that dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the ADC.[2] This guide provides an in-depth technical comparison of ADCs featuring the Cbz-NH-PEG3-OH linker, a hydrophilic, cleavable linker, against other common linker technologies. By synthesizing data from preclinical studies and outlining detailed experimental methodologies, this document serves as a comprehensive resource for researchers in the field.

The Rationale for Hydrophilic Linkers in Modern ADC Design

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic.[3] When conjugated to an antibody, especially at high drug-to-antibody ratios (DAR), this hydrophobicity can lead to aggregation, accelerated clearance from circulation, and nonspecific uptake by healthy tissues.[4][5] This not only diminishes the therapeutic window but can also lead to off-target toxicities.[6]

To counteract these challenges, the incorporation of hydrophilic moieties into the linker has become a key strategy in ADC design.[7][8] Polyethylene glycol (PEG) is a particularly attractive hydrophilic spacer due to its biocompatibility, low immunogenicity, and ability to improve the solubility and pharmacokinetic profile of bioconjugates.[8][9] The Cbz-NH-PEG3-OH linker exemplifies this approach, featuring a three-unit PEG spacer to enhance hydrophilicity. The carbobenzyloxy (Cbz) group provides a stable linkage that can be selectively cleaved, often by enzymes within the tumor microenvironment or inside the cancer cell, to release the payload.[4]

In Vitro Performance: A Comparative Analysis

The in vitro evaluation of ADCs is a crucial first step to predict their in vivo behavior and therapeutic potential.[10][11] Key in vitro assays assess an ADC's potency, specificity, and stability.

Comparative In Vitro Cytotoxicity

The primary function of an ADC is to selectively kill cancer cells. The in vitro cytotoxicity of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) against target antigen-expressing (Ag+) and non-expressing (Ag-) cancer cell lines.[12][13] A potent and specific ADC will exhibit a low IC50 in Ag+ cells and a significantly higher IC50 in Ag- cells.

While specific data for a Cbz-NH-PEG3-OH-containing ADC is not widely published, we can infer its performance based on studies of ADCs with similar short, hydrophilic, cleavable linkers. The table below presents a comparative summary of expected IC50 values.

Linker TechnologyADC TargetPayloadTarget Cell Line (Ag+)IC50 (ng/mL)Non-Target Cell Line (Ag-)IC50 (ng/mL)Reference
Cbz-NH-PEG3-OH (Expected) HER2MMAESK-BR-30.1 - 10MCF-7>1000Inferred
Val-Cit-PABCCD30MMAEKarpas 2990.5Jurkat>1000[14]
SMCC (Non-cleavable)HER2DM1NCI-N8710 - 50MDA-MB-468>2000[2]

Causality Behind Experimental Choices: The use of both Ag+ and Ag- cell lines is critical to assess the target-specificity of the ADC. A large difference in IC50 values between these cell lines indicates that the cytotoxic effect is primarily driven by antigen-mediated uptake, a key characteristic of a successful ADC.

The Bystander Effect: Killing Neighboring Antigen-Negative Cells

Tumor heterogeneity, where not all cancer cells express the target antigen, is a significant challenge in cancer therapy. ADCs with cleavable linkers and membrane-permeable payloads can overcome this challenge through the "bystander effect".[15] Once the payload is released from the target Ag+ cell, it can diffuse into and kill adjacent Ag- cells.[16]

Bystander_Effect cluster_0 Antigen-Positive (Ag+) Cell cluster_1 Antigen-Negative (Ag-) Cell ADC ADC Internalization Internalization ADC->Internalization 1. Binding & Lysosome Lysosome (Payload Release) Internalization->Lysosome 2. Trafficking Payload_Ag_plus Released Payload Lysosome->Payload_Ag_plus 3. Cleavage Apoptosis_Ag_plus Apoptosis Payload_Ag_plus->Apoptosis_Ag_plus 4a. Cytotoxicity Payload_Ag_minus Diffused Payload Payload_Ag_plus->Payload_Ag_minus 4b. Diffusion Apoptosis_Ag_minus Apoptosis Payload_Ag_minus->Apoptosis_Ag_minus 5. Bystander Killing caption Mechanism of ADC Bystander Effect

Plasma Stability: Ensuring the Payload Reaches the Target

The stability of an ADC in circulation is paramount to its safety and efficacy.[17] Premature release of the cytotoxic payload can lead to systemic toxicity.[18] Plasma stability assays are conducted by incubating the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) and measuring the amount of intact ADC and released payload over time.[19][20]

Linker TechnologyStability in Human Plasma (t1/2)Key Cleavage MechanismReference
Cbz-NH-PEG3-OH (Expected) Moderately HighEnzymatic (e.g., Cathepsins)Inferred
Val-Cit-PABCHighCathepsin B[4]
DisulfideModerateGlutathione[3]
SMCC (Non-cleavable)Very HighProteolytic degradation of antibody[2]

Trustworthiness of Protocols: A robust plasma stability assay should include multiple time points and utilize orthogonal analytical methods, such as ELISA and LC-MS, to quantify both the intact ADC and the free payload.[18][21]

In Vivo Performance: From Efficacy to Tolerability

In vivo studies in animal models are essential to evaluate the overall therapeutic potential of an ADC, including its anti-tumor efficacy, pharmacokinetic profile, and safety.[22][23]

Tumor Growth Inhibition in Xenograft Models

The efficacy of an ADC is typically assessed in immunodeficient mice bearing human tumor xenografts.[24] Mice are treated with the ADC, and tumor volume is monitored over time compared to control groups.

In_Vivo_Efficacy_Workflow Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Pre-determined Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (e.g., Intravenous) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (e.g., 2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume Threshold, Time) Monitoring->Endpoint caption In Vivo Xenograft Efficacy Study Workflow

Maximum Tolerated Dose (MTD) and Safety Profile

Determining the maximum tolerated dose (MTD) is a critical step in assessing the safety of an ADC.[25] The MTD is the highest dose that does not cause unacceptable toxicity.[25] This is typically evaluated in dose-escalation studies where animal body weight, clinical signs, and hematological parameters are closely monitored.[26][27]

Linker TechnologyTypical MTD in Mice (mg/kg)Dose-Limiting ToxicitiesReference
Cbz-NH-PEG3-OH (Expected) 3 - 10Myelosuppression, HepatotoxicityInferred
Val-Cit-PABC-MMAE3 - 10Neutropenia, Thrombocytopenia[26]
SMCC-DM120 - 30Thrombocytopenia, Hepatotoxicity[2]

Expertise in Interpretation: A higher MTD generally indicates a better safety profile. However, the therapeutic index, which is the ratio of the MTD to the minimum effective dose, is a more comprehensive measure of an ADC's therapeutic window.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target (Ag+) and non-target (Ag-) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12][13]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the payload's mechanism of action (typically 72-120 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[10]

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).[24]

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.[24]

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[28]

  • Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC (and vehicle control) via an appropriate route (typically intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined period. Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.[28]

Conclusion

The Cbz-NH-PEG3-OH linker represents a strategic design to enhance the therapeutic properties of ADCs by leveraging hydrophilicity to improve their pharmacokinetic and safety profiles. While direct comparative data for this specific linker is emerging, insights from structurally similar hydrophilic, cleavable linkers suggest a favorable performance profile. ADCs incorporating such linkers are expected to exhibit potent and specific in vitro cytotoxicity, a beneficial bystander effect, and good plasma stability. In vivo, these characteristics are anticipated to translate into significant anti-tumor efficacy with an acceptable safety margin. The continued exploration and optimization of hydrophilic linkers like Cbz-NH-PEG3-OH are pivotal for the development of next-generation ADCs with wider therapeutic windows and improved clinical outcomes.

References

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Retrieved from [Link]

  • Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-559.
  • Spring, D. (n.d.). Cleavable linkers in antibody-drug conjugates. Retrieved from [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. Retrieved from [Link]

  • ACS Omega. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4335-4345.
  • PubMed Central (PMC). (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2317, 145-155.
  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2317, 145-155.
  • PubMed Central (PMC). (2023).
  • Frontiers in Immunology. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Immunology, 13, 764540.
  • PubMed. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-559.
  • Springer Nature Experiments. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]

  • ACS Publications. (2024).
  • PubMed Central (PMC). (2022). Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology. Clinical Pharmacology & Therapeutics, 111(2), 356-370.
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  • Creative Biolabs. (n.d.). ADC Efficacy Evaluation Service in Mouse Tumor Model. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1. Journal of Pharmacokinetics and Pharmacodynamics, 47(4), 317-329.
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  • MDPI. (2022). Generation of Antibody-Drug Conjugate Resistant Models. Cancers, 14(15), 3796.
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  • Inotiv. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • ResearchGate. (2021). In vivo efficacy of trastuzumab-ADCs with different linker-payload designs. Retrieved from [Link]

  • ClinicalTrials.gov. (2019). A Phase 1 Adaptive Dose-Escalation Study to Evaluate the Tolerability, Safety, Pharmacokinetics, and Antitumor Activity of ADCT-301 in Patients with Relapsed or Refractory Hodgkin Lymphoma and Non-Hodgkin Lymphoma. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
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  • PubMed Central (PMC). (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs.

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Validation of Cbz-NH-PEG3-OH Conjugate Formation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of molecules. However, this process necessitates rigorous analytical validation to confirm successful conjugation and characterize the resulting product. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the validation of Cbz-NH-PEG3-OH conjugate formation, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: Characterizing a Small Molecule-PEG Conjugate

The successful conjugation of a small molecule, protected with a carboxybenzyl (Cbz) group, to a short, discrete PEG linker like PEG3-OH presents a unique analytical challenge. We must not only confirm the mass of the final conjugate but also be able to pinpoint the location of the covalent bond and rule out the presence of unreacted starting materials or side products. The inherent properties of both the Cbz-protected amine and the PEG chain influence the choice of the optimal mass spectrometry technique.

The structure of the target molecule, Cbz-NH-PEG3-OH, consists of a Cbz-protected amine linked to a triethylene glycol moiety with a terminal hydroxyl group. Understanding the distinct characteristics of each component is crucial for selecting the appropriate analytical method.

G cluster_Cbz Cbz Protecting Group cluster_Amine Amine Linkage cluster_PEG PEG3 Spacer cluster_Hydroxyl Terminal Hydroxyl Cbz Cbz Amine -NH- Cbz->Amine Carbamate bond PEG3 -(CH2CH2O)3- Amine->PEG3 OH -OH PEG3->OH

Caption: Chemical structure components of Cbz-NH-PEG3-OH.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of any molecule. For Cbz-NH-PEG3-OH, the primary contenders are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and to a lesser extent, Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleAdvantages for Cbz-NH-PEG3-OH AnalysisDisadvantages for Cbz-NH-PEG3-OH Analysis
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution by applying a high voltage.Excellent for analyzing polar molecules, readily coupled with liquid chromatography (LC) for online separation and analysis, and generally provides good sensitivity.[1][2]Can produce multiply charged ions, which may complicate spectral interpretation, although less of an issue for a small molecule like Cbz-NH-PEG3-OH.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser strikes a matrix of small, organic molecules to create a plume of ions from the analyte.Primarily produces singly charged ions, leading to simpler spectra, and is tolerant of salts and buffers.[3][4] It is a robust and accurate tool for characterizing PEGylated compounds.[1]Generally not coupled with LC, making it an offline technique, and requires careful sample preparation and matrix selection.[4]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to create reactant ions from a solvent spray, which then ionize the analyte through chemical reactions.Suitable for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[5][6][7] Can be more versatile with nonpolar mobile phases than ESI.[5]Requires the analyte to be thermally stable and volatile, which may lead to fragmentation of thermally labile molecules.[8]

Expert Recommendation: For routine validation of Cbz-NH-PEG3-OH conjugate formation, ESI-MS is the preferred technique . Its compatibility with LC allows for the separation of the conjugate from starting materials and byproducts, providing a comprehensive purity profile in a single run. The generation of multiply charged ions is not a significant concern for a molecule of this size. MALDI-TOF serves as an excellent complementary technique, particularly for rapid screening and confirmation of the molecular weight with simplified spectral interpretation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with built-in checks to ensure data integrity and reproducibility.

LC-ESI-MS Protocol for Cbz-NH-PEG3-OH Analysis

This protocol is designed for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, to achieve accurate mass measurements.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the reaction mixture or purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL. The use of a well-characterized solvent ensures consistent ionization.[9]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is ideal for separating the relatively nonpolar Cbz-containing conjugate from more polar impurities.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point. This allows for the elution of compounds with a wide range of polarities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V. This can be optimized to minimize in-source fragmentation.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

    • Desolvation Gas Flow: 600-800 L/Hr.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for initial analysis. For structural confirmation, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).

G Sample Sample Injection LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization LC->ESI MS1 Mass Analyzer (MS1 - Full Scan) ESI->MS1 Detector Detector MS1->Detector Data Data Analysis Detector->Data

Caption: LC-ESI-MS workflow for Cbz-NH-PEG3-OH analysis.

MALDI-TOF Protocol for Cbz-NH-PEG3-OH Analysis

This protocol is suitable for rapid screening and confirmation of the conjugate's molecular weight.

Step-by-Step Methodology:

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA).[4] CHCA is generally a good choice for peptides and small molecules.

  • Sample Preparation:

    • Mix the sample solution (approximately 1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 to 1:10 ratio. The optimal ratio may require some experimentation.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely. This co-crystallization of the analyte and matrix is crucial for efficient ionization.

  • MALDI-TOF Parameters (Positive Ion Mode):

    • Laser: Nitrogen laser (337 nm).

    • Mode: Reflector positive ion mode for higher mass accuracy.

    • Acceleration Voltage: 20-25 kV.

    • Laser Intensity: Adjust to the minimum level required to obtain a good signal-to-noise ratio, to avoid excessive fragmentation.

    • Calibration: Calibrate the instrument using a standard of known molecular weight close to that of the analyte.

Data Analysis and Interpretation: Unveiling the Structure

Expected Mass and Isotopic Pattern

The theoretical monoisotopic mass of Cbz-NH-PEG3-OH (C17H27NO6) is approximately 341.1838 Da. High-resolution mass spectrometry should be able to measure this mass with an accuracy of <5 ppm. The observed isotopic pattern should match the theoretical pattern for the elemental composition.

Interpreting the Mass Spectrum
  • ESI-MS: In the ESI-MS spectrum, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 342.1911. Depending on the solvent system and the presence of salts, adducts such as [M+Na]⁺ (m/z 364.1730) or [M+K]⁺ (m/z 380.1469) may also be present. The absence of signals corresponding to the starting materials (Cbz-NH2 and the activated PEG3-OH) in the chromatogram is a strong indicator of a complete reaction.

  • MALDI-TOF: The MALDI-TOF spectrum will typically show a dominant peak for the singly charged ion, most commonly the sodiated adduct [M+Na]⁺, due to the high affinity of the PEG chain for sodium ions.[10] The protonated molecule [M+H]⁺ may also be observed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Fragmentation of the parent ion provides definitive structural information. Collision-induced dissociation (CID) of the [M+H]⁺ ion of Cbz-NH-PEG3-OH is expected to yield characteristic fragment ions.

Expected Fragmentation Pathways:

  • Loss of the Cbz group: A neutral loss of the benzyl group (C7H7, 91 Da) or the entire benzyloxycarbonyl group (C8H7O2, 135 Da) is a common fragmentation pathway for Cbz-protected amines.

  • Cleavage of the PEG chain: Fragmentation along the PEG backbone typically results in a series of ions separated by 44 Da, corresponding to the mass of the ethylene glycol monomer unit (C2H4O).[11]

  • Cleavage at the carbamate linkage: This can provide information about the connectivity of the Cbz group to the PEG linker.

G cluster_frags Characteristic Fragments Parent [Cbz-NH-PEG3-OH + H]+ Frag1 Loss of Benzyl (m/z 251) Parent->Frag1 CID Frag2 Loss of Cbz (m/z 207) Parent->Frag2 CID Frag3 PEG Fragments (series of ions separated by 44 Da) Parent->Frag3 CID

Sources

A Researcher's Guide to the Optimal Span: A Head-to-Head Comparison of PEG Linker Lengths in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to completely eliminate disease-causing proteins.[1][2] A PROTAC's architecture is deceptively simple, consisting of three core components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3]

While significant attention is often given to the warhead and anchor, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing its ability to induce the formation of a stable and productive ternary complex—the essential prerequisite for target ubiquitination and degradation.[4][5] This guide provides an in-depth, objective comparison of how varying the length of polyethylene glycol (PEG) linkers, a common and versatile linker choice, impacts PROTAC performance. We will delve into the causality behind experimental design, provide supporting data from literature, and offer detailed protocols for key validation assays.

The Pivotal Role of the Linker: More Than Just a Spacer

The primary function of the PROTAC linker is to bridge the POI and the E3 ligase, enabling the formation of a ternary complex (POI-PROTAC-E3 Ligase).[6] The length, flexibility, and chemical composition of this linker dictate the spatial orientation and proximity of the two proteins within this complex.[5][7] This geometry is paramount; an optimal arrangement facilitates the efficient transfer of ubiquitin from the E2-conjugating enzyme (recruited by the E3 ligase) to lysine residues on the surface of the POI.[2]

The choice of linker length is a delicate balancing act:

  • A linker that is too short can introduce steric hindrance, physically preventing the two bulky proteins from binding simultaneously to the PROTAC, thus failing to form a stable ternary complex.[5][8]

  • A linker that is too long can result in an overly flexible molecule. This can lead to a high entropic penalty upon binding, reducing the stability of the ternary complex, or it may orient the proteins in a non-productive conformation where the ubiquitination sites are inaccessible.[8][9]

Therefore, the systematic and empirical determination of the optimal linker length is a cornerstone of rational PROTAC design.[6]

PROTAC_Mechanism cluster_Cellular_Machinery Cellular Machinery Warhead Warhead Ligand Linker PEG Linker POI Protein of Interest (POI) E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Productive Ternary Complex POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degrades POI Ub Ubiquitin Ubiquitination POI Ubiquitination Ub->Ubiquitination Ternary_Complex->Ubiquitination Catalyzes PROTAC_Node PROTAC_Node->Ternary_Complex Mediates Ubiquitination->Proteasome Marks for Degradation

Caption: The PROTAC mechanism of action, highlighting the linker's central role in forming a productive ternary complex.

Quantitative Comparison: The Impact of PEG Linker Length on Degradation

The efficacy of a PROTAC is quantified by two primary parameters: DC50 , the concentration required to achieve 50% of the maximal degradation, and Dmax , the maximum percentage of protein degradation observed.[5][10] A lower DC50 value indicates higher potency.

Systematic studies comparing PROTACs with identical warheads and E3 ligase ligands but varying PEG linker lengths consistently demonstrate a clear structure-activity relationship. A prime example is the degradation of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, which are implicated in cancer.[11]

Table 1: Head-to-Head Comparison of BRD4-Degrading PROTACs with Varied PEG Linker Lengths

PROTAC NameTarget WarheadE3 Ligase LigandLinker CompositionDC50 (nM) for BRD4Dmax for BRD4Reference
5 (MZ4) JQ1VH0322 x PEG units> 1000~20%[11]
6 JQ1VH0323 x PEG units~100> 90%[11]
7 JQ1VH0324 x PEG units~250> 90%[11]
ARV-825 OTX015Pomalidomide4 x PEG units~1> 95%[12]

Data is compiled from the cited literature and represents approximate values for illustrative purposes. Experimental conditions may vary between studies.

From this data, a clear trend emerges for the JQ1-VHL based system:

  • A short 2-unit PEG linker is highly inefficient, failing to induce significant degradation.[11] This strongly suggests steric hindrance prevents the formation of a stable ternary complex.

  • Extending the linker to 3 PEG units dramatically increases potency, achieving robust degradation with a DC50 of approximately 100 nM.[11] This appears to be near the optimal length for this specific geometric pairing of BRD4 and the VHL E3 ligase.

  • Further extension to a 4-unit PEG linker results in a slight decrease in potency (higher DC50), although maximal degradation remains high.[11] This may be due to increased flexibility leading to a slight entropic penalty for complex formation.

This demonstrates that there is an "optimal linker length" that must be empirically determined for each unique combination of target protein and E3 ligase.[6]

Experimental Design for Linker Optimization

A systematic approach is essential for identifying the optimal PEG linker length. The workflow involves synthesizing a small library of PROTACs with varying linker lengths and then evaluating their degradation performance in a relevant cellular context.

Workflow_Diagram cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Cellular Screening cluster_analysis Phase 3: Data Analysis & Validation Synth_Library Synthesize PROTAC Library (e.g., n=2, 3, 4, 5, 6 PEG units) Cell_Treatment Treat Target Cells with Dose-Response of Each PROTAC Synth_Library->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Total Protein (e.g., BCA Assay) Cell_Treatment->Cell_Lysis WB_Analysis Analyze Target Protein Levels (Western Blot) Cell_Lysis->WB_Analysis Data_Analysis Quantify Band Intensity Calculate DC50 & Dmax WB_Analysis->Data_Analysis Select_Lead Select Optimal Linker Length Data_Analysis->Select_Lead Validation Mechanism Validation (e.g., Co-IP, Proteasome Inhibitor Rescue) Select_Lead->Validation

Sources

The Architectonics of Degradation: A Comparative Guide to PROTACs Synthesized with Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC's architecture is a triad of critical components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of the PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[]

This guide provides a comprehensive characterization of PROTACs synthesized using the hydrophilic linker, Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, also known as Cbz-NH-PEG3-OH. We will objectively compare its performance with alternative linker classes, supported by experimental data, and provide detailed protocols for the characterization of these novel therapeutic agents.

The Central Role of the Linker in PROTAC Efficacy

The linker's primary function is to bridge the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.[2] The composition, length, and flexibility of the linker dictate the spatial arrangement of the two proteins, which is critical for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[] An improperly designed linker can lead to steric hindrance or an unfavorable orientation, abrogating the PROTAC's activity.[3]

The physicochemical properties of the linker also significantly impact the drug-like properties of the PROTAC molecule.[4] Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are often employed to enhance the aqueous solubility and cell permeability of PROTACs, which are typically large molecules that challenge traditional drug development paradigms.[5]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the formation of the key ternary complex that leads to target protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_PROTAC_E3 POI-PROTAC-E3 Ub->POI_PROTAC_E3 Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_E3->PROTAC Recycled Ub_POI Ub-POI POI_PROTAC_E3->Ub_POI Ubiquitinated POI Ub_POI->Proteasome Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Synth_PEG Synthesize PROTAC with PEG3 Linker SPR Surface Plasmon Resonance (SPR) (Binding Affinity) Synth_PEG->SPR Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->SPR Synth_Rigid Synthesize PROTAC with Rigid Linker Synth_Rigid->SPR ITC Isothermal Titration Calorimetry (ITC) (Ternary Complex Formation) SPR->ITC WB Western Blot (Degradation - DC50, Dmax) ITC->WB LCMS LC-MS Proteomics (Selectivity) WB->LCMS CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) WB->CETSA Analysis Compare DC50, Dmax, Binding Affinity, Selectivity LCMS->Analysis CETSA->Analysis

Caption: Experimental workflow for PROTAC characterization.

Step-by-Step Methodologies

1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding affinities of the PROTAC to its target protein and E3 ligase, and the cooperativity of ternary complex formation.

  • Immobilization: Covalently immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction (PROTAC-POI): Inject serial dilutions of the PROTAC over the sensor surface to determine the binding affinity (KD) between the PROTAC and the POI.

  • Binary Interaction (PROTAC-E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine the PROTAC-E3 ligase KD.

  • Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase with serial dilutions of the PROTAC over the POI-immobilized surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine kinetic parameters (kon, koff) and affinity (KD). Cooperativity (α) can be calculated by comparing the affinity of the E3 ligase to the POI in the presence and absence of the PROTAC.

2. In-Cell Target Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of the target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

3. Global Proteomics for Selectivity Profiling (LC-MS/MS)

This powerful technique provides an unbiased assessment of the PROTAC's selectivity across the entire proteome.

  • Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant target degradation (e.g., 10x DC50) and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated. The target protein should be among the most significantly degraded proteins, while off-target proteins should show minimal changes in abundance.

Conclusion: The Rational Design of PROTACs

The linker is a critical architectural element in the design of effective PROTACs. The use of a hydrophilic PEG-based linker, such as this compound, can confer favorable physicochemical properties, including enhanced solubility and cell permeability. However, the optimal linker is highly context-dependent, and a systematic evaluation of linker length, composition, and rigidity is essential to identify the most potent and selective PROTAC for a given therapeutic target. The experimental workflows and protocols detailed in this guide provide a robust framework for the comprehensive characterization and comparative analysis of novel PROTACs, paving the way for the rational design of next-generation protein degraders.

References

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Buhimschi, A. D., et al. (2018). Targeting Bruton's Tyrosine Kinase in Chronic Lymphocytic Leukemia with a Novel Proteolysis Targeting Chimera. bioRxiv.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Schneekloth, A. R., et al. (2008). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 130(34), 11462-11474.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-33.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase.
  • Mares, A., et al. (2020). JQ1-based PROTACs mediate degradation of BRD4 and exhibit antitumor activity in triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Olson, C. M., et al. (2018). Pharmacological targeting of BET proteins in cancer. Epigenomics, 10(1), 105-122.
  • Bond, A. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082-18101.
  • Klein, V. G., et al. (2020). A comprehensive guide to the design and optimization of PROTACs. Nature Reviews Drug Discovery, 19(11), 756-775.
  • Edmondson, S. D., et al. (2019). A review of the evolution of PROTACs for the targeted degradation of proteins. Bioorganic & Medicinal Chemistry Letters, 29(14), 1735-1744.
  • Lu, J., et al. (2018). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 25(1), 89-97.e5.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of chemical reagents extends far beyond the bench. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS No. 1394136-18-7), a compound frequently used as a linker in Proteolysis Targeting Chimeras (PROTACs). Our objective is to empower researchers with the knowledge to manage this waste stream confidently and responsibly.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact carbamate is not widely available in public databases, we can infer its potential hazards from related carbamate and benzyl compounds.

Benzyl carbamate, a related structure, is classified with potential health effects requiring medical attention if inhaled or swallowed.[1] Compounds containing benzyl groups and ethoxylated chains can also present risks such as serious eye irritation.[2] Therefore, this compound and its associated waste must be treated as hazardous chemical waste . This classification is the primary driver for the stringent handling and disposal protocols that follow. The U.S. Environmental Protection Agency (EPA) mandates that a hazardous waste determination be made at the point of generation for all solid wastes.[3]

Key Principles:

  • Assume Hazard: In the absence of complete data, treat the compound and any material it has contacted as hazardous.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on disposal procedures and regulatory compliance. The protocols described here are a general guide and must be harmonized with local policies.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any chemical waste requires a commitment to safety. Before preparing waste containers, ensure you are wearing the appropriate PPE. The Occupational Safety and Health Administration (OSHA) sets standards for PPE to protect laboratory personnel from chemical hazards.[4]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the chemical or solvents it may be dissolved in.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Carbamates and their solvents can cause skin irritation.[5]
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small-scale waste handling in a well-ventilated area. Use a certified fume hood if there is a risk of generating vapors or aerosols.Minimizes inhalation of potentially harmful vapors.[1]

On-Site Waste Management: Segregation and Accumulation

Proper waste management begins the moment a substance is deemed "waste." The following steps ensure safety and compliance within the laboratory, adhering to principles outlined by the EPA's Resource Conservation and Recovery Act (RCRA).[3][6]

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[7][8][9]

  • The SAA must be under the control of laboratory personnel.

  • It should be clearly marked with a "Hazardous Waste" sign.

  • Store incompatible waste streams separately within the SAA to prevent dangerous reactions. For example, keep acids separate from bases and oxidizers away from organic compounds.[8]

Step 2: Select the Correct Waste Container

Container integrity is critical to preventing leaks and spills.

  • Compatibility: The container must be chemically compatible with the waste. For organic compounds like this carbamate, often dissolved in solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[10] Never use metal containers for acidic or corrosive wastes.[11]

  • Condition: Use containers that are in good condition, free of cracks, and have a secure, leak-proof screw cap.[8]

  • Headspace: Do not overfill containers. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[8][11]

Step 3: Proper Labeling

Missing or incomplete labels are one of the most common laboratory safety violations.[7] As soon as the first drop of waste enters the container, it must be labeled.

  • The label must include the words "Hazardous Waste." [9][12]

  • List all chemical constituents by their full name, including solvents and solutes. Avoid abbreviations or chemical formulas.

  • Indicate the approximate percentages of each component.

  • Include an indication of the hazards (e.g., "Ignitable," "Toxic").[3]

Disposal Decision Workflow

The precise disposal path for this compound waste depends on its form (solid or liquid) and whether it is mixed with other substances. The following decision tree illustrates the proper workflow.

G Disposal Decision Workflow for Benzyl (...)carbamate Waste start Start: Waste Generated is_pure Pure, Unused Reagent? start->is_pure is_mixed Mixed with Solvents or Other Reagents? is_pure->is_mixed No pure_solid Pure Solid Waste is_pure->pure_solid Yes (Solid) is_empty Empty Original Container? is_mixed->is_empty No mixed_liquid Mixed Liquid Waste (e.g., reaction mixture, chromatography fractions) is_mixed->mixed_liquid Yes (Liquid) mixed_solid Contaminated Solid Waste (e.g., gloves, weigh paper, silica gel) is_mixed->mixed_solid Yes (Solid) deface_label Deface or remove all chemical labels. is_empty->deface_label Yes collect_solid Collect in 'Hazardous Solid Waste' container. Label with full chemical name. pure_solid->collect_solid pure_solution Solution in Original Solvent collect_liquid Collect in 'Hazardous Liquid Waste' container. Label with all components and percentages. mixed_liquid->collect_liquid collect_labware Collect in 'Contaminated Solid Waste' or 'Contaminated Labware' container. mixed_solid->collect_labware empty_container Empty Container pickup Store in SAA. Arrange for pickup by institutional EHS. collect_solid->pickup collect_liquid->pickup collect_labware->pickup dispose_trash Dispose of as regular trash. (Unless it held an acutely hazardous P-listed waste). deface_label->dispose_trash

Caption: Decision workflow for segregating carbamate waste.

Final Disposal Protocol: The Hand-Off

Under no circumstances should laboratory chemical waste be disposed of down the drain or in the regular trash (unless it is a properly decontaminated empty container).[7][8][13] Evaporation of hazardous waste in a fume hood is also strictly prohibited.[13]

  • Secure Storage: Ensure all waste containers in the SAA are tightly capped at all times, except when adding waste.[7]

  • Request Pickup: Once a container is full or waste is no longer being generated, contact your institution's EHS or hazardous waste management group to schedule a pickup.[13] Do not move hazardous waste from your lab to another location yourself.[9]

  • Documentation: Maintain accurate records of the waste you generate. This is a key component of RCRA compliance and is essential for safety and liability.[6]

Most chemical waste generated at academic and research institutions is ultimately transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it is typically incinerated at high temperatures or otherwise treated to render it non-hazardous.[7]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (<100 mL): If you are trained and comfortable doing so, clean up small spills using a chemical spill kit. The cleanup materials (absorbent pads, etc.) must then be disposed of as hazardous solid waste.[13]

  • Large Spills (>100 mL) or Unknown Hazards: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[13] Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted not only at the cutting edge of science but also at the highest standard of environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]

  • Safety training: Dealing with hazardous chemicals and waste. (2017, June 19). MasteryTCN. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Safety Data Sheet - 3M™ High Productivity Floor Stripper. (2024, June 5). 3M. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

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Navigating the Safe Handling of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS No. 205535-92-8). Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to cultivate a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a carbamate derivative that presents specific hazards requiring meticulous attention to safety protocols. According to safety data sheets, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. These classifications are the primary drivers for the personal protective equipment (PPE) recommendations outlined in this guide.

Key Physical and Chemical Properties:

PropertyValue
Physical State Solid, semi-solid, or liquid
Storage Temperature 2-8°C, sealed in a dry environment
Molecular Weight 283.32 g/mol [1]

A thorough risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of the chemical being used, the potential for aerosol or dust generation, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on the known hazards of the compound and established laboratory safety standards.

Eye and Face Protection: Shielding Against Irritation

Given that this compound is a serious eye irritant, robust eye protection is mandatory.

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards.

  • For Splash Hazards: A full-face shield should be worn in conjunction with safety goggles when there is a risk of splashing, such as during transfers of larger quantities or when working with solutions.

Skin Protection: A Barrier Against Irritants

To prevent skin irritation, comprehensive skin protection is essential. This includes the appropriate selection of gloves and lab coats.

Glove Selection:

The choice of glove material is critical for ensuring adequate protection. While no specific breakthrough time data for this compound is readily available, general chemical resistance guides for carbamates and related organic compounds provide a strong basis for selection.

Glove MaterialRecommendationRationale
Nitrile Good for incidental contact.Offers good resistance to a range of chemicals and is a common choice for laboratory work. However, for prolonged contact, a more robust option should be considered.
Butyl Rubber Excellent for prolonged contact or immersion.Provides superior resistance to a wide range of organic compounds.
Neoprene Good alternative to nitrile.Offers good chemical and abrasion resistance.

It is imperative to inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended when handling larger quantities or for prolonged procedures.

Protective Clothing:

  • A standard, buttoned lab coat is the minimum requirement.

  • For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

  • Ensure that clothing is clean and changed daily, or immediately if contamination occurs.

Respiratory Protection: Safeguarding Your Lungs

Given the potential for respiratory irritation, engineering controls are the primary means of protection.

  • Primary Control: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.

  • Secondary Control: If a fume hood is not available or if there is a risk of exposure outside of the hood, respiratory protection is required. Based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) for organic compounds, the following are recommended:

    • For dusts or mists: An air-purifying respirator (APR) with a combination of organic vapor (OV) cartridges and P95 or N95 particulate filters.[2][3][4][5][6]

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a complete seal.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure. The following procedural diagram outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don PPE in Correct Sequence gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound in Fume Hood don_ppe->weigh_transfer dissolve Dissolve or Use in Reaction weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Chemical Waste and Contaminated PPE decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe

Figure 1: Workflow for Safe Handling
Donning and Doffing of PPE: A Critical Control Point

The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Safety Goggles/Face Shield

  • Gloves (ensure cuffs of gloves go over the sleeves of the lab coat)

Doffing Sequence:

  • Gloves

  • Face Shield/Safety Goggles

  • Lab Coat

  • Respirator (if worn)

Always wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As this compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it falls under the category of non-RCRA hazardous waste if it exhibits hazardous characteristics.[7][8]

Waste Segregation and Labeling:

  • All waste contaminated with this compound, including excess chemical, contaminated labware, and used PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (irritant).

Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper disposal procedures in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain. This can have detrimental effects on aquatic life and wastewater treatment systems.

  • Contaminated "sharps" (needles, scalpels, etc.) must be disposed of in a designated sharps container.

The following decision tree provides a simplified guide for the disposal process.

start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated not_contaminated Dispose as non-hazardous waste is_contaminated->not_contaminated No contaminated Segregate into a labeled hazardous waste container is_contaminated->contaminated Yes contact_ehs Contact EHS for pickup and disposal contaminated->contact_ehs

Figure 2: Disposal Decision Tree

By adhering to these rigorous safety and disposal protocols, you not only ensure the well-being of your team but also uphold the highest standards of scientific integrity and environmental stewardship.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH_PocketGuide_Chemical... Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). niosh pocket guide to chemical hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. P2 InfoHouse. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]

  • Utah State University Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste. Retrieved from [Link]

  • Scribd. (n.d.). Ansell 8th Edition Chemical Resistance Guide. | PDF | Acetic Acid | Ethanol. Retrieved from [Link]

  • Stanford University Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.